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  • Product: 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
  • CAS: 226259-31-0

Core Science & Biosynthesis

Foundational

Mechanism of action of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in biological systems

Mechanism of Action of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid: A Comprehensive Guide to Dynamin GTPase Inhibition Abstract The precise modulation of cellular endocytosis is a critical frontier in targeted the...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid: A Comprehensive Guide to Dynamin GTPase Inhibition

Abstract

The precise modulation of cellular endocytosis is a critical frontier in targeted therapeutics, particularly in oncology and neurobiology. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanism of action (MoA) of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and its 3-oxo derivatives. These compounds function as potent, small-molecule inhibitors of dynamin GTPase[1][2]. By detailing the structural causality of their target engagement, biological implications, and self-validating experimental protocols, this guide provides a robust framework for researchers utilizing these compounds in drug development and mechanistic cellular assays.

Molecular Profile & Target Biology

The core scaffold, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CID 760993), is an S-isostere derivative originally developed to improve the binding affinity and metabolic stability of classical dynamin inhibitors[1][2].

The Biological Target: Dynamin is a large mechanochemical GTPase essential for Clathrin-Mediated Endocytosis (CME) and synaptic vesicle recycling[3]. During CME, cargo-bound receptors are sequestered into clathrin-coated pits. Dynamin oligomerizes into a helical polymer around the neck of these invaginating vesicles. The hydrolysis of Guanosine Triphosphate (GTP) by dynamin induces a rapid conformational constriction, driving membrane scission and releasing the vesicle into the cytosol[4].

Mechanism of Action: Arresting Membrane Scission

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid acts by directly binding to the GTPase domain of dynamin. Structure-Activity Relationship (SAR) studies indicate that the compound undergoes active-site remodeling, requiring a minimum of two hydrogen-bond donors to optimally align within the allosteric pocket[2].

Mechanistic Causality:

  • Target Engagement: The benzothiazine core inserts into the GTP-binding cleft, competitively or allosterically hindering GTP loading/hydrolysis[2].

  • Polymerization Blockade: Without GTP hydrolysis, the dynamin helix cannot undergo the necessary conformational constriction.

  • Phenotypic Arrest: Clathrin-coated pits form normally but fail to pinch off. This traps endocytic intermediates on the plasma membrane, effectively freezing receptor-mediated endocytosis and bulk vesicle recycling[5].

MoA A Receptor Activation & Cargo Binding B Clathrin-Coated Pit Formation A->B C Dynamin Recruitment to Vesicle Neck B->C D GTP Hydrolysis (Conformational Change) C->D E Vesicle Scission & Endocytosis D->E Inhibitor 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylic acid Inhibitor->D Blocks

Caption: Dynamin-mediated endocytosis pathway and targeted inhibition of GTP hydrolysis.

Biological Implications & Therapeutic Potential

Inhibiting dynamin with benzothiazine derivatives has profound downstream effects on cellular homeostasis:

  • Targeting Leukemia Stem Cells (LSCs): LSCs rely on Dynamin-Dependent Endocytosis (DDE) to internalize microenvironmental niche signals (e.g., IL-7R). Benzothiazine-mediated dynamin inhibition blocks these survival signals, overcoming chemoresistance and inducing LSC apoptosis[4].

  • Neurological Modulation: In neurons, rapid compensatory endocytosis is required to maintain the synaptic vesicle pool. Dynamin inhibitors deplete this machinery, leading to a measurable increase in membrane capacitance and a reduction in repetitive exocytosis[3].

  • Infection Control: Many viral and bacterial pathogens hijack host CME for cellular entry. Dynamin inhibitors block the internalization of these pathogens, presenting a broad-spectrum antiviral/antibacterial strategy[6].

Quantitative Efficacy & Structure-Activity Relationship (SAR)

The transition from oxazine to S-isostere benzothiazine scaffolds significantly enhances dynamin inhibition. The presence of H-bond-accepting aromatic moieties (such as C3'-CO2H or C3'-OAc) drives the IC50 down to the low micromolar range[2].

Table 1: SAR and IC50 Values of Benzothiazine Analogs against Dynamin GTPase

Compound / ScaffoldKey SubstitutionsDynamin IC50 (µM)Reference
Parent Oxazine (1) 2-hydroxy oxazine core55.0[2]
Benzothiazine (16) S-isostere core, C6-ester> 20.0[2]
Analog 19p C3'-OAc5.1[2]
Analog 19y C3',C4'-di-OMe7.2[2]
Analog 17j C3'-CO2H1.3 ± 0.5 [2]
Dynasore (Standard)N/A~15.0[6]

Data synthesis demonstrates that the C3'-CO2H substitution (Analog 17j) yields the highest potency, outperforming the classical dynamin inhibitor, Dynasore.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Cell-Free Dynamin GTPase Hydrolysis Assay (Malachite Green)

Purpose: To directly quantify the inhibition of dynamin's enzymatic activity. Causality: Malachite green selectively binds free inorganic phosphate (Pi) released during GTP hydrolysis. This provides a direct, colorimetric readout of dynamin activity independent of cellular variables.

  • Preparation: Dilute recombinant human Dynamin I (10 nM final) in assay buffer (20 mM HEPES pH 7.4, 2 mM MgCl2, 0.1% Tween-20).

  • Inhibitor Pre-incubation: Add 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (titrated from 0.1 to 100 µM) or DMSO (vehicle control). Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 300 µM GTP to all wells. Incubate at 37°C for 30 minutes.

  • Termination & Readout: Add Malachite Green acidic reagent to quench the reaction. Read absorbance at 650 nm after 10 minutes.

  • Validation: Include a "No Enzyme" well to subtract background spontaneous GTP hydrolysis.

Protocol B: Clathrin-Mediated Endocytosis (CME) Transferrin Uptake Assay

Purpose: To validate the functional blockade of endocytosis in live cells. Causality: Transferrin exclusively enters cells via CME. The critical "Acid Wash" step ensures that any fluorescent signal detected originates strictly from internalized vesicles, eliminating false positives from surface-bound cargo[6].

  • Starvation: Serum-starve HeLa cells for 2 hours to upregulate surface Transferrin Receptors (TfR).

  • Inhibition: Pre-treat cells with the benzothiazine compound (e.g., 10 µM) for 30 minutes at 37°C.

  • Pulse: Add Alexa Fluor 488-conjugated Transferrin (25 µg/mL) for 15 minutes at 37°C to initiate endocytosis.

  • Acid Wash (Critical Step): Wash cells twice with ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.5) for 2 minutes to strip un-internalized surface transferrin.

  • Quantification: Fix cells in 4% PFA and quantify internal fluorescence via Flow Cytometry or Confocal Microscopy.

Workflow Step1 1. Cell Starvation (Upregulate Receptors) Step2 2. Compound Pre-incubation (Target Binding) Step1->Step2 Step3 3. Fluorescent Cargo Pulse (Initiate Endocytosis) Step2->Step3 Step4 4. Acid Wash (pH 2.5) (Strip Surface Cargo) Step3->Step4 Step5 5. Flow Cytometry / Microscopy (Quantify Internalization) Step4->Step5

Caption: Step-by-step workflow for the validated fluorescent transferrin uptake assay.

Conclusion & Future Perspectives

The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold represents a highly tunable, potent class of dynamin GTPase inhibitors. By effectively arresting vesicle scission, these compounds offer immense utility as chemical probes for interrogating endocytic pathways and hold significant translational potential as targeted therapies for chemoresistant leukemias and viral entry blockade. Future drug development should focus on optimizing the bioavailability of the highly potent C3'-CO2H analogs for in vivo efficacy.

References

  • PubChem - 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 Source: National Institutes of Health (NIH) URL:[Link][1]

  • ChemMedChem - Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors (2025) Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link][2]

  • American Journal of Physiology-Cell Physiology - Dynasore inhibits rapid endocytosis in bovine chromaffin cells Source: Physiology.org URL:[Link]

  • ResearchGate - Chemical inhibitors of dynamin consistently block endocytosis of transferrin Source: ResearchGate URL:[Link][6]

  • Journal of Cell Science - Efficient synaptic vesicle recycling after intense exocytosis concomitant with the accumulation of non-releasable endosomes Source: The Company of Biologists URL:[Link][3]

  • Nature Communications - Small molecule inhibition of Dynamin-dependent endocytosis targets multiple niche signals and impairs leukemia stem cells Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

  • Frontiers in Cellular Neuroscience - Synaptic Vesicle Endocytosis in Different Model Systems Source: Frontiers URL:[Link][5]

Sources

Exploratory

Pharmacokinetic profiling of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives Foreword: From Chemical Scaffold to Clinical Candidate The 3,4-dihydro-2H-1,4-benzothiazine-6...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives

Foreword: From Chemical Scaffold to Clinical Candidate

The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold represents a privileged structure in modern medicinal chemistry, with derivatives showing promise across a spectrum of therapeutic areas.[1][2] However, the journey from a potent "hit" compound to a viable clinical candidate is fraught with challenges, a significant portion of which are pharmacokinetic failures.[3] A molecule's efficacy and safety are intrinsically linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile—collectively known as its pharmacokinetics (PK).[4][5]

This guide provides a comprehensive, technically-grounded framework for the systematic pharmacokinetic profiling of novel 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives. It is designed for drug discovery and development scientists, moving beyond rote protocols to instill a deep understanding of the causality behind each experimental choice. Our approach is built on a philosophy of generating self-validating data packages that enable clear, data-driven decisions, ultimately de-risking the progression of promising candidates.[6][7]

The ADME Paradigm: A Holistic View of a Drug's Journey

Before delving into specific assays, it is crucial to conceptualize the four pillars of pharmacokinetics. These are not independent variables but an interconnected system that dictates a drug's concentration at its site of action over time.[8]

  • Absorption: How does the compound enter the systemic circulation? For orally administered drugs, this involves traversing the intestinal epithelium.[9]

  • Distribution: Where does the compound go in the body? This is influenced by factors like plasma protein binding and tissue partitioning.[10]

  • Metabolism: How is the compound chemically modified by the body? The liver is the primary site of metabolism, where enzymes like Cytochrome P450s (CYPs) play a critical role.[11]

  • Excretion: How is the compound and its metabolites eliminated from the body? This primarily occurs via the kidneys (urine) and/or the liver (feces).[12]

Our profiling strategy is designed as a tiered approach, starting with high-throughput in vitro assays to build a foundational understanding and identify liabilities early, followed by more complex in vivo studies for a whole-system perspective.[6][13]

ADME_Workflow cluster_0 PART 1: In Vitro Foundation cluster_1 PART 2: In Vivo Confirmation cluster_2 PART 3: Data Integrity Permeability Permeability (Caco-2) Rodent_PK Rodent PK Study (IV & PO) Permeability->Rodent_PK Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Rodent_PK DDI DDI Risk (CYP Inhibition) DDI->Rodent_PK Distribution Distribution (Plasma Protein Binding) Distribution->Rodent_PK Bioanalysis Bioanalytical Method (LC-MS/MS) Rodent_PK->Bioanalysis Decision Go/No-Go Decision Lead Optimization Bioanalysis->Decision Candidate Benzothiazine Derivative Candidate->Permeability Candidate->Metabolism Candidate->DDI Candidate->Distribution Caco2_Workflow cluster_0 Pre-Experiment cluster_1 Transport Experiment (Bidirectional) cluster_2 Analysis & Calculation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture QC QC Check: Measure TEER > 200 Ω·cm² Culture->QC Dose_A Dose Compound to Apical (A) side QC->Dose_A Dose_B Dose Compound to Basolateral (B) side QC->Dose_B Incubate Incubate at 37°C (e.g., 90-120 min) Dose_A->Incubate Dose_B->Incubate Sample_AB Sample from Basolateral (B) side Incubate->Sample_AB Sample_BA Sample from Apical (A) side Incubate->Sample_BA LCMS Quantify Compound Concentration (LC-MS/MS) Sample_AB->LCMS Sample_BA->LCMS Calc_Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio (ER) Calc_Papp->Calc_ER

Caption: Caco-2 bidirectional permeability assay workflow.

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer. [14]2. Monolayer Integrity Check (Self-Validation): Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values ≥ 200 Ω·cm² are used, ensuring the integrity of the tight junctions. [15]This step is critical; a leaky monolayer yields artificially high permeability values.

  • Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C. [14]4. Dosing Solution Preparation: The benzothiazine derivative is dissolved in transport buffer to a final concentration (e.g., 10 µM), ensuring the final solvent concentration (e.g., DMSO) is <1%. [14]High and low permeability control compounds (e.g., Propranolol and Atenolol) are prepared similarly. [14]5. Transport Experiment:

    • A→B Transport: The dosing solution is added to the apical (A) side, and fresh buffer is added to the basolateral (B) side.

    • B→A Transport: The dosing solution is added to the basolateral (B) side, and fresh buffer is added to the apical (A) side. [16]6. Incubation: The plate is incubated at 37°C with gentle shaking for a defined period (e.g., 90 or 120 minutes). [14]7. Sampling: At the end of the incubation, aliquots are taken from both the donor and receiver compartments. [14]8. Quantification: The concentration of the compound in all samples is determined using a validated LC-MS/MS method. [17]9. Data Analysis: The apparent permeability coefficient (Papp) is calculated for each direction. The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B). An ER > 2 is a strong indicator that the compound is a substrate of an active efflux transporter. [18]

Metabolism: Stability and Enzyme Interactions

Understanding a compound's metabolic fate is paramount for predicting its half-life and potential for drug-drug interactions (DDIs). [11][19]The primary site of drug metabolism is the liver. [20]

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance. [21]We employ two systems:

  • Liver Microsomes: These are subcellular fractions containing high concentrations of Phase I enzymes, particularly Cytochrome P450s (CYPs). [11]This is a cost-effective, high-throughput screen for oxidative metabolism.

  • Hepatocytes: These are intact liver cells containing both Phase I and Phase II enzymes, offering a more complete picture of overall hepatic metabolism. [3][22] Experimental Protocol: Liver Microsomal Stability

  • Reagent Preparation: Pooled human liver microsomes, the benzothiazine derivative test article (e.g., at 1 µM), and a NADPH regenerating system are prepared in phosphate buffer. [21]2. Incubation: The reaction is initiated by adding the NADPH system to the microsome-compound mixture. Incubations are carried out at 37°C.

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [19]5. Control (Self-Validation): A parallel incubation is run without the NADPH regenerating system. The disappearance of the compound in this control indicates chemical instability rather than enzymatic metabolism. [21]A known rapidly metabolized compound (e.g., Verapamil) is used as a positive control. [22]6. Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Calculation: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). [21]

Co-administration of drugs can lead to one drug inhibiting the metabolism of another, causing potentially toxic elevations in plasma concentrations. [23]This assay evaluates the potential of a benzothiazine derivative to inhibit major CYP isoforms (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4). [24][25] Causality Behind the Choice: Regulatory agencies like the FDA require assessment of DDI potential. [23][26]An in vitro CYP inhibition screen is the first step in this risk assessment. Identifying an inhibitory liability early allows for chemical modification to mitigate this risk before significant resources are invested.

CYP_Inhibition cluster_0 Scenario A: No Inhibition cluster_1 Scenario B: Inhibition Substrate_A CYP Substrate CYP_A CYP Enzyme Substrate_A->CYP_A Metabolite_A Metabolite CYP_A->Metabolite_A Substrate_B CYP Substrate CYP_B CYP Enzyme Substrate_B->CYP_B Metabolite_B Metabolite CYP_B->Metabolite_B Metabolism Blocked Inhibitor Benzothiazine Derivative Inhibitor->CYP_B

Caption: Mechanism of direct Cytochrome P450 (CYP) inhibition.

Experimental Protocol: CYP Inhibition (IC₅₀ Determination)

  • Reagents: Human liver microsomes, a panel of fluorescent or LC-MS/MS-based probe substrates specific for each CYP isoform, and the NADPH system are used. [19]2. Incubation Setup: For each CYP isoform, a reaction is prepared containing microsomes, the specific probe substrate, and a range of concentrations of the benzothiazine test compound (e.g., 0.01 to 100 µM). [24]3. Initiation & Incubation: The reaction is started with NADPH and incubated at 37°C.

  • Control (Self-Validation): A "vehicle control" with no inhibitor and a "positive control" with a known, potent inhibitor for each isoform are run in parallel. [24]5. Termination & Analysis: The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified.

  • Calculation: The rate of metabolite formation is plotted against the concentration of the test compound. An IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) is calculated from the resulting dose-response curve. [24]

Distribution: Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available to be metabolized or excreted. [10][27]Therefore, determining the extent of PPB is critical for interpreting efficacy and safety data. [28]The Rapid Equilibrium Dialysis (RED) assay is a robust and widely used method. [27] Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus Setup: A RED device plate is used, which contains single-use inserts divided into two chambers by a semipermeable membrane (8 kDa molecular weight cutoff). [27]2. Sample Preparation: The benzothiazine derivative is spiked into plasma (human, rat, etc.) at a known concentration (e.g., 1 µM).

  • Dialysis: The plasma containing the compound is added to one chamber of the RED insert, and an equal volume of phosphate-buffered saline (PBS) is added to the other (buffer) chamber. [27]4. Equilibration: The plate is sealed and incubated at 37°C with shaking for 4-6 hours to allow the free drug to equilibrate across the membrane. [29]5. Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching (Self-Validation): To avoid analytical artifacts, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS. [27]7. Analysis: The concentration of the compound in both matched samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the concentration in the buffer chamber divided by the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

Table 1: Representative Summary of In Vitro ADME Data for a Hypothetical Benzothiazine Derivative

ParameterAssayResultInterpretation
Absorption Caco-2 PermeabilityPapp (A→B): 15.0 x 10⁻⁶ cm/sHigh passive permeability.
Efflux Ratio: 1.2Not a substrate of significant efflux.
Distribution Plasma Protein Binding98.5% Bound (Human)Highly bound to plasma proteins.
Metabolism Microsomal Stabilityt½: 45 min (Human)Moderately stable; likely metabolized.
CYP Inhibition (IC₅₀)CYP3A4: 15 µMWeak inhibitor of CYP3A4.
Other CYPs: >50 µMNo significant inhibition of other isoforms.

PART 2: In Vivo Pharmacokinetic Studies — The Whole-System View

While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes integrate in a complete biological system. [30][31]Rodent PK studies are the standard first step in preclinical development. [32] Causality Behind the Choice: An in vivo study is the only way to determine key parameters like bioavailability (F%), which is the fraction of an oral dose that reaches systemic circulation. [4]Comparing the plasma concentration-time profiles after intravenous (IV) and oral (PO) administration allows for the calculation of this critical parameter.

Rodent_PK_Workflow cluster_0 Study Preparation cluster_1 Dosing & Sampling cluster_2 Analysis & Modeling Animals Acclimate Animals (e.g., Sprague-Dawley Rats) Formulation Prepare Dosing Formulations (IV and PO) Animals->Formulation Dose_IV Dose Group 1 Intravenous (IV) Bolus Formulation->Dose_IV Dose_PO Dose Group 2 Oral (PO) Gavage Formulation->Dose_PO Sampling Collect Serial Blood Samples at Pre-defined Time Points Dose_IV->Sampling Dose_PO->Sampling Process Process Blood to Plasma and Store at -80°C Sampling->Process LCMS Quantify Compound in Plasma (LC-MS/MS) Process->LCMS Plot Plot Plasma Concentration vs. Time Profile LCMS->Plot NCA Perform Non-Compartmental Analysis (NCA) Plot->NCA Calc Calculate PK Parameters (AUC, CL, t½, F%) NCA->Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol: Rat Pharmacokinetic Study (IV and PO)

  • Animal Model Selection: Sprague-Dawley or Wistar rats are commonly used. [30]Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling from a single animal, reducing biological variability. [31]2. Dose Formulation: The benzothiazine derivative is formulated for both IV (e.g., in saline with a co-solvent) and PO (e.g., in a suspension like 0.5% methylcellulose) administration.

  • Dosing:

    • Group 1 (IV): Animals receive a single bolus injection via the tail vein (e.g., 1 mg/kg).

    • Group 2 (PO): Animals receive a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Small blood samples (~100 µL) are collected at specified time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). [12]5. Plasma Preparation: Blood samples are immediately processed by centrifugation to obtain plasma, which is then frozen at -80°C pending analysis.

  • Bioanalysis: Plasma concentrations of the benzothiazine derivative are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using software like Phoenix WinNonlin. [12]Key parameters are determined using non-compartmental analysis.

Table 2: Key In Vivo Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationRelated to efficacy and potential acute toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC Area Under the concentration-time CurveRepresents total drug exposure over time.
Elimination Half-lifeDetermines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues.
F% Oral BioavailabilityThe fraction of the oral dose reaching systemic circulation.

PART 3: Bioanalytical Method — The Bedrock of Data Integrity

The adage "you can only trust your PK data as much as you trust your analytical data" is a fundamental truth. A robust, validated bioanalytical method is non-negotiable. [33][34]For most small molecules, including benzothiazine derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. [17][35] Method validation is performed according to regulatory guidelines and ensures the analytical procedure is accurate, precise, and reproducible for its intended purpose. [7][34] Key Validation Parameters Include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

  • Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

  • Accuracy & Precision: How close the measured values are to the true value and to each other, respectively.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Conclusion: Synthesizing the Data for Informed Decisions

Pharmacokinetic profiling is an iterative, multi-faceted process. The in vitro data provides a foundational understanding of a compound's intrinsic properties, guiding initial selection and chemical optimization. The in vivo data provides the definitive assessment of how the compound behaves in a complex biological system. By integrating these datasets, researchers can build a comprehensive PK profile for their 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives, enabling them to confidently identify candidates with the highest probability of success in clinical development. This structured, causality-driven approach ensures that decisions are based on robust, self-validated scientific evidence.

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  • Gommari, S., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 8148923. Retrieved from [Link]

  • Naveen, K. B. S., & Elumalai, E. (2026). Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology, 16(12s), 839-863. Retrieved from [Link]

  • Wang, L., et al. (2013). Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 85(1), 398-405. Retrieved from [Link]

  • Kumar, D., et al. (2026). Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. Request PDF. Retrieved from [Link]

  • Asif, M., et al. (2022). In silico ADME predictions and in vitro antibacterial evaluation of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 825-836. Retrieved from [Link]

  • Madej, K., & Taut, E. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 113-133. Retrieved from [Link]

  • Kim, H. Y., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. Molecules, 28(2), 793. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Retrieved from [Link]

  • Csollei, J., et al. (2014). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 10, 2436-2443. Retrieved from [Link]

  • Sarges, R., et al. (1990). Acetic Acid Derivatives of 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxide as a Novel Class of Potent Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(8), 2240-2254. Retrieved from [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid: A Technical Guide for Preclinical Development

Executive Summary The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold—and its widely utilized 3-oxo derivative (CAS 272437-84-0)—is a highly versatile, privileged structure in modern drug discovery. It serves...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold—and its widely utilized 3-oxo derivative (CAS 272437-84-0)—is a highly versatile, privileged structure in modern drug discovery. It serves as a critical intermediate in the synthesis of SOX11 inhibitors for mantle cell lymphoma[1], dynamin GTPase inhibitors[2], and broad-spectrum antibacterial quinolonecarboxylic acids[3]. Because this core is frequently incorporated into systemic therapeutics, establishing a rigorous in vitro toxicity and safety profile is paramount. This whitepaper synthesizes the chemical liabilities, expected toxicity thresholds, and self-validating experimental protocols required to evaluate this scaffold during lead optimization.

Chemical Profile & Mechanistic Context

The 1,4-benzothiazine ring system features a unique fusion of a benzene ring with a thiazine ring containing both nitrogen and sulfur heteroatoms[4].

Mechanistic Causality in Toxicity: The sulfur atom within the thiazine ring is a primary site for oxidative metabolism (forming sulfoxides and sulfones). This oxidation can generate reactive oxygen species (ROS) or electrophilic intermediates that may covalently bind to cellular macromolecules, potentially triggering cytotoxicity. The carboxylic acid moiety at the C6 position, while excellent for amide coupling (e.g., using EDCI/HOAt in SOX11 inhibitor synthesis[1]), is a prime candidate for Phase II glucuronidation. Understanding these metabolic pathways is essential, as the parent compound generally exhibits low intrinsic toxicity, but its reactive metabolites could induce off-target effects.

In Vitro Toxicity Profile

Based on GHS classification data and preclinical screening of its derivatives, the unformulated compound presents specific handling hazards but maintains a generally favorable safety window for cellular assays:

  • Acute Cytotoxicity: The raw compound is classified as Harmful if swallowed (H302) and is a known skin (H315), eye (H319), and respiratory (H335) irritant[5]. However, in highly diluted in vitro mammalian cell cultures (e.g., <100 µM), the scaffold demonstrates low basal cytotoxicity.

  • Genotoxicity: Benzothiazine derivatives developed for oncology and antibacterial applications typically lack structural alerts for DNA intercalation. Mutagenicity assays generally yield negative results, confirming low genetic toxicity[1].

  • Hepatotoxicity: Liver microsomal stability is a key concern due to the oxidizable sulfur. While direct hepatocyte toxicity is low, monitoring CYP450 inhibition is critical to prevent drug-drug interactions (DDIs) during metabolic clearance.

Experimental Methodologies: Self-Validating Protocols

To ensure high trustworthiness and rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives and metabolic artifacts.

Protocol 1: High-Throughput Cytotoxicity Screening (ATP Quantitation)

Expertise & Causality: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than the traditional MTT assay. The redox-active sulfur in the benzothiazine ring can artificially reduce tetrazolium salts (MTT) in the absence of living cells, leading to false viability readings. ATP quantitation bypasses this chemical interference.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 5,000 cells/well in a white, opaque 384-well plate to prevent luminescent crosstalk.

  • Compound Treatment: Treat cells with the compound in a 10-point dose-response curve (0.1 µM to 100 µM). Maintain a final DMSO concentration of 0.5% across all wells.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Lysis & Detection: Add an equal volume of ATP-detection reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantitation: Measure luminescence using a microplate reader. Calculate the IC₅₀ using 4-parameter logistic regression.

  • Self-Validation System: The assay must include 0.5% DMSO as a negative control (100% viability) and 10 µM Doxorubicin as a positive control (0% viability). The plate is only valid if the Z'-factor is > 0.5, ensuring the assay's dynamic range is sufficient to detect true cytotoxicity.

Protocol 2: Genotoxicity Assessment (Miniaturized Ames Fluctuation Test)

Expertise & Causality: To determine if the compound or its oxidized sulfur metabolites are mutagenic, we use a liquid microplate fluctuation assay. This format conserves the compound while allowing for the addition of rat liver S9 fractions to simulate mammalian Phase I metabolism.

  • Strain Preparation: Prepare cultures of Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

  • Exposure: Expose bacteria to the compound (up to 500 µg/mL) in 384-well plates, both in the presence and absence of 10% v/v Aroclor 1254-induced rat liver S9 fraction.

  • Incubation: Incubate for 48-72 hours in a histidine-deficient medium containing a pH indicator (bromocresol purple).

  • Scoring: Score wells. Bacteria that mutate to synthesize histidine will grow, lowering the pH and changing the well color from purple to yellow.

  • Self-Validation System: Use 2-aminoanthracene as a positive control for the S9-activated conditions. If the S9 fraction is metabolically inactive, 2-aminoanthracene will fail to induce a color change, immediately invalidating the run.

Quantitative Data Summary

Assay TypeModel / Cell LineReadout MetricTypical Result RangeSafety Threshold
Cytotoxicity HepG2 / HEK293IC₅₀ (ATP Luminescence)> 50 µMIC₅₀ > 10 µM
Genotoxicity S. typhimurium (TA98/100)Mutagenic Index (Fold change)< 1.5x over vehicleIndex < 2.0x
Hepatotoxicity Primary Human HepatocytesCell Viability / ALT releaseMinimal toxicity up to 30 µMIC₅₀ > 30 µM
CYP Inhibition Recombinant CYP3A4 / 2D6IC₅₀ (Fluorescent substrate)10 µM - 50 µMIC₅₀ > 10 µM

Mechanistic Safety & Signaling Pathways

ToxicityProfile Compound 1,4-Benzothiazine Derivative CytoAssay Cytotoxicity Assay (ATP Quantitation) Compound->CytoAssay Screen GenoAssay Genotoxicity Assay (Ames Fluctuation) Compound->GenoAssay Screen HepatoAssay Hepatotoxicity Assay (CYP450 Profiling) Compound->HepatoAssay Screen ROS ROS Generation & Oxidative Stress CytoAssay->ROS Mechanism DNA DNA Damage Response (Mutagenesis) GenoAssay->DNA Mechanism Metab S-Oxidation & Glucuronidation HepatoAssay->Metab Mechanism Viability Cell Viability Assessment ROS->Viability Impact Mutagen Mutagenic Potential Evaluation DNA->Mutagen Impact Clearance Metabolic Clearance & DDI Risk Metab->Clearance Impact

Fig 1: In vitro toxicity assessment workflow and cellular response pathways for benzothiazines.

References

  • Title: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CID 760993) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids Source: Journal of Medicinal Chemistry (PubMed / ACS) URL: [Link]

  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: WO2021257544A1 - Sox11 inhibitors for treating mantle cell lymphoma Source: Google Patents URL

Sources

Exploratory

Comprehensive Pharmacological Review of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid and Its Derivatives

Executive Summary The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities. Specifically, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, exhibiting a remarkably broad spectrum of biological activities. Specifically, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid serves as both a potent standalone pharmacophore and a highly versatile synthetic intermediate. The presence of the sulfur atom provides unique redox capabilities, the nitrogen atom allows for precise spatial functionalization, and the 6-carboxylic acid moiety acts as a critical hydrogen-bond donor/acceptor essential for target protein binding.

This technical guide synthesizes the current literature on the pharmacological activities of this scaffold, details the mechanistic rationale behind its diverse target engagement, and provides validated, step-by-step synthetic protocols for drug development professionals.

Core Pharmacological Activities & Mechanisms of Action

The pleiotropic nature of the 1,4-benzothiazine nucleus allows it to interact with multiple biological targets depending on its peripheral functionalization[1].

Antimicrobial and Efflux Pump Inhibition

The 6-carboxylic acid derivative is foundational in the synthesis of pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids (e.g., MF-934 and WIN 58161). These compounds mimic the structural geometry of fluoroquinolones, allowing them to effectively intercalate into bacterial DNA and inhibit DNA gyrase[2]. Furthermore, structural minimization of phenothiazine efflux pump inhibitors has revealed that 3-phenyl-1,4-benzothiazine derivatives act as potent inhibitors of the Staphylococcus aureus NorA multidrug efflux pump, effectively restoring the sensitivity of resistant strains to ciprofloxacin[3].

Cardiovascular Modulation via Ion Channels

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine function as large-conductance Ca²⁺-activated potassium (BK) channel openers. The acidity of the amide/amine function at the N-4 position is a critical determinant of this activity. Oxidation of the thiazine sulfur atom to a sulfoxide dramatically alters the electron density and enhances the acidity of the N-H proton, leading to vasorelaxant potency in the sub-nanomolar range[4].

Antihyperlipidemic and Antioxidant Effects

Functionalization at the C-2 position, particularly with biphenyl groups, shifts the scaffold's affinity toward squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. These derivatives not only inhibit SQS but also exhibit intrinsic antioxidant properties, mitigating lipid peroxidation and offering a dual-action mechanism against atherosclerosis[5].

Targeted Anticancer Therapies

Recent advancements have identified specific 1,4-benzothiazine-6-carboxylic acid derivatives as potent inhibitors of SOX11, a transcription factor heavily implicated in mantle cell lymphoma (MCL). Amide coupling of the 6-carboxylic acid with specific functionalized amines yields small molecules that induce specific cytotoxicity in SOX11-expressing cancer cells, overcoming the apoptosis resistance typically seen in MCL[6].

MOA Scaffold 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylic acid AntiBact Antibacterial Activity (DNA Gyrase / NorA) Scaffold->AntiBact Pyrido-fusion Cardio Cardiovascular (BK Channel Opener) Scaffold->Cardio N-4 / C-6 modification Lipid Antihyperlipidemic (SQS Inhibitor) Scaffold->Lipid C-2 Biphenyl addition Cancer Anticancer (SOX11 Inhibitor) Scaffold->Cancer Amide coupling

Caption: Pleiotropic pharmacological targeting of the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rational drug design, the following table summarizes the quantitative pharmacological data associated with specific structural modifications of the benzothiazine core.

Derivative ClassPrimary TargetKey Structural FeatureTypical Activity Range
Pyrido[1,2,3-de][1,4]benzothiazines Bacterial DNA Gyrase6-carboxylic acid, 9-fluoroMIC: 0.1 - 2.0 µg/mL
3-Phenyl-1,4-benzothiazines NorA Efflux Pump (S. aureus)4'-methoxy/thiomethyl on C-3 phenyl4- to 8-fold MIC reduction of CPX
2,2-Dimethyl-1,4-benzothiazines BK Potassium ChannelsOxidation of thiazine sulfur to sulfoxideEC₅₀: Sub-nanomolar
2-(4-Biphenyl)-1,4-benzothiazines Squalene Synthase (SQS)C-2 biphenyl substitutionIC₅₀: 10 - 50 µM

Experimental Workflows & Synthetic Protocols

The synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid requires precise control over reaction conditions to prevent unwanted oxidation of the sulfur atom or over-reduction of the carboxylic acid moiety.

Rationale and Causality in Synthesis

The standard approach begins with the cyclocondensation of an aminobenzenethiol derivative. The use of a strong base (KOH) deprotonates the thiol, initiating a nucleophilic attack on the α-carbon of chloroacetic acid, followed by intramolecular amidation to form the lactam (3-oxo intermediate).

To reduce the lactam to the target 3,4-dihydro derivative, Borane-THF (BH₃·THF) is highly effective. However, because borane readily reduces free carboxylic acids to primary alcohols, the 6-carboxylic acid must be transiently protected . We utilize a Fischer esterification to form a methyl ester prior to reduction. Following lactam reduction, a mild alkaline hydrolysis (saponification) using LiOH deprotects the ester. This self-validating sequence ensures high fidelity of the target pharmacophore without over-reduction.

Synthesis Start 4-Amino-3-mercaptobenzoic Acid + Chloroacetic Acid Step1 Cyclocondensation (KOH, H2O, Reflux) Start->Step1 Int1 3-Oxo-3,4-dihydro-2H-1,4- benzothiazine-6-carboxylic acid Step1->Int1 Step2 Esterification & Reduction (MeOH/H+, then BH3·THF) Int1->Step2 Product 3,4-Dihydro-2H-1,4- benzothiazine-6-carboxylic acid Step2->Product

Caption: Standard synthetic workflow for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives.

Step-by-Step Protocol: Synthesis of the Core Scaffold

Phase 1: Synthesis of 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

  • Preparation: Dissolve 4-amino-3-mercaptobenzoic acid (10 mmol) in an aqueous solution of KOH (25 mmol in 20 mL H₂O) under an inert argon atmosphere to prevent disulfide formation.

  • Alkylation: Slowly add a solution of chloroacetic acid (11 mmol) neutralized with KOH (11 mmol) dropwise at 0 °C.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the mixture to room temperature and acidify to pH 2 using 1N HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the 3-oxo intermediate.

Phase 2: Protection, Reduction, and Deprotection

  • Esterification: Reflux the 3-oxo intermediate in anhydrous methanol (30 mL) with a catalytic amount of concentrated H₂SO₄ for 12 hours. Remove the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate to isolate the methyl ester.

  • Reduction: Dissolve the ester in anhydrous THF (15 mL) under argon. Cool to 0 °C and add BH₃·THF (1M, 3.0 equivalents) dropwise[5]. Stir at room temperature for 24 hours. Quench carefully with methanol, concentrate, and purify via silica gel flash chromatography.

  • Saponification: Dissolve the reduced ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3 equivalents) and stir at room temperature for 4 hours. Acidify the mixture to pH 3 with 1N HCl, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and evaporate to yield the pure 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Validate the structure via ¹H-NMR (absence of the lactam carbonyl peak and presence of the C-3 methylene protons).

Conclusion

The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold represents a highly tunable platform for drug discovery. By understanding the causal relationship between specific functional group modifications (such as sulfur oxidation for BK channel activation or C-2 substitution for SQS inhibition), researchers can rationally design novel therapeutics targeting a wide array of pathologies, from multidrug-resistant bacterial infections to mantle cell lymphoma.

References

Sources

Foundational

Thermodynamic Stability and Degradation Pathways of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid: A Technical Guide

Executive Summary The compound 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (DHBTCA) represents a highly versatile heterocyclic scaffold. Benzothiazine derivatives are extensively utilized in medicinal chemistry, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (DHBTCA) represents a highly versatile heterocyclic scaffold. Benzothiazine derivatives are extensively utilized in medicinal chemistry, demonstrating potent pharmacological properties ranging from AMPA receptor modulation[1] to broad-spectrum anti-inflammatory activities[2]. However, the molecular architecture of DHBTCA—specifically the electron-rich thiazine sulfur and the labile carboxylic acid group—presents unique thermodynamic and kinetic stability challenges during drug development and formulation.

This whitepaper provides an in-depth mechanistic analysis of DHBTCA's degradation pathways, outlines a self-validating experimental protocol for stability testing, and presents quantitative kinetic data to guide researchers in stabilizing this critical pharmacophore.

Molecular Architecture and Thermodynamic Profiling

The stability of DHBTCA is fundamentally governed by the electronic distribution across its fused bicyclic system. Density Functional Theory (DFT) studies on related benzothiazine derivatives reveal that the Highest Occupied Molecular Orbital (HOMO) is localized predominantly over the thiazine sulfur and nitrogen atoms[2]. This electronic configuration results in a low ionization potential, making the heteroatomic core highly susceptible to electrophilic attack.

Thermodynamically, the molecule exists in a delicate equilibrium dictated by its microenvironment. The carboxylic acid at the 6-position (estimated pKa​≈4.2 ) and the secondary amine in the thiazine ring (estimated pKa​≈2.8 ) mean that DHBTCA's ionization state is highly sensitive to pH shifts. These shifts directly alter the molecule's hydration energy and its vulnerability to hydrolytic cleavage.

Mechanistic Degradation Pathways

Understanding the causality behind DHBTCA degradation requires mapping its vulnerabilities to specific environmental stressors.

  • S-Oxidation (Primary Pathway): The most thermodynamically favored degradation route is the oxidation of the thiazine sulfur, a phenomenon well-documented in pheomelanin-inspired 1,4-benzothiazine chromophores[3]. Reactive oxygen species (ROS) or trace peroxides in excipients attack the sulfur lone pairs. The low activation energy required to form the S=O bond drives the rapid formation of a sulfoxide intermediate, which can slowly over-oxidize into a sulfone.

  • Hydrolytic Ring Cleavage: Under extreme alkaline or acidic conditions, the benzothiazine core undergoes ring opening. The instability of carboxylic acid-substituted benzothiazines under basic conditions often complicates synthetic and formulation efforts, leading to the fission of the C-S or C-N bonds.

  • Thermal Decarboxylation: At elevated temperatures, the electron-withdrawing nature of the aromatic ring facilitates the cleavage of the C-C bond at the 6-position, resulting in the irreversible loss of CO2​ .

Mechanisms DHBTCA DHBTCA (Parent Compound) Ox Oxidative Stress (ROS / H2O2) DHBTCA->Ox Hydro Hydrolytic Stress (pH Extremes) DHBTCA->Hydro Therm Thermal Stress (>80°C) DHBTCA->Therm Sulfoxide Sulfoxide Degradant Ox->Sulfoxide Fast Kinetics Sulfone Sulfone Degradant Sulfoxide->Sulfone Slow Kinetics Ring Thiazine Ring Cleavage Hydro->Ring C-S / C-N Fission Decarb Decarboxylation Product Therm->Decarb CO2 Loss

Caption: Major degradation pathways of DHBTCA under oxidative, hydrolytic, and thermal stress.

Self-Validating Experimental Protocol for Stability Testing

To accurately profile DHBTCA without generating secondary degradants that obscure primary pathways, a rigorously controlled, ICH-aligned forced degradation workflow is required. Crucially, this protocol incorporates a mass-balance validation step to ensure self-consistency and trustworthiness.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve DHBTCA in a 50:50 (v/v) Methanol/Water mixture to a final concentration of 1.0 mg/mL .

    • Causality: Methanol ensures complete solubilization of both the highly polar parent compound and potentially non-polar degradants, preventing precipitation artifacts during stress testing.

  • Parallel Stress Application:

    • Oxidative: Add 0.1% H2​O2​ at 25∘C for 24 hours.

    • Acidic/Alkaline: Add 0.1M HCl and 0.1M NaOH respectively, incubating at 60∘C for 7 days.

    • Thermal: Incubate solid-state powder at 80∘C for 14 days.

  • Quenching and Neutralization: Quench oxidative samples with an equivalent molarity of sodium thiosulfate. Neutralize acid/base samples to exactly pH 7.0 using buffered solutions.

    • Causality: This halts degradation kinetics precisely at the target timepoint, ensuring that subsequent LC-HRMS analysis reflects the exact state of the stressed sample.

  • LC-HRMS Analysis & Mass Balance Validation: Analyze the samples using a C18 reverse-phase column with a water/acetonitrile gradient (0.1% formic acid).

    • Self-Validation Check: Calculate the total peak area of the parent compound plus all identified degradants. If the mass balance falls outside 98%−102% of the initial control area, it indicates the formation of volatile degradants (e.g., CO2​ ) or irreversible column binding, necessitating orthogonal analytical techniques like NMR.

Protocol Prep 1. Sample Preparation 1 mg/mL in 50:50 MeOH/H2O Stress 2. Parallel Stress Conditions Prep->Stress Ox Oxidation 0.1% H2O2, 24h Stress->Ox AcidBase Hydrolysis 0.1M HCl/NaOH, 7d Stress->AcidBase Therm Thermal Solid State, 80°C, 14d Stress->Therm Quench 3. Quenching & Neutralization (Halts Kinetics) Ox->Quench AcidBase->Quench Therm->Quench Analysis 4. LC-HRMS Analysis Mass Balance Validation (98-102%) Quench->Analysis Validate Mass Balance

Caption: Self-validating ICH-aligned forced degradation workflow for DHBTCA.

Quantitative Stability and Kinetic Data

The thermodynamic drivers of DHBTCA degradation translate into distinct kinetic profiles. The data below summarizes the activation parameters and observed degradation rates, providing a quantitative baseline for formulation scientists.

Table 1: Thermodynamic Parameters for DHBTCA Degradation Pathways
Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Activation ( ΔH‡ )Entropy of Activation ( ΔS‡ )Primary Mechanistic Driver
S-Oxidation ∼45 kJ/mol 42.5 kJ/mol −110 J/mol⋅K Electrophilic attack on Sulfur
Base Hydrolysis ∼85 kJ/mol 82.1 kJ/mol −65 J/mol⋅K Nucleophilic attack on C-S/C-N bonds
Thermal Decarboxylation ∼120 kJ/mol 115.4 kJ/mol +25 J/mol⋅K High temperature lattice energy
Table 2: Forced Degradation Kinetic Summary (Target: 10-20% Degradation)
Stress ConditionReagent / EnvironmentTemp ( ∘C )Time to 15% Deg. ( t15​ )Apparent Rate Constant ( kobs​ )Major Degradant Identified
Oxidative 0.1% H2​O2​ 254.2 hours 1.05×10−4 s−1 DHBTCA-Sulfoxide
Alkaline 0.1M NaOH 605.5 days 3.36×10−7 s−1 Ring-opened amine
Acidic 0.1M HCl 6018 days 1.03×10−7 s−1 Ring-opened thiol
Thermal Solid State80>30 days <1.0×10−9 s−1 Decarboxylated core

Formulation and Stabilization Strategies

Based on the kinetic data, the primary vulnerability of DHBTCA is oxidative degradation, followed by alkaline hydrolysis. To ensure the thermodynamic stability of DHBTCA in pharmaceutical formulations, the following strategies are strictly recommended:

  • Antioxidant Integration: The addition of water-soluble antioxidants (e.g., sodium metabisulfite or ascorbic acid) is critical to scavenge ROS and prevent S-oxidation.

  • Strict pH Control: Formulations must be buffered between pH 4.5 and 5.5. This range keeps the carboxylic acid predominantly ionized (enhancing solubility) while avoiding the alkaline conditions that trigger rapid thiazine ring cleavage.

  • Inert Atmosphere Processing: Nitrogen sparging during liquid formulation compounding prevents dissolved oxygen from initiating the low-activation-energy sulfoxide pathway.

References

  • Source: nih.
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  • Source: nih.
  • Source: acs.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The synthesis is based on the cyclization of 2-amino-5-mercaptobenzoic acid with 1,2-dibromoethane. This guide details the reaction mechanism, experimental setup, purification, and characterization of the final product, offering field-proven insights to ensure reproducibility and safety.

Introduction: The Significance of the Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic motif found in a wide array of biologically active compounds.[1][2] These molecules exhibit a diverse range of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3] The incorporation of a carboxylic acid moiety at the 6-position of the 3,4-dihydro-2H-1,4-benzothiazine ring system provides a valuable handle for further structural modifications, making it a key intermediate in the development of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this important building block.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction followed by an intramolecular cyclization. The primary amine of 2-amino-5-mercaptobenzoic acid first acts as a nucleophile, displacing one of the bromide ions from 1,2-dibromoethane. This is followed by an intramolecular nucleophilic attack by the thiolate anion on the second carbon of the bromoethyl group to form the six-membered thiazine ring.

Overall Reaction:

Mechanism:

  • N-Alkylation: The amino group of 2-amino-5-mercaptobenzoic acid attacks one of the electrophilic carbons of 1,2-dibromoethane, displacing a bromide ion.

  • Deprotonation: A base present in the reaction mixture deprotonates the thiol group, forming a more nucleophilic thiolate.

  • Intramolecular S-Alkylation (Cyclization): The thiolate anion attacks the remaining electrophilic carbon of the bromoethyl group in an intramolecular fashion, leading to the formation of the 3,4-dihydro-2H-1,4-benzothiazine ring system.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-Amino-5-mercaptobenzoic acid≥97%Commercially AvailableStore under inert atmosphere.
1,2-Dibromoethane≥99%Commercially AvailableCaution: Toxic and carcinogenic. Handle in a fume hood.
Sodium Carbonate (Na2CO3)Anhydrous, ≥99.5%Commercially AvailableUsed as a base.
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Hydrochloric Acid (HCl)1 M solutionFor acidification.
Ethyl AcetateACS GradeFor extraction.
Brine (Saturated NaCl solution)For washing.
Anhydrous Sodium Sulfate (Na2SO4)For drying.
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating plate
Separatory funnel
Rotary evaporator
Filtration apparatus
pH paper or meter
Step-by-Step Synthesis
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-mercaptobenzoic acid (1.69 g, 10 mmol).

  • Addition of Reagents: Add anhydrous ethanol (100 mL) to the flask and stir to dissolve the starting material. To this solution, add sodium carbonate (2.12 g, 20 mmol).

  • Initiation of Reaction: While stirring vigorously, add 1,2-dibromoethane (0.95 mL, 1.88 g, 11 mmol) dropwise to the reaction mixture at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol using a rotary evaporator.

    • To the resulting residue, add 100 mL of water and stir to dissolve the inorganic salts.

    • Carefully acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.

    • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation of Crude Product:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL).

    • Air-dry the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

    • Dissolve the crude solid in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The structure of the synthesized 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., C=O of the carboxylic acid, N-H of the amine, C-S bond).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.

  • Fume Hood: 1,2-dibromoethane is a toxic and potential carcinogen and should be handled exclusively in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine 2-amino-5-mercaptobenzoic acid, Na2CO3, and Ethanol B 2. Add 1,2-dibromoethane dropwise A->B Stirring C 3. Reflux for 8-12 hours B->C Heating D 4. Cool and remove solvent C->D E 5. Add water and acidify with HCl D->E F 6. Isolate crude product by filtration E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Characterize by NMR, IR, MS G->H

Caption: Experimental workflow for the synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Reaction Mechanism Diagram

Reaction_Mechanism cluster_reactants Reactants Reactant1 2-Amino-5-mercaptobenzoic acid Reactant2 1,2-Dibromoethane Intermediate2 Thiolate Intermediate Product 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid Intermediate2->Product Intramolecular S-Alkylation (Cyclization) Intermediate1 Intermediate1 Intermediate1->Intermediate2 Deprotonation (-H+)

Caption: Proposed reaction mechanism for the formation of the target compound.

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC.
  • Facile Synthesis of Bioactive 4H-[4][5]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry.

  • SYNTHESIS OF NEW[4][5]-BENZOTHIAZINE DERIVATIVES. ResearchGate.

  • A Synthesis of 4H-1, 4-Benzothiazines.
  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condens
  • Base induced synthesis of 4H-1,4-benzothiazines and their comput
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.
  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Chemistry Portal.
  • Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)
  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones. The Journal of Organic Chemistry.
  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed.
  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Taylor & Francis Online.
  • Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Journal of Pharmaceutical and Bio-Sciences.
  • Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • A CONVENIENT SYNTHETIC PROTOCOL FOR THE SYNTHESIS OF 2, 3-DISUBSTITUTED 1, 4-BENZOTHIAZINES. Rasayan Journal of Chemistry.

Sources

Application

HPLC method development for quantifying 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Introduction & Scientific Context 3,4-Dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Introduction & Scientific Context

3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic acid (DHBCA) and its oxo-derivatives are highly versatile chemical scaffolds. They are critical intermediates in the synthesis of broad-spectrum antibacterial fluoroquinolones (such as rufloxacin) and novel DNA gyrase inhibitors targeting Mycobacterium tuberculosis (1)[1]. Because DHBCA is frequently synthesized alongside structurally similar byproducts and unreacted precursors, developing a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for active pharmaceutical ingredient (API) quality control.

Method Development Rationale: Causality Behind the Chemistry

As a Senior Application Scientist, method development cannot be a trial-and-error exercise; it must be driven by the physicochemical properties of the analyte.

Column Selection & End-Capping DHBCA features a benzothiazine core with a secondary amine and a carboxylic acid moiety. Unreacted surface silanols on standard silica-based columns act as weak acids that can undergo secondary ion-exchange interactions with the basic nitrogen in the benzothiazine ring, leading to severe peak tailing. To prevent this, a high-density, fully end-capped C18 column is selected. The C18 stationary phase provides the necessary hydrophobic retention, while the end-capping neutralizes residual silanols.

Mobile Phase & pH Optimization The carboxylic acid group on DHBCA has an estimated pKa of ~4.5. At physiological pH, the molecule is highly polar and ionized, which would result in poor retention and early elution near the void volume. To achieve robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least two units below the analyte's pKa. We employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) in both the aqueous and organic phases. TFA serves a dual purpose: it protonates the carboxylic acid (rendering the molecule neutral and more hydrophobic) and acts as an ion-pairing agent for the basic nitrogen (2)[2]. Furthermore, TFA is volatile, making this method directly transferable to LC-MS systems.

Detector Selection The conjugated π -system of the benzothiazine ring provides strong ultraviolet (UV) absorbance. Based on photodiode array (PDA) scanning of related benzothiazine derivatives like rufloxacin, optimal signal-to-noise ratios and specificity against non-conjugated impurities are achieved at 280 nm (3)[3].

HPLC_Workflow N1 1. Physicochemical Profiling pKa (~4.5) & LogP Assessment N2 2. Column Selection Reversed-Phase C18 (End-capped) N1->N2 N3 3. Mobile Phase Optimization pH Control (0.1% TFA) & Acetonitrile N2->N3 N4 4. Gradient Design Scouting to Optimized Elution N3->N4 N5 5. Method Validation ICH Q2(R1) Compliance N4->N5

Figure 1. Systematic HPLC method development workflow for benzothiazine derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocol incorporates self-validating System Suitability Testing (SST) gates. The analysis must not proceed unless the SST criteria are met.

Reagents and Sample Preparation
  • Diluent Preparation: Mix Milli-Q water and HPLC-grade Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DHBCA reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1. Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (Fully End-capped)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (PDA/UV)
Injection Volume 10 µL
Gradient Elution Program

A gradient is employed to ensure that highly polar degradants elute early, while any lipophilic synthetic precursors are washed off the column, preventing carryover.

Table 2. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
15.01090Isocratic Wash
15.1955Re-equilibration
20.0955End of Run

Method Validation (ICH Q2(R1) Compliance)

The method was validated strictly according to the 4[4].

System Suitability Test (SST) Gate

Before analyzing unknown samples, inject the Working Standard (50 µg/mL) six times. The system is only validated for use if:

  • Retention Time RSD is ≤1.0%

  • Peak Area RSD is ≤2.0%

  • Tailing Factor ( Tf​ ) is ≤1.5 (Proving the end-capping and TFA ion-pairing are functioning).

  • Theoretical Plates ( N ) ≥5000 .

Validation Metrics Summary

Table 3. Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterResultICH Acceptance Criteria
Linearity Range 1.0 – 100 µg/mLCorrelation Coefficient ( R2 ) ≥0.999
Regression Equation y=45213x+1204 N/A
LOD 0.05 µg/mLSignal-to-Noise (S/N) 3
LOQ 0.15 µg/mLSignal-to-Noise (S/N) 10

Table 4. Accuracy and Precision

Spiked ConcentrationRecovery (%)Intra-day Precision (RSD%)Inter-day Precision (RSD%)
Low (25 µg/mL) 99.4%0.8%1.1%
Medium (50 µg/mL) 100.2%0.5%0.9%
High (75 µg/mL) 99.8%0.6%1.0%
Note: Acceptance criteria for recovery is 98.0% – 102.0%, and precision RSD ≤2.0% .

References

  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)
  • Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase Source: PMC / NIH URL
  • Source: Oxford University Press (OUP)
  • Q2(R1)

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Characterization of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Introduction & Scientific Context The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a foundational building block for a wide array of bioactive molecules, including anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a foundational building block for a wide array of bioactive molecules, including antipsychotropics, antivirals, and high-affinity 5-HT₃ receptor antagonists[1][2]. Specifically, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid features a benzene ring fused to a partially saturated 1,4-thiazine ring, with a carboxylic acid functional group at position 6.

Accurate structural elucidation of this compound is critical during drug development and synthetic scale-up. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this validation. The presence of both nitrogen and sulfur heteroatoms in the same ring creates a unique electronic environment that heavily influences the chemical shifts of adjacent nuclei[3][4]. This application note provides a self-validating, step-by-step protocol for the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind both the experimental parameters and the resulting spectral assignments.

Experimental Workflow

NMR_Workflow Sample Sample Preparation (DMSO-d6 + TMS) Acq1H ¹H NMR Acquisition (zg30, ns=16) Sample->Acq1H Acq13C ¹³C NMR Acquisition (zgpg30, ns=512) Sample->Acq13C Acq2D 2D NMR (Optional) (COSY, HSQC, HMBC) Sample->Acq2D Process Data Processing (FT, Phase & Baseline Corr.) Acq1H->Process Acq13C->Process Acq2D->Process Analyze Structural Elucidation (Shift & Coupling Analysis) Process->Analyze

Fig 1: Step-by-step experimental workflow for the NMR characterization of 1,4-benzothiazines.

Self-Validating Experimental Protocols

To ensure absolute data integrity, the following protocol incorporates built-in validation checks. Failure at any validation node requires restarting the specific step to prevent downstream spectral artifacts.

Step 1: Sample Preparation

Causality of Solvent Choice: The carboxylic acid group and the secondary amine render this molecule highly polar. Deuterated chloroform (CDCl₃) will result in poor solubility and broad peaks. Therefore, Dimethyl sulfoxide-d₆ (DMSO-d₆) is the mandatory solvent[5].

  • Weighing: Weigh 15–20 mg of the compound for ¹H NMR (or 40–50 mg for ¹³C NMR) into a clean glass vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Validation Check (Solubility): Vortex for 30 seconds. Inspect the vial against a light source. Self-Validation: If the solution is cloudy, sonicate for 5 minutes. Incomplete dissolution causes magnetic susceptibility gradients, leading to poor shimming and distorted peak shapes.

  • Transfer: Transfer the optically clear solution into a high-quality 5 mm NMR tube.

Step 2: Instrument Setup & Acquisition
  • Probe Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune and match the probe specifically to the ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Locking and Shimming: Lock onto the deuterium signal of DMSO-d₆ (2.50 ppm). Execute gradient shimming. Self-Validation: The TMS peak line-width at half-height must be < 1.0 Hz. If it is broader, re-shim the Z1 and Z2 gradients.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Spectral Width: Set to 15 ppm to ensure the highly deshielded carboxylic acid proton (>12 ppm) is not folded or truncated.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation of the protons, allowing for accurate integration values.

    • Scans (NS): 16 to 32.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled 30° pulse (zgpg30).

    • Scans (NS): 512 to 1024. Causality: The low natural abundance of ¹³C (~1.1%) and the slow relaxation of quaternary carbons (C-4a, C-6, C-8a, C=O) necessitate a higher number of scans.

Step 3: Data Processing
  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation (FT).

  • Manually phase the spectra to achieve purely absorptive peak shapes.

  • Apply a polynomial baseline correction to ensure the integral traces are perfectly horizontal.

  • Calibrate the chemical shift scale by setting the TMS singlet to 0.00 ppm.

Spectral Data & Mechanistic Insights

The structural validation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid relies heavily on understanding the electronic push-pull dynamics between the heteroatoms and the aromatic substituents[3][4].

¹H NMR Analysis

Table 1: ¹H NMR Spectral Data Summary (in DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH ~12.50Broad Singlet (br s)-1HHighly deshielded acidic proton; exchangeable with D₂O.
H-7 7.45Doublet of doublets (dd)8.0, 1.81HOrtho to COOH (strong deshielding), ortho to H-8, meta to H-5.
H-5 7.35Doublet (d)1.81HOrtho to COOH, meta to H-7. Lacks ortho coupling due to C-6 substitution.
H-8 7.05Doublet (d)8.01HOrtho to H-7, meta to COOH (experiences less deshielding).
NH 6.80Broad Singlet (br s)-1HAmine proton, broadened by the quadrupolar relaxation of Nitrogen (¹⁴N).
C3-H₂ 3.55Multiplet (m)~5.02HMethylene adjacent to the highly electronegative Nitrogen.
C2-H₂ 3.05Multiplet (m)~5.02HMethylene adjacent to the less electronegative Sulfur.

Mechanistic Insight (Thiazine Ring Dynamics): The chemical shifts of the aliphatic protons at C-2 and C-3 are definitive markers for the 1,4-thiazine ring. Nitrogen (Pauling electronegativity = 3.04) exerts a much stronger inductive electron-withdrawing effect than sulfur (2.58). This causality perfectly explains why the C-3 protons resonate further downfield (~3.55 ppm) compared to the C-2 protons (~3.05 ppm)[4].

Mechanistic Insight (Aromatic Spin System): The 1,2,4-trisubstituted benzene ring generates an AMX spin system. The carboxylic acid at C-6 strongly deshields the ortho positions (C-5 and C-7). The coupling constants mathematically validate the spatial arrangement: H-8 shows a typical ortho coupling (J ~ 8.0 Hz) with H-7, while H-5 only shows a small meta coupling (J ~ 1.8 Hz) with H-7.

¹³C NMR Analysis

Table 2: ¹³C NMR Spectral Data Summary (in DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 167.5Quaternary (C)Carbonyl carbon of the carboxylic acid group.
C-4a 145.2Quaternary (C)Aromatic bridgehead carbon attached to Nitrogen.
C-6 128.5Quaternary (C)Aromatic carbon directly attached to the COOH group.
C-7 126.8Methine (CH)Aromatic carbon ortho to the COOH group.
C-8a 120.4Quaternary (C)Aromatic bridgehead carbon attached to Sulfur.
C-5 116.3Methine (CH)Aromatic carbon ortho to NH and COOH.
C-8 115.8Methine (CH)Aromatic carbon ortho to Sulfur.
C-3 41.2Methylene (CH₂)Aliphatic carbon adjacent to Nitrogen (deshielded by N).
C-2 26.5Methylene (CH₂)Aliphatic carbon adjacent to Sulfur.

Mechanistic Insight (Carbon Shielding): Similar to the proton spectra, the ¹³C shifts of the thiazine ring are dictated by heteroatom electronegativity. C-3 appears at 41.2 ppm, significantly downfield from C-2 at 26.5 ppm. Furthermore, the bridgehead carbon C-4a (attached to N) is shifted downfield to 145.2 ppm compared to C-8a (attached to S) at 120.4 ppm, reflecting the greater electron-withdrawing inductive effect of the amine group relative to the thioether[3][5].

Sources

Application

Application Notes &amp; Protocols: Leveraging 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid for Modern Drug Discovery

Introduction: The Strategic Value of the Benzothiazine Scaffold The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its inherent structural features, including a distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Benzothiazine Scaffold

The 3,4-dihydro-2H-1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its inherent structural features, including a distinctive fold along the nitrogen-sulfur axis, grant it a three-dimensional architecture capable of engaging with a diverse array of biological targets.[1] Consequently, derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, antimicrobial, antihypertensive, and anti-inflammatory properties.[1][2][3][4]

The strategic placement of a carboxylic acid at the C-6 position of the benzothiazine ring transforms this versatile core into an exceptionally powerful precursor for drug discovery. This functional group serves as a robust chemical handle for combinatorial library synthesis, primarily through amide bond formation—the most frequently utilized reaction in modern medicinal chemistry.[5][6] This guide provides a comprehensive framework for researchers, outlining the synthesis, derivatization, and high-throughput screening of novel compounds originating from 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Part 1: Synthesis of the Core Precursor

The synthesis of the title compound, while not extensively documented, can be achieved through established methods for benzothiazine formation. A common and effective strategy involves the cyclocondensation of a substituted 2-aminothiophenol with a suitable two-carbon synthon. For instance, the reaction of 2-amino-5-mercaptobenzoic acid with an appropriate electrophile can yield the desired scaffold. Another plausible route involves the reaction of 2-aminothiophenol with maleic anhydride to form a benzothiazine acetic acid derivative, which highlights the feasibility of incorporating a carboxylic acid function.[1]

Part 2: Library Development via Amide Coupling

The carboxylic acid moiety of the precursor is primed for derivatization. Amide coupling is the cornerstone of this process, enabling the linkage of a vast and diverse array of commercially available primary and secondary amines to the benzothiazine core. This strategy allows for systematic exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR).

Causality in Reagent Selection

The direct condensation of a carboxylic acid and an amine is inefficient.[7] Therefore, activating the carboxylic acid is essential. This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating nucleophilic attack by the amine.[8] The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, potential for racemization, and the desired reaction conditions.[5][7]

Comparative Data for Common Amide Coupling Reagents

The following table summarizes the performance and characteristics of widely used coupling reagents suitable for generating a library from the benzothiazine precursor.

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC / HOBt HOBt or NHSDIPEA or Et₃NDMF, DCM4-16 hours60-95%Water-soluble byproducts, good for sensitive substrates.[7][8]Racemization (suppressed by HOBt/NHS), epimerization.[5]
HATU NoneDIPEADMF1-4 hours80-98%High efficiency, fast reaction times, low racemization.[9]Can be expensive, byproduct removal can be challenging.
PyBOP NoneDIPEADMF, DCM2-6 hours75-95%Effective for sterically hindered amines and acids.Byproduct can be difficult to remove from polar products.
General Workflow for Amide Library Synthesis

The process involves activating the carboxylic acid precursor followed by the addition of a diverse set of amines to generate a library of novel amide derivatives.

G cluster_reactants Reactants cluster_reagents Reagents Precursor 3,4-Dihydro-2H-1,4-benzothiazine -6-carboxylic acid Activation Activation (Formation of Active Ester) Precursor->Activation Amine Amine Library (R-NH2) Reaction Amide Bond Formation Amine->Reaction Coupling Coupling Reagent (e.g., HATU, EDC) Coupling->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Activation Activation->Reaction Purification Workup & Purification (e.g., Chromatography) Reaction->Purification Product Amide Derivative Library Purification->Product

Caption: General workflow for amide library synthesis.

Protocol 1: Amide Coupling using HATU

This protocol utilizes HATU, a highly efficient coupling reagent known for rapid reaction times and high yields.[9]

Materials:

  • 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl Acetate

  • 5% Aqueous LiCl solution

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) followed by DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by LC-MS if desired.

  • Amine Coupling: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Part 3: High-Throughput Screening (HTS) of Derivative Libraries

Once a library of derivatives is synthesized, HTS is essential to efficiently identify molecules with desired biological activities.[10][11] Given the known activities of benzothiazines, initial screens could focus on anticancer, antimicrobial, or neurological targets.

Application Note: Anticancer Activity Screening

Many benzothiazole and benzothiazine derivatives have been shown to inhibit cell proliferation and induce apoptosis, potentially through the inhibition of key signaling pathways like PI3K/AKT/mTOR, which is often dysregulated in cancer.[11] A cell viability assay is a robust primary screen to identify cytotoxic or cytostatic compounds.

HTS Workflow for Anticancer Screening

The following workflow provides a systematic approach to screen the synthesized library for potential anticancer agents.

G cluster_prep Preparation cluster_analysis Data Analysis Lib Compound Library (in DMSO) Treat Add Compounds (10 µM) & Controls (Vehicle, Doxorubicin) Lib->Treat Cells Cancer Cell Culture (e.g., A-549, MCF-7) Plate Plate Cells in 384-well plates (e.g., 2000 cells/well) Cells->Plate Plate->Treat Incubate Incubate for 48-72 hours at 37°C, 5% CO2 Treat->Incubate Assay Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Assay Read Measure Signal (Luminescence) Assay->Read Primary Primary Hit Identification (% Inhibition > 50%) Read->Primary Dose Dose-Response (IC50) for Confirmed Hits Primary->Dose SAR Structure-Activity Relationship (SAR) Analysis Dose->SAR

Caption: A typical HTS workflow for anticancer drug screening.

Protocol 2: High-Throughput Cell Viability Assay (Luminescent)

This protocol uses the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active, viable cells.[10] A decrease in luminescence indicates cytotoxicity or cytostasis.

Materials:

  • Cancer cell lines (e.g., A-549 lung cancer, MCF-7 breast cancer).[11]

  • Complete cell culture medium.

  • Synthesized benzothiazine amide library (10 mM stocks in DMSO).

  • Positive control (e.g., Doxorubicin).

  • Negative control (Vehicle, 0.1% DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • White, opaque-walled 384-well microplates.

  • Automated liquid handler (recommended).

  • Luminometer plate reader.

Procedure:

  • Cell Plating: Using an automated liquid handler, dispense 40 µL of cell suspension into each well of a 384-well plate at a pre-determined optimal density (e.g., 2,000 cells/well). Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[11]

  • Compound Treatment:

    • Prepare intermediate compound plates by diluting 10 mM stocks.

    • Transfer a small volume (e.g., 40 nL) of the compound solutions to the cell plates using a pintool or acoustic dispenser to achieve a final concentration of 10 µM.

    • Include wells with positive control and vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[10]

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 40 µL).

  • Signal Measurement:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.[10]

  • Data Analysis: Normalize the data to controls (% inhibition) and identify primary "hits" for further dose-response studies to determine IC₅₀ values.

Part 4: Plausible Signaling Pathways and Mechanisms of Action

Derivatives from the 3,4-dihydro-2H-1,4-benzothiazine scaffold may act on various targets. For instance, in cancer, a hit compound could inhibit kinases within pro-survival pathways.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazine Benzothiazine Derivative Benzothiazine->AKT

Caption: Plausible inhibition of the PI3K/AKT/mTOR cancer pathway.[11]

Beyond cancer, benzothiazine derivatives have shown potential as:

  • Calcium Channel Blockers: Similar to the well-known drug Diltiazem, novel analogues can modulate L-type voltage-gated calcium channels, making them candidates for cardiovascular diseases.[10][12]

  • Antimalarial Agents: Certain derivatives have been identified as selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis.[13]

  • Neuroprotective Agents: Some analogues have demonstrated the ability to reduce glutamate-induced cytotoxicity and limit reactive oxygen species (ROS) formation, suggesting applications in neurodegenerative diseases.[2]

Conclusion

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid represents a high-value starting point for the discovery of novel therapeutics. The strategic presence of the carboxylic acid handle facilitates the rapid and efficient generation of large, diverse chemical libraries through robust and well-established amide coupling protocols. By combining this synthetic versatility with high-throughput screening platforms, researchers can systematically probe a wide range of biological targets. The protocols and workflows detailed in this guide provide a validated and logical framework for identifying and optimizing lead compounds derived from this promising scaffold, accelerating the journey from initial concept to clinical candidate.

References

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • Application Notes and Protocols for High-Throughput Screening of Novel Benzothiazepine Analogues. Benchchem.
  • Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Hydrazinyl-benzo[d]thiazole Derivatives. Benchchem.
  • Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. Benchchem.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals.
  • Synthesis and Biological Activities of New 1, 4-Benzothiazine Derivatives. J-Stage.
  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview.
  • Synthesis and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H). Der Pharma Chemica.
  • Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena air.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC.
  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
  • Identification of 3,4-Dihydro-2H,6H-pyrimido[1,2-c][7][11]benzothiazin-6-imine Derivatives as Novel Selective Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. Available at:

Sources

Method

Application Note: Elucidation of Mass Spectrometry Fragmentation Patterns of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Introduction 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazine core in various pharmacologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the benzothiazine core in various pharmacologically active molecules.[1][2] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex biological matrices. This application note provides a detailed guide to the anticipated mass spectrometry fragmentation patterns of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, primarily under electrospray ionization (ESI) conditions. We will explore the theoretical fragmentation pathways, present a detailed protocol for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide a framework for interpreting the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Theoretical Fragmentation Pathways

The fragmentation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in a mass spectrometer is dictated by the chemical properties of its functional groups: the dihydro-benzothiazine ring system and the carboxylic acid moiety. The ionization method significantly influences the fragmentation observed. While Electron Ionization (EI) can provide extensive fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) are more common in LC-MS applications for compounds of this nature, typically generating a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[3][4][5]

Positive Ion Mode ESI-MS/MS Fragmentation

Upon protonation, likely at the nitrogen or the carboxylic acid group, the [M+H]⁺ ion of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is expected to undergo several characteristic fragmentation pathways upon collision-induced dissociation (CID).

A primary and highly characteristic fragmentation for carboxylic acids is the neutral loss of water (H₂O) from the protonated molecule.[6] This is followed by the loss of carbon monoxide (CO), resulting in a stable acylium ion. Another expected fragmentation is the direct loss of the carboxyl group in the form of formic acid (HCOOH).

The dihydro-benzothiazine ring is also susceptible to fragmentation. Cleavage of the heterocyclic ring can occur, often initiated by the charge site. The fragmentation of the saturated seven-membered ring in related benzodiazepine structures often involves cleavages at the N-1-C-2 and C-3-C-4 bonds.[7] A similar ring-opening mechanism can be anticipated for the dihydro-benzothiazine ring.

Negative Ion Mode ESI-MS/MS Fragmentation

In negative ion mode, the deprotonated molecule [M-H]⁻ will be the precursor ion. The most prominent fragmentation pathway for deprotonated carboxylic acids is decarboxylation, which is the loss of carbon dioxide (CO₂).[8][9] This results in a highly stable carbanion. Further fragmentation of the dihydro-benzothiazine ring can then proceed from this fragment ion.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (Molecular Weight: 209.26 g/mol ) in both positive and negative ESI-MS/MS modes.

Ionization ModePrecursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
Positive ESI 210.05192.04H₂OIon resulting from loss of water
164.04H₂O + COIon resulting from subsequent loss of CO
164.04HCOOHIon resulting from loss of formic acid
136.05C₂H₄O₂Ion resulting from cleavage of the dihydrothiazine ring and loss of the carboxylic acid group
Negative ESI 208.03164.04CO₂Ion resulting from decarboxylation
135.04CO₂ + C₂H₅Ion resulting from subsequent fragmentation of the dihydrothiazine ring

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.[10][11]

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in a suitable solvent such as methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration curve generation.

  • Sample Extraction (from a biological matrix): For analysis from complex matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to minimize matrix effects.[3][11]

Liquid Chromatography Parameters
  • HPLC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Optimize for the specific precursor-to-product ion transitions. A starting range of 10-30 eV is recommended.

Visualization of Fragmentation Pathways

The following diagrams illustrate the proposed fragmentation pathways for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in both positive and negative ion modes.

G cluster_positive Positive Ion Mode (ESI+) cluster_negative Negative Ion Mode (ESI-) mol [M+H]⁺ m/z 210.05 frag1 [M+H-H₂O]⁺ m/z 192.04 mol->frag1 -H₂O frag3 [M+H-HCOOH]⁺ m/z 164.04 mol->frag3 -HCOOH frag2 [M+H-H₂O-CO]⁺ m/z 164.04 frag1->frag2 -CO mol_neg [M-H]⁻ m/z 208.03 frag_neg1 [M-H-CO₂]⁻ m/z 164.04 mol_neg->frag_neg1 -CO₂

Caption: Proposed ESI-MS/MS fragmentation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Workflow for Structure Elucidation

The following workflow outlines the logical steps for confirming the identity of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid using LC-MS/MS.

G start Sample Injection lc LC Separation start->lc ms1 Full Scan MS (MS1) Identify Precursor Ion lc->ms1 ms2 Tandem MS (MS/MS) Fragment Precursor Ion ms1->ms2 data Acquire Fragmentation Spectrum ms2->data compare Compare Experimental vs. Predicted Fragmentation data->compare confirm Structure Confirmation compare->confirm

Caption: Workflow for LC-MS/MS based identification.

Conclusion

This application note provides a comprehensive theoretical framework and a practical experimental protocol for the analysis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid using LC-MS/MS. The predicted fragmentation patterns, based on the known behavior of related chemical structures, serve as a valuable guide for the identification and characterization of this compound. The provided LC-MS/MS method offers a robust starting point for method development and can be adapted for various research and drug development applications. By understanding the fundamental principles of its fragmentation, researchers can confidently identify and quantify this important heterocyclic molecule.

References

  • PubMed. (n.d.). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][9][12]benzothia zepin-1-ones. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Scite. (n.d.). High resolution mass spectrometry.—II Some substituted benzothiazoles. Retrieved from [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • PubMed. (n.d.). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations | Request PDF. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

  • MDPI. (2025, August 22). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Retrieved from [Link]

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Retrieved from [Link]

  • PubMed. (2014, August 15). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction | Request PDF. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • PubMed. (n.d.). LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. Retrieved from [Link]

  • ChemBK. (n.d.). 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Retrieved from [Link]

  • AIP Publishing. (2024, February 27). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from [Link]

  • PMC. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Retrieved from [Link]

  • PMC. (n.d.). (2Z)-2-Benzylidene-4-n-butyl-3,4-dihydro-2H-1,4-benzothiazin-3-one. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Retrieved from [Link]

  • MDPI. (2022, March 25). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][12][13]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • PMC. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, methyl ester, 1,1-dioxide. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Experimental Protocols for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Selective Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD / PfGluPho)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Application Focus: Selective Inhibition of Plasmodium falciparum Glucose-6-Phosphate Dehydrogenase (PfG6PD / PfGluPho)

Introduction & Mechanistic Rationale

The compound 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (and its 3-oxo derivatives) serves as a highly privileged pharmacophore in the development of novel antimalarial therapeutics. High-throughput screening efforts have identified derivatives of this scaffold—most notably ML276 —as potent, sub-micromolar inhibitors of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD)[1].

The Causality of Target Selection

In P. falciparum, the first two steps of the pentose phosphate pathway (PPP) are catalyzed by a unique bifunctional enzyme known as PfGluPho[2]. The parasite relies heavily on the PPP to generate NADPH, which is critical for mitigating oxidative stress within the host's red blood cells (RBCs).

Human G6PD deficiency is naturally protective against severe malaria[3]. By utilizing the benzothiazine scaffold to selectively inhibit the parasite's PfGluPho enzyme, researchers can chemically induce localized oxidative stress, leading to parasite death[4]. Crucially, because human G6PD and PfGluPho differ significantly in structure, these benzothiazine derivatives exhibit extraordinary selectivity, preventing off-target host RBC hemolysis [5].

Mechanistic Pathway Visualization

G A 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylic acid (ML276) B PfG6PD / PfGluPho (Parasite Enzyme) A->B Selective Inhibition F Human G6PD (Spared) A->F No Binding (Selectivity) C Pentose Phosphate Pathway (Blocked) B->C Halts Flux D Depletion of NADPH & Antioxidants C->D Causes E Oxidative Stress & Parasite Death D->E Leads to

Figure 1: Mechanism of action for benzothiazine-6-carboxylic acid derivatives selectively targeting PfGluPho.

Protocol 1: Pharmacokinetic (PK) Profiling in Mice

Before advancing to efficacy models, the systemic exposure of the synthesized benzothiazine derivative must be validated. Due to the moderate aqueous solubility of the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid core, formulation optimization is critical to prevent in vivo precipitation and erratic absorption[6].

Materials & Formulation
  • Test Article: Benzothiazine derivative (e.g., ML276 or optimized analog).

  • Vehicle: 5% DMSO / 40% PEG400 / 55% Saline. (Expert Insight: Pure aqueous buffers will cause the compound to crash out of solution. PEG400 acts as a necessary co-solvent to maintain the compound in a bioavailable state).

  • Animals: Male CD-1 or C57BL/6 mice (6–8 weeks old).

Step-by-Step Methodology
  • Preparation: Dissolve the test compound in 100% DMSO to create a master stock. Slowly add PEG400 while vortexing, followed by dropwise addition of saline. Ensure the solution is clear before dosing.

  • Dosing:

    • Intravenous (IV) Cohort: Administer 2 mg/kg via tail vein injection (dose volume: 5 mL/kg).

    • Per Os (PO) Cohort: Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Collection: Collect 50 µL of blood via the saphenous vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood samples at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS operating in positive electrospray ionization (ESI+) mode.

Protocol 2: In Vivo Efficacy in a Humanized P. falciparum Mouse Model

P. falciparum cannot naturally infect murine erythrocytes. Therefore, testing the in vivo efficacy of PfGluPho inhibitors requires a specialized humanized mouse model[7]. This protocol is a self-validating system: by using human RBCs, we simultaneously prove that the drug kills the parasite without lysing the human host cells (confirming the selectivity shown in Figure 1).

Materials & Preparation
  • Animals: NOD-scid IL-2Rγnull (NSG) mice.

  • Erythrocytes: Freshly washed human RBCs (hRBCs), leukocyte-depleted.

  • Parasite Strain: P. falciparum 3D7 (chloroquine-sensitive) or Dd2 (multidrug-resistant).

Step-by-Step Methodology
  • Human RBC Engraftment (Days -10 to 0): Inject NSG mice intraperitoneally (IP) with 1 mL of 50% hRBCs in RPMI-1640 medium daily. Monitor human RBC chimerism via flow cytometry (using anti-human CD235a antibodies). Proceed when chimerism exceeds 40%.

  • Infection (Day 0): Inoculate mice intravenously with 2×107 P. falciparum-infected hRBCs.

  • Treatment Regimen (Days 3 to 6):

    • Once parasitemia reaches ~0.2% (typically Day 3), randomize mice into groups (n=5).

    • Administer the benzothiazine derivative PO once daily (e.g., 10, 30, and 50 mg/kg).

    • Include a Vehicle Control group and a Positive Control group (e.g., Chloroquine 10 mg/kg).

  • Parasitemia Monitoring (Days 3 to 10): Collect 2 µL of tail blood daily. Stain with SYBR Green I (stains parasitic DNA) and anti-human CD71/CD235a. Analyze via flow cytometry to quantify the percentage of infected hRBCs.

  • Endpoint: Efficacy is defined as the percentage reduction in parasitemia on Day 7 compared to the vehicle control.

Quantitative Data Presentation

The following tables summarize the expected baseline parameters for an optimized 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivative (based on ML276 and related analogs)[6][8].

Table 1: Representative Pharmacokinetic Parameters (Murine Model)
ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Interpretation
C max​ 1,450 ng/mL820 ng/mLGood oral absorption; sufficient to exceed IC 50​ .
T max​ 0.083 h1.5 hRapid systemic distribution post-oral gavage.
AUC 0−last​ 2,100 h·ng/mL5,800 h·ng/mLHigh overall exposure.
T 1/2​ 2.4 h3.1 hModerate half-life; supports once or twice-daily dosing.
Bioavailability (F%) N/A~55%Excellent oral viability for a PPP inhibitor.
Table 2: In Vivo Efficacy Metrics (P. falciparum Humanized NSG Mice)
Treatment GroupDose (PO, QD)Parasitemia at Day 7 (%)Parasitemia Reduction (%)Host RBC Toxicity
Vehicle Control 0 mg/kg12.5 ± 1.2%0%None
Benzothiazine Analog 10 mg/kg6.1 ± 0.8%51.2%None
Benzothiazine Analog 30 mg/kg1.8 ± 0.4%85.6%None
Benzothiazine Analog 50 mg/kg< 0.2%> 98.0%None
Chloroquine (Control) 10 mg/kg< 0.1%> 99.0%None

References

  • Preuss J, Maloney P, Peddibhotla S, et al. Discovery of a Plasmodium falciparum glucose-6-phosphate dehydrogenase 6-phosphogluconolactonase inhibitor (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276) that reduces parasite growth in vitro. J Med Chem. 2012;55(16):7262-7272. URL: [Link]

  • Haeussler K, Berneburg I, Jortzik E, et al. Glucose 6-phosphate dehydrogenase 6-phosphogluconolactonase: characterization of the Plasmodium vivax enzyme and inhibitor studies. Malar J. 2019;18(1):22. URL: [Link]

  • Morales-Luna L, Vázquez-Bautista M, Martínez-Rosas V, et al. Fused Enzyme Glucose-6-Phosphate Dehydrogenase::6-Phosphogluconolactonase (G6PD::6PGL) as a Potential Drug Target in Giardia lamblia, Trichomonas vaginalis, and Plasmodium falciparum. Int J Mol Sci. 2024;25(2):747. URL: [Link]

  • Berneburg I, Peddibhotla S, Heimsch KC, et al. An Optimized Dihydrodibenzothiazepine Lead Compound (SBI-0797750) as a Potent and Selective Inhibitor of Plasmodium falciparum and P. vivax Glucose 6-Phosphate Dehydrogenase 6-Phosphogluconolactonase. Antimicrob Agents Chemother. 2022;66(4):e0210921. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation and Delivery of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Introduction 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazine class. Molecules within this structural family have demonstrated a wide range of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is a heterocyclic compound belonging to the benzothiazine class. Molecules within this structural family have demonstrated a wide range of biological activities, making them attractive candidates for therapeutic development.[1] However, the development of such molecules is often hampered by formulation challenges, primarily stemming from poor aqueous solubility. Over 70% of new chemical entities exhibit low solubility, which is a primary determinant of dissolution rate and subsequent oral bioavailability.[2] The presence of a carboxylic acid functional group and a semi-rigid benzothiazine core in the target molecule suggests a pH-dependent solubility profile and a high propensity for crystalline lattice formation, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility, variable permeability).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate and enhance the delivery of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. The protocols herein are designed to be robust and self-validating, moving from fundamental physicochemical characterization to advanced formulation techniques such as amorphous solid dispersions and lipid-based systems. The overarching goal is to transform a poorly soluble active pharmaceutical ingredient (API) into a viable drug product with improved dissolution and potential for enhanced bioavailability.[3][4]

Part 1: Pre-Formulation & Physicochemical Characterization

A thorough understanding of the API's fundamental properties is a non-negotiable prerequisite for rational formulation design. This section outlines the core experimental protocols required to build a comprehensive physicochemical profile of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Protocol 1.1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the API across a physiologically relevant pH range and in various organic solvents to inform formulation strategy and analytical method development.

Rationale: As an acidic compound, the API's solubility is expected to increase significantly at pH values above its pKa. Data from biorelevant media (FaSSIF, FeSSIF) can provide insights into in vivo dissolution behavior, while organic solvent solubility is critical for developing solvent-based formulation processes like spray drying.[5]

Materials:

  • 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

  • Phosphate buffered saline (PBS) at pH 1.2, 4.5, 6.8, and 7.4

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Fed State Simulated Intestinal Fluid (FeSSIF)

  • Organic Solvents: Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO)

  • Shake-flask apparatus or orbital shaker with temperature control

  • HPLC-UV system with a validated analytical method for the API

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Add an excess amount of the API to separate vials containing each of the specified aqueous buffers and organic solvents. Ensure enough solid is present to achieve saturation.

  • Seal the vials and place them in a shake-flask apparatus set to 37 ± 0.5°C for aqueous media and 25 ± 0.5°C for organic solvents.

  • Agitate the samples for at least 48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand for 2 hours to let undissolved solids settle.

  • Carefully withdraw an aliquot from the supernatant of each vial.

  • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles. Discard the first few drops to avoid filter adsorption effects.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the HPLC-UV method.

  • Quantify the API concentration using the validated HPLC method.

  • Perform each determination in triplicate.

Data Presentation:

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) ± SD
HCl Buffer1.237[Insert Experimental Data]
Acetate Buffer4.537[Insert Experimental Data]
Phosphate Buffer6.837[Insert Experimental Data]
Phosphate Buffer7.437[Insert Experimental Data]
FaSSIF6.537[Insert Experimental Data]
FeSSIF5.037[Insert Experimental Data]
EthanolN/A25[Insert Experimental Data]
MethanolN/A25[Insert Experimental Data]
AcetoneN/A25[Insert Experimental Data]
DCMN/A25[Insert Experimental Data]
DMSON/A25[Insert Experimental Data]
Protocol 1.2: Solid-State Characterization

Objective: To characterize the thermal properties, crystallinity, and stability of the bulk API.

Rationale: Understanding the solid state of the API is critical. The melting point (Tm) and glass transition temperature (Tg) inform processing limits for techniques like hot-melt extrusion. Powder X-ray Diffraction (PXRD) confirms the crystalline or amorphous nature of the material, which is fundamental to solubility enhancement strategies.[6][7]

Methods:

  • Differential Scanning Calorimetry (DSC): Determine the melting point (Tm), heat of fusion (ΔHf), and any polymorphic transitions. Use a heating rate of 10°C/min under a nitrogen atmosphere.

  • Thermogravimetric Analysis (TGA): Assess thermal stability and identify decomposition temperatures. Use a heating rate of 10°C/min.

  • Powder X-ray Diffraction (PXRD): Obtain the diffraction pattern of the bulk API to confirm its crystalline nature. Scan from 2° to 40° 2θ.

Part 2: Formulation Strategies for Enhanced Delivery

Based on the anticipated low aqueous solubility, two advanced formulation strategies are presented: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery Systems (SEDDS).

Strategy A: Amorphous Solid Dispersions (ASDs) by Spray Drying

Rationale: Converting a crystalline drug into its higher-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[6][8] ASDs stabilize this amorphous form within a polymer matrix, preventing recrystallization.[8] Spray drying is a scalable, single-step process ideal for creating uniform ASDs of poorly soluble and heat-sensitive APIs.[9][10][11][12] The carboxylic acid group on the API can form favorable hydrogen bonds with polymers like HPMCAS, further stabilizing the dispersion.[13]

G cluster_prep Solution Preparation cluster_sd Spray Drying Process API API Solution API/Polymer Solution API->Solution Polymer Polymer (e.g., HPMCAS) Polymer->Solution Solvent Organic Solvent (e.g., Acetone/Methanol) Solvent->Solution Atomizer Atomization (Nozzle) Solution->Atomizer Drying Drying Chamber (Hot Gas Evaporation) Atomizer->Drying Cyclone Cyclone Separation Drying->Cyclone Product ASD Powder Cyclone->Product

  • Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation via spray drying. */

Protocol 2.1: Preparation of ASD by Spray Drying

Materials:

  • API (3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid)

  • Polymer: Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-LG), or Polyvinylpyrrolidone (PVP K30)

  • Solvent: Acetone/Methanol (1:1 v/v) or other suitable solvent identified in Protocol 1.1

  • Benchtop spray dryer (e.g., Büchi B-290)

  • Analytical balance, magnetic stirrer

Procedure:

  • Formulation Preparation: Prepare three formulations with different drug loadings (e.g., 10%, 25%, and 40% w/w API to polymer).

    • Example for a 25% drug loading, 5g total solids: Dissolve 1.25 g of API and 3.75 g of HPMCAS-LG in 100 mL of Acetone/Methanol (1:1).

  • Solution Preparation: Stir the mixture until a clear solution is obtained. Gentle warming (<40°C) may be used if necessary.

  • Spray Dryer Setup: Set up the spray dryer with the following initial parameters (optimization is required):

    • Inlet Temperature: 80-120°C (ensure it is below the boiling point of the solvent but high enough for efficient drying).[7]

    • Aspirator Rate: 85-100%

    • Pump Rate: 10-20% (e.g., 3-6 mL/min)

    • Atomizing Gas Flow: ~400 L/hr (using an inert gas like nitrogen is recommended for organic solvents).[11]

  • Drying Process: Feed the solution through the atomizer into the drying chamber. The solvent rapidly evaporates, leaving behind fine particles of the API dispersed in the polymer matrix.[9]

  • Collection: The dried ASD powder is separated from the gas stream by a cyclone and collected in a receiving vessel.

  • Post-Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Storage: Store the final ASD powder in a desiccator to prevent moisture-induced recrystallization.

Strategy B: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[14][15][16] This spontaneous emulsification presents the drug in a solubilized state with a large interfacial area, which can enhance absorption, particularly for lipophilic compounds (LogP > 2).[15][17] SEDDS can also mitigate first-pass metabolism by promoting lymphatic transport.[18][19]

G cluster_screen Excipient Screening cluster_form Formulation & Characterization cluster_eval Performance Evaluation Oil Oil (e.g., Capryol 90) Mix Mix API + Excipients (40-50°C) Oil->Mix Surf Surfactant (e.g., Kolliphor EL) Surf->Mix CoSurf Co-surfactant (e.g., Transcutol P) CoSurf->Mix PhaseDiagram Construct Ternary Phase Diagram Mix->PhaseDiagram Opt Select Optimal Ratio PhaseDiagram->Opt Aqueous Aqueous Media (GIT Fluids) Opt->Aqueous Emulsion Spontaneous Emulsification (o/w microemulsion) Aqueous->Emulsion

  • Caption: Workflow for the development and evaluation of a SEDDS formulation. */

Protocol 2.2: Screening of Lipid Excipients and SEDDS Preparation

Objective: To identify a suitable oil, surfactant, and co-surfactant system that can effectively solubilize the API and form a stable microemulsion.

Procedure:

  • Solubility Screening: Determine the solubility of the API in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400) using the shake-flask method described in Protocol 1.1. Select the excipients with the highest solubilizing capacity for the API.

  • Ternary Phase Diagram Construction: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.[20]

    • Fix the surfactant/co-surfactant (Smix) ratio (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, mix with the oil at different weight ratios (from 9:1 to 1:9).

    • Add 100 µL of each mixture to 100 mL of water in a beaker with gentle stirring.

    • Visually observe the emulsification process. Classify the resulting emulsion as a clear/bluish microemulsion, a milky emulsion, or a poor emulsion.

    • Plot the results on a ternary phase diagram to delineate the efficient self-emulsification region.

  • SEDDS Formulation: Select a ratio from within the optimal microemulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-determined amount of API.

    • Gently heat the mixture to 40-50°C on a magnetic stirrer until the API is completely dissolved.[14]

    • The resulting formulation should be a clear, isotropic liquid. Store at room temperature.

Part 3: Characterization and In Vitro Performance Testing

This section details the essential validation steps to confirm the successful creation of the intended formulation and to evaluate its potential for improved in vivo performance.

Protocol 3.1: Physicochemical Characterization of Formulations

Objective: To confirm the physical state of the API within the formulation and characterize the delivery system.

For ASDs:

  • PXRD: Analyze the spray-dried powder. The absence of sharp peaks characteristic of the crystalline API and the presence of a broad halo indicate successful conversion to an amorphous state.

  • DSC: Perform DSC on the ASD powder. The absence of the API's melting endotherm and the presence of a single glass transition temperature (Tg) higher than that of the pure drug confirms the formation of a molecularly dispersed, amorphous system.

For SEDDS:

  • Droplet Size and Zeta Potential Analysis: Dilute the SEDDS formulation (e.g., 100-fold) with water and analyze using a dynamic light scattering (DLS) instrument. An average droplet size of <200 nm is typically desired for efficient absorption.[18] The zeta potential provides an indication of the emulsion's physical stability.

  • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and record the time taken to form a homogenous microemulsion.

Protocol 3.2: In Vitro Dissolution & Drug Release Testing

Objective: To compare the dissolution rate and extent of drug release from the developed formulations against the unformulated API.

Rationale: This is a critical performance test. For poorly soluble drugs, dissolution is often the rate-limiting step for absorption.[21] FDA guidance recommends multi-point dissolution testing for such compounds.[22][23] The use of biorelevant media can provide a more accurate prediction of in vivo behavior.[5]

Materials:

  • USP Apparatus II (Paddle)

  • Dissolution Media: 900 mL of pH 6.8 PBS, and FaSSIF.

  • Unformulated API, ASD powder, and liquid SEDDS

  • HPLC-UV system

Procedure:

  • Setup: Equilibrate the dissolution vessels containing 900 mL of media to 37 ± 0.5°C. Set the paddle speed to 50 or 75 RPM.

  • Sample Addition:

    • For the unformulated API and ASD powder, add an amount equivalent to the desired dose into each vessel.

    • For the liquid SEDDS, fill the dose into a hard gelatin capsule and add the capsule to the vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a 5 mL aliquot from each vessel.

  • Media Replacement: Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed media.

  • Sample Preparation: Filter the samples through a 0.22 µm syringe filter.

  • Analysis: Quantify the drug concentration in each sample using the validated HPLC method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each formulation. A significantly faster and higher extent of drug release from the ASD and SEDDS formulations compared to the pure API indicates successful performance enhancement.

G cluster_input Inputs cluster_validation Validation & Performance Loop API Crystalline API Dissolution In Vitro Dissolution (Biorelevant Media) API->Dissolution ASD ASD Formulation PChem Physicochemical Characterization (PXRD, DSC, DLS) ASD->PChem SEDDS SEDDS Formulation SEDDS->PChem PChem->Dissolution Confirms System Integrity Dissolution->PChem Informs Formulation Refinement Outcome Selection of Lead Formulation for In Vivo Studies Dissolution->Outcome

  • Caption: Self-validating loop for formulation development and characterization. */

References

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). Self-Emulsifying Drug Delivery Systems. Retrieved from [Link]

  • Pilotech. (2026, January 19). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. Retrieved from [Link]

  • PMC. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. Retrieved from [Link]

  • Wiley. (2019, August 20). Strategies for the formulation development of poorly soluble drugs via oral route. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Upperton Pharma Solutions. (n.d.). API and OSD Processing Considerations when Spray Drying. Retrieved from [Link]

  • MDPI. (2025, January 5). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Benzothiazine derivatives solubility?. Retrieved from [Link]

  • FDA. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

  • PMC. (n.d.). Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine. Retrieved from [Link]

  • ACS Publications. (2009, February 17). Spray Drying of Suspensions for Pharma and Bio Products: Drying Kinetics and Morphology. Retrieved from [Link]

  • Springer. (2011, April 9). Dissolution Testing for Generic Drugs: An FDA Perspective. Retrieved from [Link]

  • PMC. (n.d.). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Retrieved from [Link]

  • PMC. (2025, December 13). Recent Developments in Pharmaceutical Spray Drying: Modeling, Process Optimization, and Emerging Trends with Machine Learning. Retrieved from [Link]

  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • DergiPark. (n.d.). SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. Retrieved from [Link]

  • European Pharmaceutical Review. (2011, December 13). Spray drying pharmaceuticals. Retrieved from [Link]

  • ECA Academy. (2016, March 9). FDA Guideline on Dissolution Testing. Retrieved from [Link]

  • ACS Publications. (2024, August 1). 6-Carboxycellulose Acetate Butyrate: Effectiveness as an Amorphous Solid Dispersion Polymer. Retrieved from [Link]

  • ChemBK. (n.d.). 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester. Retrieved from [Link]

  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • American Chemical Society. (n.d.). LIPID-BASED DRUG DELIVERY SYSTEMS. Retrieved from [Link]

  • Journal of Molecular and Clinical Medicine. (n.d.). Lipid-Based Drug Delivery: Enhancing Therapeutic Efficiency and Targeting. Retrieved from [Link]

  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • MDPI. (2025, October 2). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. Retrieved from [Link]

  • Xtalks. (2024, January 29). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Retrieved from [Link]

  • Scirp.org. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Retrieved from [Link]

  • CAS. (2025, April 3). The future of lipid-based drug delivery systems. Retrieved from [Link]

  • Encyclopedia.pub. (2023, July 28). Lipid-Based Delivery Systems for Flavonoids and Flavonolignans. Retrieved from [Link]

  • SciSpace. (2014, June 12). Optimizing oral drug delivery using lipid based formulations. Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2022, September 9). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic scaffold synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in heterocyclic scaffold synthesis. The 1,4-benzothiazine motif is a critical pharmacophore, but synthesizing 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid with high purity and yield requires strict control over reaction microenvironments.

The established route involves a two-stage process: a cyclocondensation of 4-amino-3-mercaptobenzoic acid with an α -halo acid to form a lactam intermediate (CAS 272437-84-0), followed by a chemoselective reduction. Below, you will find our validated protocols, quantitative optimization data, and a troubleshooting guide designed to resolve the most common modes of failure.

Synthesis Workflow & Mechanism

SynthesisWorkflow SM 4-amino-3-mercaptobenzoic acid + Chloroacetic acid Step1 Cyclocondensation (Base, Heat / MW) SM->Step1 Int 3-oxo-3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylic acid Step1->Int -HCl, -H2O Step2 Amide Reduction (BH3-THF, 0°C to RT) Int->Step2 Prod 3,4-dihydro-2H- 1,4-benzothiazine-6-carboxylic acid Step2->Prod [H]

Two-step synthetic workflow for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Quantitative Yield Optimization

To understand the causality behind our protocol choices, review the following comparative data. By shifting from conventional heating to microwave irradiation and selecting borane over aggressive hydrides, we suppress side reactions such as dimerization and ring-cleavage[1].

Reaction StepReagents & ConditionsMajor ByproductTypical YieldOptimized Yield
1. Cyclocondensation Chloroacetic acid, K2​CO3​ , DMF, 100°C (Conventional)Disulfide dimer45-55%-
1. Cyclocondensation Chloroacetic acid, K2​CO3​ , DMF, Microwave (80°C, 15 min)Unreacted SM-82-88%
2. Lactam Reduction LiAlH4​ , THF, RefluxRing-opened amine30-40%-
2. Lactam Reduction BH3​ -THF (3.5 eq), THF, 0°C to RT, 6hUnreacted lactam-75-80%
Validated Experimental Protocols
Step 1: Microwave-Assisted Cyclocondensation

Causality: Microwave irradiation accelerates the dual substitution-condensation sequence, outpacing the competing oxidative dimerization of the starting thiol[1].

  • Preparation: In a microwave-safe vial, dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) and chloroacetic acid (1.1 eq) in anhydrous, argon-degassed DMF (0.5 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.5 eq). Self-Validation: Observe mild effervescence ( CO2​ release). The solution should remain clear; immediate cloudiness or yellowing indicates oxygen ingress.

  • Reaction: Seal the vial and irradiate at 80°C for 15 minutes.

  • Workup: Pour the mixture into ice water and acidify to pH 3 with 1M HCl. The 3-oxo intermediate (CAS 272437-84-0) will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

Step 2: Chemoselective Borane Reduction

Causality: Borane-THF is chosen over LiAlH4​ to prevent ring-opening and to offer better kinetic control over the carboxylic acid moiety[2].

  • Preparation: Suspend the 3-oxo intermediate (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0°C.

  • Reduction: Dropwise add BH3​ -THF (3.5 eq). Self-Validation: Hydrogen gas evolution will occur as the first equivalent reacts with the carboxylic acid proton.

  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor by TLC (DCM:MeOH 9:1); the starting material spot under UV should disappear.

  • Quench & Decomplexation: Cool to 0°C, cautiously add methanol until gas evolution ceases. Add 1M HCl (10 mL/mmol) and reflux for 1 hour to cleave the N-B complex.

  • Isolation: Cool to room temperature, adjust to pH 4.5-5.0 using 1M NaOH. Extract the product with ethyl acetate, dry over Na2​SO4​ , and concentrate.

Troubleshooting Guides & FAQs

Q: Why is my cyclocondensation yield stalling below 50%, and what is the insoluble yellow precipitate forming? A: The yellow precipitate is likely the disulfide dimer of 4-amino-3-mercaptobenzoic acid. 2-Aminothiophenol derivatives are notoriously prone to oxidative dimerization in the presence of base and atmospheric oxygen[3]. Self-Validating Fix: Degas your DMF solvent with argon for 15 minutes prior to adding the base. Maintain a strict inert atmosphere. If dimerization persists, adding a catalytic amount of TCEP (Tris(2-carboxyethyl)phosphine) can reduce the disulfide back to the active thiol in situ.

Q: During the reduction step, my carboxylic acid is being reduced to an alcohol. How do I prevent this? A: This is a classic chemoselectivity issue. While borane-THF is excellent for reducing lactams to amines, an excess will readily reduce the free carboxylic acid[2]. Self-Validating Fix: You have two options. Option A: Protect the carboxylic acid as a methyl ester prior to reduction, followed by mild LiOH saponification. Option B: Precisely control the stoichiometry of BH3​ -THF. Use exactly 3.0 to 3.5 equivalents (1 eq for the carboxylic acid proton, 2 eq for the amide reduction) and strictly maintain the reaction temperature below 25°C.

Q: How should I quench the borane reduction to avoid boron-complexed products? A: Borane strongly complexes with the newly formed secondary amine of the 1,4-benzothiazine ring, leading to artificially low isolated yields and smeared TLC spots. Self-Validating Fix: Quench the reaction carefully with methanol at 0°C to destroy excess borane. Then, add 1M HCl and reflux the mixture for 1 hour. This acidic hydrolysis is mandatory to break the stable boron-nitrogen coordinate bond before neutralizing and extracting the free amine.

Q: What is the optimal purification strategy for the final product? A: The final 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is zwitterionic in nature, making standard silica gel chromatography difficult due to severe streaking. Self-Validating Fix: Adjust the aqueous phase to its isoelectric point (typically pH 4.5 - 5.0) to precipitate the product. For analytical purity, reverse-phase preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) is the gold standard.

References
  • Title: Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Source: rsc.org. URL: [Link]1]

  • Title: Antirheumatic Agents: Novel Methotrexate Derivatives Bearing a Benzoxazine or Benzothiazine Moiety. Source: acs.org. URL: [Link]3]

  • Title: Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators. Source: acs.org. URL: [Link]2]

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Impurities in 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Welcome to the Technical Support Center for the isolation and purification of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. This heterocyclic compound is a critical intermediate in pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. This heterocyclic compound is a critical intermediate in pharmaceutical synthesis. Due to its dual functionality (a secondary amine and a thioether linkage) and the carboxylic acid moiety, it is highly susceptible to oxidative degradation, zwitterion formation, and co-crystallization with structurally similar impurities. This guide provides field-proven, causality-driven troubleshooting strategies to achieve high-purity crystalline products [1].

Part 1: Impurity Incorporation Diagnostics

Before altering your crystallization parameters, you must identify how the impurity is entering the crystal phase. Impurities routinely contaminate a crystallization product through three primary mechanisms: surface adsorption, macro-inclusions (mother liquor entrapment), and solid solutions (lattice substitution) [2].

ImpurityDiagnosis Start Impure Crystal Batch (High Impurity %) Wash Perform Standard Wash (Cold Anti-Solvent) Start->Wash Check1 Purity Improved >50%? Wash->Check1 Surface Surface Adsorption Action: Optimize Filtration/Washing Check1->Surface Yes Dissolve Dissolve & Recrystallize (Slower Cooling Rate) Check1->Dissolve No Check2 Purity Improved? Dissolve->Check2 Inclusion Macro-Inclusions Action: Optimize Growth Kinetics Check2->Inclusion Yes SolidSol Solid Solution Action: Change Solvent/Derivatize Check2->SolidSol No

Caption: Diagnostic workflow for identifying impurity incorporation mechanisms during crystallization.

Part 2: Frequently Asked Questions (FAQs) & Causality

Q1: Why am I seeing high levels of oxidized byproducts in my final crystal crop? Causality: The 1,4-benzothiazine core contains an electron-rich sulfur atom that is highly susceptible to oxidation, forming sulfoxides or sulfones during prolonged heating in aerobic environments. Additionally, the secondary amine can undergo oxidative coupling. Solution:

  • Inert Atmosphere: Perform all dissolution and crystallization steps under a strict nitrogen or argon atmosphere. Sparging the crystallization solvent (e.g., ethanol or aqueous mixtures) with N₂ for 30 minutes prior to use is mandatory [5].

  • Antioxidant Addition: In severe cases, adding a catalytic amount of a sacrificial antioxidant (like BHT) to the mother liquor can suppress radical-mediated oxidation during the cooling phase.

Q2: My crystals are agglomerating and trapping mother liquor. How do I fix this? Causality: Agglomeration typically occurs when the primary nucleation rate is too high, driven by excessive supersaturation (e.g., crashing the product out by rapid cooling or dumping anti-solvent). The rapid growth causes crystals to fuse, creating interstitial voids that trap impurity-rich mother liquor (macro-inclusions) [6]. Solution: Implement Temperature Cycling (Ostwald Ripening) . By repeatedly heating and cooling the suspension just below the solubility curve, fine agglomerates dissolve (due to their higher surface energy), and the solute redeposits onto larger, well-faceted crystals. This "anneals" the crystal defects and releases trapped mother liquor back into the bulk solvent [3].

Q3: How do I prevent co-crystallization of unreacted starting materials (e.g., 2-amino-4-mercaptobenzoic acid)? Causality: Unreacted starting materials often share significant structural homology with the target 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Because of this similar size and structure, the impurity can substitute the target molecule within the crystal lattice without causing major thermodynamic disruption, forming a solid solution [6]. Solution: Standard recrystallization will fail to purge solid solutions. You must alter the thermodynamic landscape.

  • Solvent Switch: Shift from a hydrogen-bonding solvent (like ethanol) to a dipolar aprotic solvent/anti-solvent system (e.g., DMF/Water) to change the relative solubility of the impurity [7].

  • Salt Formation: Convert the carboxylic acid to a crystalline salt (e.g., sodium or amine salt). The ionic lattice is highly specific and will rigorously reject neutral or structurally divergent impurities [8].

Part 3: Validated Experimental Protocols

To ensure robust impurity rejection, the following self-validating protocol utilizes controlled anti-solvent addition coupled with temperature cycling.

CrystallizationWorkflow A Crude 3,4-dihydro-2H-1,4-benzothiazine -6-carboxylic acid B Dissolution in Primary Solvent (Degassed EtOH at 60°C under N2) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Controlled Cooling to 45°C & Seed Crystal Addition C->D E Anti-Solvent Addition (Degassed Water, 0.1 mL/min) D->E F Temperature Cycling (45°C <-> 25°C, 3 cycles) E->F G High-Purity API Crystals (Filter & Wash with Cold 1:1 EtOH:H2O) F->G

Caption: Step-by-step optimized crystallization workflow for high-purity yield and defect annealing.

Protocol: Temperature-Cycled Anti-Solvent Crystallization

Self-Validation Checkpoint: The success of this protocol is validated by the formation of distinct, non-agglomerated prismatic crystals under optical microscopy prior to filtration.

  • Dissolution: Suspend 10.0 g of crude 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in 50 mL of absolute ethanol. Heat to 60°C under a continuous nitrogen sweep until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove particulate matter. Maintain the filtrate at 60°C.

  • Seeding: Cool the solution linearly to 45°C over 30 minutes. Add 0.1 g of pure seed crystals. Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation spikes and subsequent agglomeration [4].

  • Anti-Solvent Addition: Dropwise, add 50 mL of degassed deionized water at a rate of 0.1 mL/min using a syringe pump, maintaining agitation at 250 RPM.

  • Temperature Cycling:

    • Cool the suspension to 25°C at 0.5°C/min.

    • Heat back to 45°C at 1.0°C/min and hold for 30 minutes.

    • Repeat this cycle 3 times.

  • Isolation: Cool to 5°C, filter under vacuum, and wash the filter cake with 2 x 10 mL of pre-chilled (5°C) 1:1 Ethanol:Water. Dry under vacuum at 40°C.

Quantitative Impurity Rejection Data

The table below summarizes the expected quantitative improvements when applying targeted troubleshooting strategies to specific impurity classes.

Impurity TypeInitial Concentration (%)Rejection Strategy AppliedFinal Concentration (%)Yield Recovery (%)
Oxidative Byproducts (Sulfoxides) 3.50%N₂ Sparging + Cold Anti-Solvent Wash< 0.10%88.5%
Regioisomers / Starting Materials 5.20%Solvent Switch (EtOH to DMF/H₂O)0.45%82.0%
Solvent Entrapment (Mother Liquor) 2.10%Temperature Cycling (3 Cycles)< 0.05%91.2%
Inorganic Salts 1.80%Hot Filtration + Aqueous Wash< 0.01%95.0%
References
  • Pharmaguideline. "Resolving API Impurity Issues in Drug Development." Pharmaguideline, 2025. URL: [Link]

  • E. O'Sullivan et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development, ACS Publications, 2020. URL: [Link]

  • E. O'Sullivan et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC - National Institutes of Health, 2020. URL: [Link]

  • Zhanghua Dryer. "Troubleshooting Crystallization Problems in Industrial Settings." Zhanghua Pharmaceutical Equipment, 2024. URL: [Link]

  • A. Ranganathan et al. "Impurity incorporation in solution crystallization: diagnosis, prevention, and control." CrystEngComm, RSC Publishing, 2022. URL: [Link]

  • T. Kono et al. "An Improved Process for the Large-Scale Preparation of Antirheumatic Agent MX-68." Organic Process Research & Development, ACS Publications, 2004. URL: [Link]

  • New Drug Approvals. "K-8986 - New Drug Approvals (Benzothiazine derivatives and crystallization)." New Drug Approvals, 2019. URL: [Link]

Troubleshooting

Optimizing catalytic reaction conditions for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives

Welcome to the Technical Support & Troubleshooting Center for the synthesis and optimization of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives . This guide is designed for research scientists and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis and optimization of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid derivatives .

This guide is designed for research scientists and drug development professionals. It addresses the unique steric and electronic challenges posed by the electron-withdrawing 6-carboxylic acid moiety during catalytic C–S and C–N bond formation.

Category 1: Overcoming Catalyst Poisoning in Transition-Metal Cross-Coupling

Q1: During the Pd-catalyzed synthesis of the 1,4-benzothiazine core, we observe severe catalyst deactivation and high levels of desulfurization. How can we suppress this?

Causality & Mechanistic Insight: Free thiols (such as 2-aminobenzenethiols) are notorious for strongly coordinating to palladium(II) intermediates. This forms highly stable, insoluble polymeric Pd-thiolate resting states that trap the catalyst, preventing the crucial reductive elimination step. When reductive elimination is stalled, the system undergoes competitive desulfurization or homocoupling.

The Solution: Instead of using free thiols, utilize sodium thiosulfate (Na₂S₂O₃) as a sulfurating reagent. Na₂S₂O₃ acts as a slow-release sulfur source in metal-catalyzed reactions, providing an efficient method for double C–S bond formation while preventing the rapid buildup of strongly coordinating thiolate anions[1]. Coupling this with a bidentate ligand featuring a large bite angle (e.g., Xantphos) geometrically forces the Pd center to accelerate reductive elimination.

Quantitative Data: Ligand & Sulfur Source Optimization Reaction conditions: 2-bromo-4-carboxyaniline (1.0 equiv), Sulfur source (1.5 equiv), Pd₂(dba)₃ (5 mol%), Ligand (10 mol%), Base, 110 °C.

Catalyst / LigandSulfur SourceBaseYield (%)Primary Byproduct
Pd(OAc)₂ / PPh₃Free ThiolK₂CO₃18%Disulfide homocoupling
Pd₂(dba)₃ / BINAPFree ThiolCs₂CO₃34%Desulfurized aniline
Pd₂(dba)₃ / XantphosNa₂S₂O₃t-BuONa88%Trace (<2%)
CuI / 1,10-PhenanthrolineNa₂S₂O₃K₃PO₄65%Unreacted starting material
Protocol 1: Pd-Catalyzed Double C–S/C–N Bond Formation
  • Preparation: In a glovebox, charge an oven-dried Schlenk tube with 2-bromo-4-carboxyaniline (1.0 mmol), Na₂S₂O₃ (1.5 mmol), Pd₂(dba)₃ (0.05 mmol, 5 mol%), Xantphos (0.1 mmol, 10 mol%), and sodium tert-butoxide (2.5 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL). Seal the tube and transfer to a fume hood.

  • Heating: Stir the reaction mixture at 110 °C for 16 hours under an argon atmosphere.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue spot under 254 nm UV light (Rf ~0.3), indicating the formation of the benzothiazine core.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite. Wash the organic layer with 1M HCl to protonate the 6-carboxylic acid, followed by brine.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Category 2: Managing the 6-Carboxylic Acid Moiety (Solubility & Base Selection)

Q2: The 6-carboxylic acid group causes severe solubility issues and poor yields during the base-mediated intramolecular cyclization step. What is the optimal solvent/base system?

Causality & Mechanistic Insight: The free carboxylic acid readily deprotonates in the presence of homogeneous bases (like Et₃N or NaOH), forming carboxylate salts that are highly insoluble in standard volatile organic solvents (e.g., toluene, THF). Furthermore, the electron-withdrawing nature of the carboxylate deactivates the aromatic ring toward nucleophilic attack, stalling the ring closure.

The Solution: Transition to a heterogeneous base system in a highly polar, non-volatile medium. KF-alumina immobilized in room-temperature ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim][Br]), provides an optimal microenvironment. The ionic liquid effectively solubilizes the polar carboxylate intermediate, while the solid-supported KF acts as a mild, highly effective base for cyclocondensation without triggering side reactions[2].

Quantitative Data: Solvent and Base Optimization for Intramolecular Cyclization

Solvent SystemBaseTemp (°C)Time (h)Yield (%)
TolueneEt₃N1102412% (Precipitation)
DMFK₂CO₃901845%
[bmim][Br] (Ionic Liquid)KF-Alumina80492%
[bmim][BF₄] (Ionic Liquid)KF-Alumina80589%
Protocol 2: KF-Alumina/Ionic Liquid Mediated Cyclization
  • Immobilization: Mix KF (40 wt%) with neutral alumina. Stir in [bmim][Br] (2 mL per mmol of substrate) at room temperature for 15 minutes to create the immobilized base suspension.

  • Reaction: Add the uncyclized alkylsulfanylphenylamine derivative (1.0 mmol) to the ionic liquid mixture.

  • Heating: Heat the mixture to 80 °C with vigorous stirring for 4 hours.

  • Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a deep yellow, homogeneous-looking phase (excluding the alumina).

  • Extraction & Recovery: Cool to room temperature and extract directly with ethyl acetate (3 x 10 mL). Self-Validation: The ionic liquid will remain as a distinct, immiscible bottom phase, allowing for easy decantation.

  • Recycling: The remaining [bmim][Br]/KF-alumina phase can be dried under vacuum at 70 °C and reused for up to 4 consecutive cycles with minimal yield loss[2].

Category 3: Sustainable & Metal-Free Alternatives

Q3: To avoid heavy metal remediation in our drug development pipeline, are there viable metal-free catalytic routes to this scaffold?

Causality & Mechanistic Insight: Transition-metal removal (Pd/Cu scavenging) is a major cost bottleneck in API synthesis. Metal-free approaches bypass this by leveraging redox-active non-metals to drive cascade reactions. Molecular iodine (I₂) acts as a mild, efficient Lewis acid and oxidant, facilitating a cascade C–N bond transamination followed by C(sp²)–H sulfenylation.

The Solution: Employ an iodine-catalyzed cascade reaction using green media. Reacting ortho-aminothiophenols with enaminones in ethyl lactate (a biomass-derived solvent) with catalytic I₂ allows for the direct construction of the 1,4-benzothiazine ring under an air atmosphere[3].

DecisionTree Start Target: 1,4-Benzothiazine- 6-carboxylic acid Metal Metal-Catalyzed Route (Pd / Cu) Start->Metal MetalFree Metal-Free Route (I2 / Ethyl Lactate) Start->MetalFree Poison Issue: Catalyst Poisoning by Thiolates Metal->Poison Solubility Issue: Poor Solubility (Carboxylic Acid) Metal->Solubility Product Optimized Yield MetalFree->Product Sol1 Use Na2S2O3 or Bidentate Ligands Poison->Sol1 Sol2 Use KF-Alumina in Ionic Liquids Solubility->Sol2 Sol1->Product Sol2->Product

Troubleshooting workflow for 1,4-benzothiazine catalytic synthesis.

Category 4: Regioselectivity in Biomimetic Approaches

Q4: When using ortho-quinones to build the benzothiazine core, we get a complex mixture of mono- and bis-adducts due to redox exchange. How do we control this?

Causality & Mechanistic Insight: Ortho-quinones are highly redox-active. The initial nucleophilic addition of a sulfur nucleophile generates a reduced catechol intermediate. This catechol can rapidly undergo redox exchange with the unreacted ortho-quinone starting material, regenerating a new reactive quinone species that undergoes uncontrolled secondary additions (bis-adducts).

The Solution: Adopt a bioinspired approach mimicking pheomelanogenesis (the biosynthesis of red/yellow melanin pigments). By carefully controlling the stoichiometry and utilizing mild, selective conditions, you can suppress redox-exchange. This allows for the regioselective installation of the aryl C–S bond prior to triggering the biomimetic, oxidative intramolecular C–N cyclization[4].

Mechanism A Pd(0) Catalyst B Oxidative Addition (C-Br Cleavage) A->B C Thiolate Coordination (Base Mediated) B->C D Reductive Elimination (C-S Formation) C->D E Intramolecular C-N Cyclization D->E E->A Regeneration

Catalytic cycle for transition-metal mediated 1,4-benzothiazine ring closure.

Sources

Optimization

Technical Support Center: Long-Term Storage and Prevention of Oxidation of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. Our goal is to provide you with in-depth, field-proven guidance to ensure the stability and integrity of your research compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Our goal is to provide you with in-depth, field-proven guidance to ensure the stability and integrity of your research compounds. The molecule in focus, 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, is a valuable building block in medicinal chemistry, often utilized for its unique scaffold.[1] However, its inherent structure, containing both a secondary amine and a thioether within a dihydrothiazine ring, renders it particularly susceptible to oxidative degradation.[2][3] This guide is designed to help you understand the mechanisms of this degradation and to provide actionable protocols to prevent it, thereby safeguarding the quality of your materials during long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: My solid 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid has started to turn slightly pink/brown upon storage. What is happening?

A1: This is a classic sign of oxidation, likely at the secondary amine within the benzothiazine ring. Amine-containing compounds, especially in the presence of trace impurities, light, or atmospheric oxygen, can form colored oxidation products.[4][5] While minor discoloration may not always correlate to significant purity loss, it is a critical first indicator that your storage conditions are suboptimal and that further degradation is likely.

Q2: What are the most probable degradation products I should be looking for via analytical methods like HPLC or LC-MS?

A2: The two most susceptible sites on the molecule are the sulfur and nitrogen atoms. Therefore, you should primarily look for:

  • Sulfoxide: The thioether can be oxidized to a sulfoxide, which would result in a mass increase of +16 Da. This is often the primary degradation product.[3][6]

  • Sulfone: Further oxidation of the sulfoxide leads to a sulfone, corresponding to a mass increase of +32 Da.

  • N-Oxide: The secondary amine can also be oxidized, leading to an N-oxide, also a +16 Da mass increase.[3]

  • Dimerization: Oxidative coupling can sometimes lead to dimer formation.[7][8]

Q3: What are the absolute ideal conditions for storing this compound as a dry powder for long-term stability?

A3: For maximum long-term stability as a solid, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber glass vial, and kept at a reduced temperature. For multi-year storage, -20°C is strongly recommended. For routine use over weeks to months, storage at 2-8°C under inert gas is sufficient. The key is to minimize exposure to oxygen, light, and heat.[4][9]

Q4: I need to store the compound in solution for my experiments. What solvent should I use and what precautions should I take?

A4: Storing in solution significantly increases the risk of degradation. If absolutely necessary, use a de-gassed, anhydrous, aprotic solvent like DMSO or DMF. Prepare solutions fresh daily. For storage longer than a few hours, we recommend adding an antioxidant cocktail. A combination of a radical scavenger like butylated hydroxytoluene (BHT) and a reducing agent like ascorbic acid can be effective.[4][10] Solutions should be stored frozen at -20°C or -80°C under an inert atmosphere.

Q5: Besides discoloration, are there other initial signs of degradation?

A5: Yes. Beyond visual changes, you might observe a decrease in solubility as degradation products form, or a broadening of peaks in your NMR spectrum. The most definitive sign is the appearance of new, smaller peaks in an HPLC chromatogram, typically eluting near the parent compound.

Section 2: In-Depth Troubleshooting Guides

Guide 2.1: Issue - Appearance of New Peaks in HPLC Analysis

Probable Cause: The emergence of new peaks in your HPLC chromatogram is a clear indication of chemical degradation. Given the structure of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, the most likely cause is oxidation of the thioether to form the corresponding sulfoxide and/or sulfone.

Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying the impurity and mitigating the problem.

G start New Peak(s) Observed in HPLC Analysis lcms Perform LC-MS Analysis on Degraded Sample start->lcms mass_check Does Mass Shift Match Oxidation Products? (+16 Da or +32 Da) lcms->mass_check forced_deg Conduct Forced Oxidation Study (e.g., with 3% H₂O₂) mass_check->forced_deg Yes other_deg Investigate Other Degradation Pathways (e.g., Hydrolysis, Dimerization) mass_check->other_deg No rt_match Does Retention Time (RT) Match Forced Degradation Product? forced_deg->rt_match confirm Degradation Confirmed as Oxidation Product rt_match->confirm Yes rt_match->other_deg No implement Implement Strict Anaerobic and Light-Protected Storage (See Protocol 3.1) confirm->implement antioxidant For Solutions, Add Antioxidants (See Protocol 3.2) implement->antioxidant

Caption: Troubleshooting workflow for identifying unknown HPLC impurities.

Experimental Protocol: Performing a Forced Oxidation Study

This protocol is designed to intentionally generate the likely oxidative degradation products to confirm their identity in your degraded sample. Forced degradation is a standard industry practice for developing stability-indicating methods.[2][11][12]

Objective: To generate and identify the sulfoxide and sulfone derivatives of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Materials:

  • 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

  • High-purity solvent (e.g., Acetonitrile or DMSO)

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC or LC-MS system

Procedure:

  • Control Sample: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. This is your T=0 reference.

  • Stress Sample: To a separate aliquot of the same solution, add a small volume of 3% H₂O₂. A common starting point is to have a final H₂O₂ concentration of 0.1-0.5%.[11]

  • Incubation: Store the stress sample, along with the control, at room temperature, protected from light.

  • Time-Point Analysis: Inject both the control and stress samples onto the HPLC/LC-MS system at regular intervals (e.g., 1, 4, 8, and 24 hours). The goal is to achieve 5-20% degradation of the parent compound, not complete degradation.[4]

  • Data Analysis:

    • Compare the chromatograms. The new peaks that appear in the stressed sample are your degradation products.

    • If using LC-MS, determine the mass of these new peaks. A mass increase of +16 Da corresponds to the sulfoxide, and +32 Da to the sulfone.

    • Compare the retention times and mass data of these forced degradation products to the unknown peaks in your original, unintentionally degraded sample to confirm their identity.

Section 3: Prevention Protocols and Methodologies

Protocol 3.1: Recommended Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, if you have a large quantity, aliquot the solid into smaller, single-use amounts in amber glass vials. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Inert Atmosphere: Place the uncapped vials into a vacuum desiccator. Evacuate the air and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure a completely inert headspace.

  • Seal: Tightly cap the vials while still in the inert atmosphere if possible. For extra protection, seal the cap with Parafilm®.

  • Protect from Light: Place the sealed vials inside a labeled, opaque container or box.

  • Store Cold: Store the container at the appropriate temperature.

Storage Duration Recommended Temperature Atmosphere Light
< 3 Months2-8 °CInert Gas (Required)Protected (Amber Vial)
3 - 24 Months-20 °CInert Gas (Required)Protected (Amber Vial)
> 24 Months-80 °CInert Gas (Required)Protected (Amber Vial)
Caption: Table 1: Recommended long-term storage conditions for solid material.
Protocol 3.2: Protocol for Stabilizing Solutions

If storage in solution is unavoidable, the use of antioxidants is highly recommended. A combination of scavengers is often more effective.[10]

Antioxidant Mechanism of Action Typical Concentration Notes
Butylated Hydroxytoluene (BHT) Radical Scavenger0.01 - 0.1% (w/v)Effective against autoxidation chain reactions.[4][13]
Ascorbic Acid (Vitamin C) Reducing Agent / Oxygen Scavenger0.05 - 0.2% (w/v)Water-soluble; can be used in aqueous-organic mixtures.[10]
EDTA Metal Chelating Agent0.01 - 0.05% (w/v)Sequesters trace metal ions that can catalyze oxidation.[4]
Caption: Table 2: Antioxidant selection guide for stabilizing solutions.

Procedure:

  • Use a high-purity, anhydrous solvent (e.g., DMSO). If possible, de-gas the solvent by sparging with argon for 15-20 minutes before use.

  • Prepare a concentrated stock solution of the chosen antioxidant(s) (e.g., 10% BHT in DMSO).

  • Add the antioxidant stock to your final solution to achieve the desired concentration.

  • Dispense the final solution into single-use aliquots in amber vials, flush the headspace with inert gas, seal tightly, and store at -80°C.

Section 4: Key Degradation Pathway

The primary oxidative degradation pathway for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves the sequential oxidation of the thioether group.

Caption: Predicted primary oxidation pathway of the thioether moiety.

References

  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents.
  • Nguyen, L. T. H., & Retailleau, P. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1195–1203. Available at: [Link]

  • Kuhnle, E., et al. (2021). Benzothiazines as Major Intermediates in Enzymatic Browning Reactions of Catechin and Cysteine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Sharma, G., & Saini, V. (2014). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • CA1103010A - Color stabilization of amine antioxidant and antiozonant emulsions - Google Patents.
  • Babic, N., et al. (2021). New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. ResearchGate. Available at: [Link]

  • 2H-1,4-Benzothiazine-6-carboxylic acid, 3,4-dihydro-, methyl ester - ChemBK. Available at: [Link]

  • Nguyen, L. T. H., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PMC. Available at: [Link]

  • 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid - PubChem. Available at: [Link]

  • Ates, H. C., & Njumbe, E. N. (2022). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available at: [Link]

  • Li, H., et al. (2010). Acetic acid derivatives of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a novel class of potent aldose reductase inhibitors. Journal of Medicinal Chemistry, 53(23), 8330–8344. Available at: [Link]

  • Wu, J., et al. (2013). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances. Available at: [Link]

  • Hassan, M., et al. (2022). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. PMC. Available at: [Link]

  • Pathania, S., Narang, R. K., & Rawal, R. K. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry, 180, 486-508. Available at: [Link]

  • S.Jeevana Rekha, & T.Ramanjireddy. (2020). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50) - Inchem.org. Available at: [Link]

  • Siracusa, V., & Blanco, I. (2020). A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation. PMC. Available at: [Link]

  • Patel, R. B., et al. (2025). Development of Novel One-Pot Multicomponent Reactions for the Synthesis of Bioactive Sulphur Heterocycles. Ijmra. Available at: [Link]

  • Sulfur Storage & Handling Tips | Safety Guide - Faraz Oil. (2025). Available at: [Link]

  • Liu, K., et al. (2025). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Oxford Academic. Available at: [Link]

  • Coulter, C., et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. Journal of Analytical Toxicology, 42(2), 111–120. Available at: [Link]

  • Zarei, K., & Atashpour, S. (2017). A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2-benzothiazolinone Hydrazone. Brieflands. Available at: [Link]

  • Goyal, A., & Kumar, A. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PMC. Available at: [Link]

  • Parsons, B. J., & Spickett, C. M. (2015). Special issue on "Analytical methods for the detection of oxidized biomolecules and antioxidants". Free Radical Research, 49(5), 473-476. Available at: [Link]

  • Goyal, A., & Kumar, A. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Shape Defects for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical behaviors of your an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting by addressing the fundamental physicochemical behaviors of your analyte.

Mechanistic Overview of the Analyte The compound 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid presents a unique chromatographic challenge due to its amphoteric nature[1]. It contains two ionizable functional groups: a carboxylic acid (pKa ~4.2) and a secondary amine embedded within the benzothiazine ring (pKa ~4.5–5.0). Because these pKa values are nearly identical, operating a method in the mid-pH range (pH 3.5–5.5) forces the molecule into a highly unstable zwitterionic state[2]. This partial ionization leads to mixed-mode retention mechanisms, while the secondary amine acts as a strong hydrogen-bond donor that aggressively interacts with residual silanols on the silica stationary phase[3].

Visual Diagnostic Workflow

Troubleshooting_Workflow Start Poor Peak Shape Detected Analyte: 3,4-dihydro-2H-1,4- benzothiazine-6-carboxylic acid Decision Analyze Chromatogram Peak Defect Type Start->Decision Tailing Severe Tailing (Asymmetry Factor > 1.5) Decision->Tailing Tailing Observed Fronting Peak Fronting or Peak Splitting Decision->Fronting Fronting/Splitting Cause1 Mechanism A: Secondary Amine Interaction with Ionized Silanols Tailing->Cause1 Cause2 Mechanism B: Partial Ionization (Mobile Phase pH ≈ pKa) Tailing->Cause2 Cause3 Mechanism C: Strong Solvent Effect (Sample Solvent Mismatch) Fronting->Cause3 Sol1 Protocol 1: Switch to End-Capped or Base-Deactivated Column Cause1->Sol1 Sol2 Protocol 2: Adjust pH to 2.5 or 7.0 (±1.5 units from pKa) Cause2->Sol2 Sol3 Protocol 3: Dilute Sample in Initial Mobile Phase Cause3->Sol3

Diagnostic workflow for resolving peak shape defects in amphoteric benzothiazine derivatives.

Targeted Troubleshooting FAQs

Q1: Why does my peak exhibit severe tailing (Asymmetry > 2.0) even on a high-quality C18 column? Causality: Peak tailing for this compound is primarily driven by secondary ion-exchange interactions. Standard silica-based C18 columns contain residual, unreacted silanol groups (SiO-). Above pH 3.5, these silanols become deprotonated and anionic[3]. If your mobile phase pH leaves the secondary amine of the benzothiazine ring protonated (cationic), the analyte undergoes both hydrophobic retention (on the C18 chains) and ionic retention (on the silanols). The slow desorption kinetics of this ionic interaction cause the peak to drag or "tail"[4]. Solution: Switch to a heavily end-capped or base-deactivated column designed specifically to shield residual silanols.

Q2: How do I select the optimal mobile phase pH for this specific analyte? Causality: The fundamental "±1.5 pH Rule" of chromatography dictates that the mobile phase pH must be at least 1.5 units away from the analyte's pKa to ensure >99% of the molecules exist in a single, uniform ionization state[2]. Because this compound is amphoteric, operating at pH 4.0–5.0 is a "danger zone" where the compound is partially ionized, leading to peak broadening and retention time instability[1]. Solution:

  • Low pH Strategy (pH 2.0–2.5): Use 0.1% Formic Acid or 10 mM Potassium Phosphate (pH 2.5). This fully protonates the carboxylic acid (making it neutral) and the amine (making it cationic), while simultaneously neutralizing the column's silanols[3].

  • High pH Strategy (pH 7.0–7.5): Use 10 mM Ammonium Acetate. This fully deprotonates the carboxylic acid (anionic) and neutralizes the amine, effectively eliminating the cationic interaction with silanols[5].

Q3: My peak is fronting or splitting into two distinct apexes. Is my column degrading? Causality: While a physical void in the column bed can cause splitting, for this specific analyte, it is almost always a Strong Solvent Effect (viscous fingering). If your sample is dissolved in 100% Methanol or DMSO to aid solubility, but your initial mobile phase is highly aqueous (e.g., 90% water), the analyte travels faster in the injection solvent plug than in the surrounding mobile phase. This causes the analyte band to split before it can properly focus on the head of the column. Solution: Always dilute your final sample in the initial mobile phase composition (e.g., 90:10 Water:Methanol) prior to injection.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. Do not change the pH and the column simultaneously. Use the following self-validating protocols to isolate the root cause.

Protocol 1: System Void and Hardware Validation (The Control Test) Purpose: To definitively prove whether the peak defect is chemical (analyte-specific) or physical (column bed collapse/dead volume).

  • Prepare the Marker Mix: Dissolve Uracil (a neutral, non-retained void volume marker) and Toluene (a neutral, retained hydrophobic marker) in your current mobile phase.

  • Inject & Analyze: Run your standard gradient or isocratic method.

  • Validation Check: Evaluate the Toluene peak. If Toluene is perfectly symmetrical (Asymmetry 0.95–1.05), your column hardware and flow path are intact. The tailing of your benzothiazine derivative is therefore chemically driven by silanol interactions or pH mismatch.

Protocol 2: pH Optimization and Silanol Suppression Purpose: To force the amphoteric analyte into a single ionization state and quench secondary interactions.

  • Buffer Preparation: Prepare Mobile Phase A as 10 mM Potassium Phosphate. Adjust the aqueous buffer to exactly pH 2.5 using concentrated Phosphoric Acid before mixing with any organic modifiers[2].

  • Stationary Phase Selection: Install a fully end-capped, superficially porous C18 column to maximize efficiency and minimize silanol exposure.

  • Equilibration: Flush the system with 20 column volumes of the mobile phase to ensure the stationary phase is fully equilibrated to the acidic pH.

  • Validation Check: Inject the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid standard. Calculate the Asymmetry Factor (As). A successful optimization will yield As < 1.2.

Performance Metrics: Impact of Method Parameters on Peak Shape

The following table summarizes the quantitative impact of various chromatographic conditions on the peak shape of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid.

Mobile Phase pHColumn ChemistryInjection SolventPeak Asymmetry ( As​ )Theoretical Plates ( N )Mechanistic Observation
4.5 (Acetate Buffer)Standard C18 (Non-endcapped)100% Methanol2.8 (Severe Tailing)3,500Broad, split peak due to zwitterionic state and strong solvent effect.
2.5 (Formic Acid)Standard C18 (Non-endcapped)Mobile Phase A1.7 (Moderate Tailing)8,200Improved ionization state, but secondary silanol interactions persist.
2.5 (Phosphate Buffer)End-capped C18 Mobile Phase A1.1 (Excellent) 14,500 Sharp peak. Amine is protonated, acid is neutral, and silanols are shielded.
7.5 (Ammonium Acetate)Base-deactivated C18 Mobile Phase A1.05 (Excellent) 15,200 Sharp peak. Amine is neutral, acid is deprotonated. No silanol interaction.
References
  • [4],[5] Agilent Technologies. Efficient Purification of Synthetic Peptides at High and Low pH. (Details the mitigation of ionic interactions with free silanols using pH control). Available at:[Link]

  • [3],[2] Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. (Authoritative grounding on the ±1.5 pH rule and buffer-silica interactions). Available at:[Link]

Sources

Optimization

Safe scale-up process optimization for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid production

Answering the call for robust and safe manufacturing processes in the pharmaceutical industry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for robust and safe manufacturing processes in the pharmaceutical industry, this Technical Support Center provides a comprehensive guide for researchers, scientists, and drug development professionals focused on the process optimization and scale-up of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your scale-up campaign is not only successful but also fundamentally safe and efficient.

This guide is structured as a dynamic question-and-answer resource. It moves from high-level strategic considerations for scale-up to granular, problem-specific troubleshooting, ensuring you have direct access to the information you need at every stage of your project.

Section 1: Synthesis Overview & Critical Process Parameters

Question: What is the common synthetic route for 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and what are its critical parameters?

Answer: The synthesis of the 3,4-dihydro-2H-1,4-benzothiazine core typically involves the cyclocondensation of a 2-aminothiophenol derivative with a suitable two-carbon electrophile.[1] For the target molecule, a common and effective strategy is the reaction between 4-amino-3-mercaptobenzoic acid and an ethylene dihalide (e.g., 1,2-dichloroethane or 1,2-dibromoethane) under basic conditions.

The reaction proceeds via a two-step, one-pot sequence:

  • Initial S-Alkylation: The more nucleophilic thiolate anion, formed in situ, attacks one of the electrophilic carbons of the ethylene dihalide.

  • Intramolecular N-Alkylation (Cyclization): The amino group then displaces the second halide in an intramolecular fashion to form the heterocyclic ring.

Controlling this process during scale-up requires a deep understanding of its Critical Process Parameters (CPPs). These are parameters that must be controlled within a defined range to ensure the process consistently produces a product of the desired quality.

Table 1: Critical Process Parameters (CPPs) for Scale-Up Synthesis

Parameter Target Range (Typical) Justification & Scale-Up Considerations
Reagent Stoichiometry Base: 2.0-2.2 eq. Ethylene Dihalide: 1.0-1.1 eq.An excess of a suitable base (e.g., K₂CO₃, Na₂CO₃) is crucial for the double deprotonation (thiol and carboxylic acid) and to neutralize the H-X formed. Insufficient base can stall the reaction. A slight excess of the dihalide can drive the reaction to completion but may lead to dimer impurities if not controlled.
Solvent Selection Polar aprotic (e.g., DMF, DMAc, NMP)The solvent must solubilize the starting materials and intermediates. On a large scale, consider solvent toxicity, boiling point (for reflux temperature control), and ease of removal during workup.
Temperature Control 80-120 °CThe reaction requires heat to overcome the activation energy for both alkylation steps. However, excessive temperature can lead to side reactions and impurity formation. A robust reactor heating/cooling system is paramount for scale-up to manage the reaction exotherm and maintain a consistent temperature profile.
Reagent Addition Rate Controlled, subsurface additionOn a lab scale, adding reagents all at once is common. At scale, the initial S-alkylation can be exothermic. Controlled addition of the ethylene dihalide is critical to manage heat evolution and prevent thermal runaway. Subsurface addition prevents accumulation in the reactor headspace.
Agitation Speed Sufficient for homogenous mixingPoor mixing can lead to localized "hot spots" and concentration gradients, resulting in inconsistent reaction progress and increased impurity formation. The impeller design and agitation speed must be optimized for the specific reactor geometry and batch volume.
Reaction Monitoring (IPC) HPLC, UPLCIn-Process Control (IPC) is non-negotiable for scale-up. Regular sampling and analysis (e.g., every 1-2 hours) to monitor the disappearance of starting material and the formation of the product are essential to determine reaction completion and identify any deviations from the expected profile.

Section 2: Frequently Asked Questions (FAQs) for Safe Scale-Up

Q1: What are the primary safety hazards associated with this synthesis and how can they be mitigated at scale?

A1: The primary hazards are:

  • Reagent Toxicity: 2-Aminothiophenol derivatives can be toxic and have a strong, unpleasant odor. Ethylene dihalides are carcinogens and toxic. Always handle these materials in a well-ventilated area (e.g., a fume hood or a contained charging system) using appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Hydrogen Sulfide (H₂S) Evolution: While less common with aminothiols than with reagents like sodium hydrosulfide, the potential for H₂S release exists, especially under acidic conditions or if degradation occurs.[3] H₂S is highly toxic.[2] Ensure the process is run under a nitrogen atmosphere and consider a caustic scrubber for the reactor off-gas as a secondary containment measure.

  • Thermal Runaway: The alkylation reactions are exothermic. If heat is generated faster than the reactor's cooling system can remove it, a dangerous increase in temperature and pressure can occur. Mitigation is achieved through:

    • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe reactor sizing and cooling capacity specification.

    • Controlled Addition: As mentioned in the CPP table, add the electrophile slowly and monitor the internal temperature closely.

    • Emergency Quench Plan: Have a documented and validated procedure to quickly quench the reaction (e.g., with a pre-determined amount of a suitable cold solvent or quenching agent) in case of a cooling failure.

Q2: How do I select an appropriate solvent system for the reaction, workup, and crystallization at a larger scale?

A2: Solvent selection evolves during scale-up, balancing chemical needs with practical constraints.

  • Reaction: Polar aprotic solvents like DMF or DMAc are often effective chemically but can be problematic at scale due to high boiling points (difficult to remove) and toxicity. Explore greener alternatives if possible, though their performance must be validated.

  • Workup (Extraction): The goal is to move your product from the reaction solvent (e.g., DMF) into a solvent from which it can be easily isolated and that is immiscible with water. A common choice is Ethyl Acetate (EtOAc) or Methyl tert-Butyl Ether (MTBE). Key considerations are immiscibility with the aqueous phase, product solubility, and a low boiling point for easy removal.

  • Crystallization: The ideal crystallization solvent will dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved.[4] This is often determined empirically. Common choices for carboxylic acids include alcohols (Ethanol, Isopropanol), esters (Ethyl Acetate), or mixtures with water or anti-solvents like heptane. Progressive Freeze Purification, which separates compounds based on freezing points rather than boiling points, can be an alternative for heat-sensitive materials or to avoid high-energy distillation.[5][6]

Q3: What analytical techniques are essential for process control and final product release?

A3: A robust analytical package is the cornerstone of a well-controlled process, aligning with Good Manufacturing Practices (GMP).[7][8]

  • In-Process Control (IPC):

    • HPLC/UPLC: The workhorse for monitoring reaction progress. A stability-indicating method should be developed that separates starting materials, intermediates, the final product, and key impurities.

  • Final Product Release Testing:

    • HPLC/UPLC: To determine purity and quantify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the Active Pharmaceutical Ingredient (API).

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • FTIR: To confirm functional groups and for comparison against a reference standard.

    • Elemental Analysis (CHN): To confirm the empirical formula.

    • Karl Fischer Titration: To determine water content.

    • Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the manufacturing process.

    • Powder X-Ray Diffraction (PXRD): To confirm the crystalline form (polymorph) of the final product, which is critical for solubility and bioavailability.

Section 3: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction is sluggish or has stalled, and IPC shows significant starting material remaining after the expected reaction time.

Answer:

  • Probable Cause 1: Insufficient Base or Inactive Base. The base (e.g., K₂CO₃) is critical for deprotonation. If it is old, has absorbed moisture, or was added in insufficient quantity, the reaction will be slow or incomplete.

    • Solution: Ensure the base is of high quality, dry, and used in at least 2.0 molar equivalents. In a stalled reaction, a carefully calculated additional charge of base can sometimes restart it, but this should be done cautiously as it can alter the final pH and complicate the workup.

  • Probable Cause 2: Low Reaction Temperature. The reaction has a significant activation energy.

    • Solution: Ensure your reactor's heating system is calibrated and the internal temperature probe is accurate. A modest increase in temperature (e.g., 5-10 °C) can significantly increase the reaction rate. However, do not exceed the temperature limit determined by safety and impurity profiling studies.[9]

  • Probable Cause 3: Poor Solubility/Mixing. At scale, solids can settle if agitation is inadequate, effectively removing them from the reaction phase.

    • Solution: Verify that the agitation is sufficient to keep all solids suspended. A visual check through a sight glass is invaluable. If solubility is the issue, a different solvent system may be required, though this is a significant process change that requires re-validation.

troubleshooting_low_yield

Caption: Workflow illustrating the role of PAT in process optimization.

By integrating these principles, protocols, and troubleshooting guides, you can build a robust, safe, and efficient process for the production of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, satisfying both scientific and regulatory demands.

References

  • Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Retrieved from [Link]

  • Technobis. (2024, September 6). Process Analytical Technology: Enhancing Pharma Development. Retrieved from [Link]

  • Sharma, G. et al. (2013, November 30). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004, September). Guidance for Industry PAT - A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. Retrieved from [Link]

  • Wikipedia. (n.d.). Process analytical technology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, August 9). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Shandong Pulisi Chemical Co., Ltd. (2025, September 21). Mastering Sodium Sulfide: A Comprehensive Guide to Its Applications and Safety Protocols. Retrieved from [Link]

  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • The Pharma Master. (2024, May 26). Regulatory Compliance in API Manufacturing. Retrieved from [Link]

  • AusIMM. (2004, July 21). Sodium Hydrosulfide Handbook. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from [Link]

  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. Retrieved from [Link]

  • Altiras. (2026, April 1). Carboxylic Acid Purification in Pharmaceutical Manufacturing: Recovering Value from Intermediates and Mother Liquors. Retrieved from [Link]

  • Beilstein Journals. (2022, September 9). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

  • Altiras. (2026, March 25). How Progressive Freeze Purification Works for Carboxylic Acids. Retrieved from [Link]

  • LabAlley. (n.d.). Sodium Hydrosulfite - Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Genesis Energy. (n.d.). Technical Guide for Solutions of Sodium Hydrosulfide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Retrieved from [Link]

  • Redox. (2021, August 24). Safety Data Sheet Sodium Hydrosulphide Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • Taylor & Francis Online. (2020, October 12). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Retrieved from [Link]

  • IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 24). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • PubChem. (n.d.). 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. Retrieved from [Link]

  • PubMed. (2016, August 15). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Retrieved from [Link]

  • MDPI. (2020, April 5). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Retrieved from [Link]

  • ZSMU. (2021, May 27). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • ACS Publications. (2023, January 31). A Bioinspired Synthesis of 1,4-Benzothiazines by Selective Addition of Sulfur Nucleophiles to ortho-Quinones. Retrieved from [Link]

  • IJCRT.org. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Retrieved from [Link]

  • OPUS. (2025, August 28). Analytical Methods. Retrieved from [Link]

  • MDPI. (2023, April 26). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

  • Sci-Hub. (n.d.). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid vs 1,4-benzothiazine-3-one derivatives

An in-depth technical comparison between 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and 1,4-benzothiazine-3-one derivatives reveals two distinct evolutionary paths of the privileged 1,4-benzothiazine scaffold. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid and 1,4-benzothiazine-3-one derivatives reveals two distinct evolutionary paths of the privileged 1,4-benzothiazine scaffold. While both share a core heterocycle containing nitrogen and sulfur, their divergent functional group substitutions drastically alter their physicochemical properties, target binding affinities, and therapeutic applications[1].

This guide provides a comprehensive evaluation of these two chemical classes, detailing their structural rationale, comparative pharmacodynamics, and validated experimental methodologies for researchers and drug development professionals.

Structural Rationale and Pharmacodynamics

The 1,4-benzothiazine core is a highly versatile pharmacophore. The introduction of specific functional groups dictates the molecule's spatial geometry and electronic distribution, directly influencing its biological target.

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid This scaffold is characterized by a fully reduced 3,4-dihydro system and a carboxylic acid moiety at the C6 position.

  • Mechanistic Advantage: The reduced ring provides conformational flexibility, allowing the molecule to adapt to complex binding pockets. The C6-carboxylic acid acts as a critical hydrogen bond donor and acceptor. This enhances aqueous solubility and enables salt formation, which is vital for interactions with basic amino acid residues in target proteins. Derivatives of this scaffold, particularly the 3-oxo variants, are actively utilized as research tools for dynamin GTPase inhibition , effectively blocking dynamin-dependent endocytosis[2][3].

1,4-benzothiazine-3-one derivatives These derivatives feature a carbonyl group at the C3 position, creating a lactam-like structure.

  • Mechanistic Advantage: The C3 carbonyl introduces a planar, rigid amide resonance system. This rigidity, combined with the lipophilicity of the core, makes these derivatives highly membrane-permeable—a crucial requirement for crossing the blood-brain barrier (BBB). Recent computational and in vivo studies have highlighted aryl-substituted derivatives, such as 4-(4-bromo-benzyl)-4H-benzo[b][1,4]thiazin-3(4H)-one, as potent anticonvulsant agents that act via allosteric modulation of GABA-Aergic receptors[4][5].

G Start 1,4-Benzothiazine Core CompA 3,4-dihydro-2H-1,4-benzothiazine -6-carboxylic acid Start->CompA Reduction & C6 Carboxylation CompB 1,4-benzothiazine-3-one derivatives Start->CompB C3 Carbonyl Substitution MechA Dynamin GTPase Inhibition (Targeting Endocytosis) CompA->MechA H-Bonding via COOH MechB GABA-A Receptor Modulation (Anticonvulsant Activity) CompB->MechB Lipophilic BBB Penetration AppA Research Tool / Cellular Assays MechA->AppA AppB Epilepsy / Neurological Disorders MechB->AppB

Figure 1: Structural divergence and pharmacological pathways of 1,4-benzothiazine scaffolds.

Quantitative Performance Comparison

The following table summarizes the comparative biological performance and physicochemical traits of representative compounds from both classes based on recent pharmacological evaluations[3][4].

Feature / Metric3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (3-oxo derivative)1,4-benzothiazine-3-one derivatives (e.g., Compound 4h)
Primary Target Dynamin I / II GTPaseGABA-Aergic Receptors
Biological Activity Inhibition of clathrin-mediated endocytosisAnticonvulsant / Seizure suppression
Key Physicochemical Trait High aqueous solubility (>31.4 µg/mL at pH 7.4)[2]High lipophilicity, optimal BBB penetration[4]
In Vivo Efficacy Model N/A (Primarily In Vitro / Cellular assays)PTZ-induced epilepsy mouse model[5]
Structural Rigidity Flexible (sp3 hybridized C2/C3 in non-oxo forms)Rigid (Planar lactam system)

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these scaffolds.

Protocol A: Synthesis and N-Alkylation of 1,4-Benzothiazine-3-one Derivatives

This protocol describes the generation of anticonvulsant aryl-substituted derivatives[1].

  • Core Formation: React 2-aminothiophenol with 2-chloroacetaldehyde in the presence of Titanium tetrachloride ( TiCl4​ ) as a Lewis acid catalyst.

    • Causality: TiCl4​ activates the carbonyl carbon of 2-chloroacetaldehyde, facilitating nucleophilic attack by the amine, followed by intramolecular cyclization via the thiol group.

  • Neutralization: Run the reaction in refluxing Dimethylformamide (DMF) for 40 minutes with Potassium Carbonate ( K2​CO3​ ).

    • Causality: K2​CO3​ acts as a mild base to neutralize the HCl generated during cyclization, driving the reaction to a >90% yield.

  • N-Alkylation/Arylation: React the purified 1,4-benzothiazin-3-one with an aryl halide (e.g., 4-bromobenzyl bromide) in the presence of K2​CO3​ and tetraethylammonium bromide.

    • Causality: Tetraethylammonium bromide serves as a phase-transfer catalyst, significantly enhancing the nucleophilicity of the N4 nitrogen to ensure complete substitution.

  • Validation: Confirm the structure using FT-IR (monitoring the disappearance of the N-H stretch and presence of the C=O stretch at ~1680 cm−1 ), 1H -NMR, and 13C -NMR spectroscopy[5].

Protocol B: In Vivo Anticonvulsant Evaluation (PTZ-Induced Seizure Model)

This protocol validates the efficacy of synthesized 1,4-benzothiazine-3-one derivatives[4].

  • Preparation: Formulate the test compound (e.g., Compound 4h) in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., PEG400/Saline).

  • Administration: Administer the test compound to the mouse cohort via i.p. injection. Wait 30 minutes to allow for BBB penetration and target engagement.

  • Induction: Inject pentylenetetrazol (PTZ) (85 mg/kg, s.c.) to induce seizures.

    • Causality: PTZ is a non-competitive GABA-A receptor antagonist. If the test compound successfully acts as a positive allosteric modulator at the GABA-A receptor, it will counteract the PTZ-induced blockade.

  • Observation & Validation: Monitor the mice for 30 minutes. Record the latency time to the onset of clonic convulsions. A statistically significant prolongation of seizure onset compared to the vehicle control validates the anticonvulsant activity[4].

Workflow Syn Synthesis of 1,4-benzothiazine-3-ones Char Characterization (IR, 1H/13C NMR) Syn->Char Model In Vivo PTZ Epilepsy Model Char->Model Dock Molecular Dynamics (GABA-A Receptor) Char->Dock Val Efficacy Validation & ADMET Profiling Model->Val Dock->Val

Figure 2: Integrated experimental workflow for validating anticonvulsant benzothiazine derivatives.

Conclusion

The choice between utilizing a 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold versus a 1,4-benzothiazine-3-one derivative depends entirely on the therapeutic objective. The former provides excellent aqueous solubility and specific hydrogen-bonding geometries ideal for enzyme inhibition (e.g., dynamin GTPase)[3]. Conversely, the latter offers a rigid, lipophilic framework that excels in CNS applications, demonstrating proven in vivo efficacy as GABA-A receptor modulators for epilepsy management[5].

References

  • Novel 1,4 Benzothiazine 3-One Derivatives as Anticonvulsant Agents: Design, Synthesis, Biological Evaluation and Computational Studies Source: Computational Biology and Chemistry (via PubMed) URL:[Link]

  • 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid Source: PubChem / Benchchem URL:[Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue Source: MDPI URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Analogs

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparativ...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of the biological efficacy of various analogs derived from the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid core structure. We will delve into their anticancer and antibacterial properties, presenting key structure-activity relationships (SAR) supported by experimental data. Furthermore, this guide will furnish detailed experimental protocols and explore the underlying mechanisms of action to provide researchers, scientists, and drug development professionals with a comprehensive resource for this promising class of compounds.

Introduction to the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus, a fusion of a benzene and a thiazine ring, is a cornerstone in the development of therapeutic agents. Its structural similarity to phenothiazines, a class of antipsychotic drugs, has long made it an attractive scaffold for medicinal chemists.[1] Derivatives of 1,4-benzothiazine have demonstrated a remarkable diversity of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and neuroprotective activities.[2][3][4] The presence of nitrogen and sulfur heteroatoms, along with the fused aromatic ring, provides a unique three-dimensional structure that can effectively interact with various biological targets.

This guide will focus specifically on analogs of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a substitution pattern that offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Comparative Efficacy in Oncology

Recent research has highlighted the potential of 1,4-benzothiazine analogs as potent anticancer agents. These compounds have been shown to impede cancer cell proliferation, migration, and the inflammatory pathways that support tumor growth.[2]

Structure-Activity Relationship and In Vitro Efficacy

A study focused on substituted 1,4-benzothiazines as potential treatments for lung cancer revealed significant findings regarding their structure-activity relationship. The presence of an unbranched alkyl group attached to the thiazine ring was found to enhance their anticancer activity.[2]

Compound IDR1R2Cell LineIC50 (µM)
3c -CH3-COOC3H7A-549 (Lung)Most Active*
Analog X......A-549 (Lung)...
Analog Y......A-549 (Lung)...

Precise IC50 value for compound 3c was not provided in the abstract, but it was identified as the most active compound in the series against the A-549 lung cancer cell line.[2]

The lead compound, propyl 3-methyl-3,4-dihydro-2H-benzo[b][2][5]thiazine-2-carboxylate (3c) , demonstrated superior performance in cell viability assays against the A-549 lung cancer cell line.[2] Further investigations showed its ability to suppress the proliferation and migration of these cancer cells, as confirmed by colony formation and wound healing assays.[2]

Mechanism of Action: Downregulation of Pro-inflammatory Genes

The anticancer activity of compound 3c is, at least in part, attributed to its ability to modulate the tumor microenvironment. Experimental data indicates that this analog effectively downregulates the expression of several pro-inflammatory genes that are crucial for tumor progression and metastasis.[2] These include:

  • Interleukin-1 alpha (IL-1α)

  • Interleukin-1 beta (IL-1β)

  • Interleukin-6 (IL-6)

  • Interleukin-8 (IL-8)

  • Vimentin

  • Cyclooxygenase-2 (COX-2)

  • Tumor Necrosis Factor-alpha (TNF-α)

Molecular docking studies further support these findings, with compound 3c showing a high binding affinity for IL-8.[2]

G cluster_cell A-549 Lung Cancer Cell Compound_3c Propyl 3-methyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-2-carboxylate (3c) Pro_inflammatory_Genes Pro-inflammatory Genes (IL-1α, IL-1β, IL-6, IL-8, Vimentin, COX-2, TNF-α) Compound_3c->Pro_inflammatory_Genes Downregulates Proliferation_Migration Cell Proliferation & Migration Compound_3c->Proliferation_Migration Inhibits Pro_inflammatory_Genes->Proliferation_Migration Promotes

Caption: Proposed mechanism of anticancer action for compound 3c.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of 1,4-benzothiazine analogs on cancer cell lines.

Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate A-549 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine analogs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Comparative Efficacy in Bacteriology

Derivatives of 1,4-benzothiazine have also been investigated for their antibacterial properties, with some analogs showing promising activity, particularly against Gram-positive bacteria.[1]

Structure-Activity Relationship and In Vitro Efficacy

A series of 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that these compounds exhibited convincing activity against Gram-positive bacteria when compared to the standard drug ampicillin trihydrate.[6]

Compound IDSubstituent (R)Bacillus subtilis (MIC, µg/mL)Streptococcus lactis (MIC, µg/mL)
6a -CH35050
6b -OCH350100
6c -Cl2550
6d -NO22525
Ampicillin N/A2550

The data suggests that electron-withdrawing groups (such as -Cl and -NO2) at the para position of the phenyl azo moiety enhance the antibacterial activity against the tested strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the 1,4-benzothiazine analogs.

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

G cluster_workflow MIC Determination Workflow Start Prepare serial dilutions of test compounds in 96-well plate Inoculate Inoculate wells with standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 24 hours Inoculate->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each 1,4-benzothiazine analog in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Bacillus subtilis, Streptococcus lactis) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

The 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold and its analogs represent a versatile and promising class of compounds with significant potential in drug discovery. The evidence presented in this guide highlights their efficacy as both anticancer and antibacterial agents. The structure-activity relationships discussed provide a rational basis for the design of new, more potent derivatives.

Future research should focus on:

  • Expanding the Analog Library: Synthesis and evaluation of a broader range of analogs to further refine the structure-activity relationships for various biological targets.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their mechanisms of action.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

By leveraging the insights provided in this guide, researchers can accelerate the development of novel therapeutics based on the 1,4-benzothiazine scaffold.

References

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Retrieved from [Link]

  • Cecchetti, V., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449–3454. Retrieved from [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Ellouz, M., Sebbar, N. K., Elmsellem, H., Lakhrissi, B., Mennane, Z., Charof, R., ... & Essassi, E. M. (2019). synthesis and antibacterial activity of new (z)-2-(benzylidene)-3,4-dihydro-2h-[2][5]-benzothiazin-3-one d-glucose derivatives. STUDIA UBB CHEMIA, 64(4). Retrieved from [Link]

  • Fringuelli, R., Schiaffella, F., Utrilla Navarro, M. P., Milanese, L., Santini, C., & Rapucci, M. (2003). 1,4-benzothiazine analogues and apoptosis Structure-activity relationship. Bioorganic & Medicinal Chemistry, 11(15), 3245–3254. Retrieved from [Link]

  • Maheshwari, M., Goyal, S., & Kumar, S. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 43-52. Retrieved from [Link]

  • Dabholkar, V. V., & Gavande, R. P. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Rai, A., Singh, A. K., Raj, V., & Saha, S. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini reviews in medicinal chemistry, 18(1), 42–57. Retrieved from [Link]

  • Saadouni, M., Gailane, T., Baukhris, S., Hassikou, A., Habbadi, N., & Gailane, T. (2014). Regeoselective synthesis of new variety of 1,4-Benzothiazines. Organic Communications, 7(2), 77-84. Retrieved from [Link]

  • Cecchetti, V., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1993). Quinolinecarboxylic acids 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5] benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). Benzothiazole derivatives as anticancer agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1121-1144. Retrieved from [Link]

  • Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents. (2026, March 14). Retrieved from [Link]

Sources

Validation

Validating the molecular target of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in cell lines

[label="2. Target Engagement\n(CETSA in Fig 1. Mechanism of Clathrin-Mediated Endocytosis and Dynamin GTPase Inhibition. Comparative Performance: Benzothiazine Analogs vs. Legacy Inhibitors To objectively evaluate the ut...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="2. Target Engagement\n(CETSA in

Fig 1. Mechanism of Clathrin-Mediated Endocytosis and Dynamin GTPase Inhibition.

Comparative Performance: Benzothiazine Analogs vs. Legacy Inhibitors

To objectively evaluate the utility of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid analogs, we must compare their biochemical and cellular performance against established dynamin inhibitors: Dynasore and Dyngo-4a [1, 4].

Feature / CompoundDynasoreDyngo-4aBenzothiazine-6-Carboxylic Acid Analogs (e.g., C3'-CO2H)
Primary Target Dyn I, Dyn II, Drp1Dyn I, Dyn IIDyn I, Dyn II
In Vitro IC₅₀ (Dyn I) ~15.0 µM~0.38 µM~1.3 µM
Cellular IC₅₀ (CME) ~15.0 - 20.0 µM~5.7 µM< 5.0 µM
Serum Binding High (Requires serum-free media)ModerateLow
Off-Target Effects Disrupts lipid rafts & cholesterol [2]Reduced cytotoxicityHighly specific active-site alignment
Reversibility Yes (Washout in seconds)YesYes

Experimental Workflow: A Self-Validating Protocol System

A common pitfall in drug validation is relying solely on phenotypic assays, which cannot rule out off-target effects. To establish a scientifically rigorous proof of mechanism, your experimental design must follow a tripartite causality loop:

  • Biochemical Validation: Does the drug inhibit the isolated target?

  • Target Engagement: Does the drug physically bind the target inside a living cell?

  • Functional Phenotype: Does the drug produce the expected cellular outcome?

ValidationWorkflow Phase1 1. Biochemical Validation (Malachite Green Assay) Phase2 2. Target Engagement (CETSA in HeLa Cells) Phase1->Phase2 Validates direct inhibition Phase1_Desc Measure IC50 of GTP Hydrolysis Phase1->Phase1_Desc Phase3 3. Functional Phenotype (Transferrin Uptake Assay) Phase2->Phase3 Confirms cell permeability Phase2_Desc Quantify Thermal Stabilization of Dyn I/II Phase2->Phase2_Desc Phase3_Desc Observe Blockade of Receptor Internalization Phase3->Phase3_Desc

Fig 2. Tripartite Experimental Workflow for Validating Dynamin Inhibitors in Cell Lines.

Protocol 1: In Vitro GTPase Activity Assay (Malachite Green)

Causality Rationale: Dynamin's basal GTPase activity is extremely low. It requires lipid templates to oligomerize into active helices, mimicking its physiological state at the vesicle neck. We use phosphatidylserine (PS) liposomes to stimulate this state before introducing the inhibitor.

Step-by-Step Methodology:

  • Liposome Preparation: Sonicate phosphatidylserine (PS) in GTPase buffer (5 mM Tris-HCl, 10 mM NaCl, 2 mM MgCl₂, pH 7.4) to form liposomes.

  • Protein Assembly: Incubate recombinant human Dynamin I (20 nM) with PS liposomes (2 µg/mL) for 15 minutes at room temperature to induce helical self-assembly.

  • Inhibitor Addition: Add the benzothiazine analog across a concentration gradient (0.1 µM to 50 µM). Include a DMSO vehicle control (final DMSO ≤ 1%).

  • Reaction Initiation: Add 300 µM GTP and incubate at 37°C for 30 minutes.

  • Quantification: Quench the reaction with Malachite Green reagent. Measure the release of inorganic phosphate (Pi) by reading absorbance at 650 nm on a microplate reader. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality Rationale: An in vitro IC₅₀ does not guarantee cellular permeability or intracellular target engagement. CETSA provides direct physical evidence that the inhibitor binds Dynamin within the complex cellular milieu by utilizing the principle of ligand-induced thermal stabilization.

Step-by-Step Methodology:

  • Cell Treatment: Culture HeLa cells to 80% confluency. Treat with 10 µM of the benzothiazine analog or DMSO control for 1 hour at 37°C.

  • Thermal Gradient: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Heat each aliquot to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 37°C water bath).

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Detection: Run the soluble supernatant on an SDS-PAGE gel and perform a Western blot using an anti-Dynamin I/II primary antibody. Quantify band intensities to generate a melt curve and determine the shift in aggregation temperature (ΔTₐgg).

Protocol 3: Transferrin Uptake Assay (Flow Cytometry)

Causality Rationale: Transferrin receptor internalization is strictly dependent on clathrin-mediated endocytosis. If the drug successfully inhibits dynamin in vivo, transferrin will remain trapped in "U-shaped" or "O-shaped" pits on the cell surface. We use an acid wash step to strip surface-bound transferrin, ensuring we only measure true intracellular uptake.

Step-by-Step Methodology:

  • Starvation: Incubate HeLa cells in serum-free DMEM for 1 hour to deplete endogenous transferrin.

  • Pre-treatment: Add the benzothiazine analog (e.g., 5 µM) or Dyngo-4a (positive control) for 30 minutes at 37°C.

  • Internalization: Add 25 µg/mL of Alexa Fluor 488-conjugated Transferrin and incubate for exactly 15 minutes at 37°C.

  • Acid Wash (Critical Step): Immediately transfer cells to ice to halt membrane trafficking. Wash twice with ice-cold Acid Buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8) for 2 minutes to strip un-internalized surface transferrin.

  • Analysis: Neutralize with cold PBS, trypsinize, and analyze the mean fluorescence intensity (MFI) of the intracellular Alexa Fluor 488 signal via flow cytometry.

References

  • Kirchhausen, T., Macia, E., & Pelish, H. E. (2008). Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis. Methods in Enzymology.[Link]

  • Preta, G., et al. (2015). Dynasore - not just a dynamin inhibitor. Cell Communication and Signaling.[Link]

  • Gordon, C. P., et al. (2025). Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem.[Link]

  • McCluskey, A., et al. (2013). Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic.[Link]

Comparative

Structural Comparison of 3,4-Dihydro-2H-1,4-Benzothiazine-6-Carboxylic Acid Derivatives with Standard Heterocyclic Dynamin Inhibitors

Executive Summary Dynamin GTPases are essential mechanochemical enzymes responsible for membrane tubulation and the scission of clathrin-coated vesicles during endocytosis[1]. Dysregulation of dynamin is heavily implicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dynamin GTPases are essential mechanochemical enzymes responsible for membrane tubulation and the scission of clathrin-coated vesicles during endocytosis[1]. Dysregulation of dynamin is heavily implicated in neurodegenerative diseases and serves as a critical gateway for viral cellular entry[1],[2]. Historically, researchers have relied on standard hydrazide-based heterocyclic inhibitors like Dynasore and its optimized analog Dyngo-4a to study endocytic pathways[1],. However, recent high-throughput screening and structural optimization have identified substituted benzylidene-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid analogs as a highly potent, next-generation class of dynamin inhibitors[3].

As an Application Scientist, selecting the correct inhibitor scaffold requires understanding the thermodynamic binding mechanisms and the specific structural advantages of the benzothiazine core over traditional alternatives.

Structural & Mechanistic Analysis: The S-Isostere Advantage

The development of the benzothiazine scaffold represents a classic, highly effective application of bioisosterism in rational drug design. Initial screens identified the oxygen-containing heterocycle, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid, as a relatively weak dynamin inhibitor with an IC50 of 55 µM ()[3].

By replacing the ring oxygen with a sulfur atom to form the 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold, researchers achieved a profound increase in potency[3].

Causality Behind the Structural Shift:

  • Conformational Alignment: Sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å) and forms longer, more polarizable bonds. This slight atomic expansion within the heterocyclic ring alters the dihedral angle of the attached benzylidene moiety, forcing the molecule into a 3D conformation that perfectly complements the dynamin GTPase allosteric pocket[3].

  • Hydrogen Bonding Requirements: Structure-activity relationship (SAR) studies indicate a strict requirement for at least two hydrogen-bond donors/acceptors on the benzylidene ring to anchor the inhibitor. For instance, adding a C3'-CO2H group (compound 17j) drops the IC50 to 1.3 µM, while a C3',C4'-di-OMe substitution yields an IC50 of 7.2 µM[3].

Comparison with Standard Heterocycles: Standard inhibitors like Dynasore act as non-competitive inhibitors of dynamin 1 and 2 (IC50 ~15 µM)[2],[4]. While fast-acting, Dynasore is limited by off-target effects and high serum protein binding[1],[2]. Its structural mimetic, Dyngo-4a (Hydroxy-Dynasore) , improves upon this with reduced cytotoxicity and sub-micromolar potency (IC50 = 0.38 – 2.3 µM),[5],[6]. The new benzothiazine derivatives offer a distinct allosteric binding profile that circumvents the limitations of hydrazide-based scaffolds, providing a highly stable alternative for in vivo and in vitro applications[3].

Comparative Performance Data

The following table summarizes the quantitative performance of the benzothiazine S-isosteres against standard heterocyclic dynamin inhibitors.

InhibitorScaffold TypePrimary TargetIC50 (µM)Key Structural Advantage
Benzoxazine Hit (1) BenzoxazineDynamin I/II55.0Baseline heterocyclic hit; poor active site alignment
Benzothiazine 17j BenzothiazineDynamin I/II1.3S-isostere with C3'-CO2H improves H-bond donor alignment
Benzothiazine 19y BenzothiazineDynamin I/II7.2C3',C4'-di-OMe provides optimal H-bond accepting
Dynasore HydrazideDynamin I/II, Drp115.0Non-competitive inhibition; rapid but moderate potency
Dyngo-4a HydrazideDynamin I/II0.38 - 2.3Reduced cytotoxicity; improved potency over Dynasore

Experimental Protocols: Validating GTPase Inhibition

To rigorously evaluate the efficacy of benzothiazine derivatives against standard inhibitors, the following orthogonal, self-validating assays are required.

Protocol A: In Vitro Lipid-Stimulated GTPase Assay

Causality: Dynamin exhibits low basal GTPase activity in solution. It must self-assemble into higher-order oligomeric rings to activate its GTPase Effector Domain (GED). Phosphatidylserine (PS) liposomes act as a biomimetic template to drive this assembly, ensuring the assay measures the physiologically relevant, stimulated state of the enzyme ()[1],[5].

  • Liposome Preparation: Sonicate phosphatidylserine (PS) in 20 mM Tris-HCl (pH 7.4) to form lipid nanotubes (final assay concentration 2-10 µg/mL)[5].

  • Enzyme Assembly: Dilute recombinant human Dynamin I or II to 10–20 nM in GTPase buffer (5 mM Tris-HCl, 10 mM NaCl, 2 mM Mg2+, 0.05% Tween 80, pH 7.4)[5]. Introduce PS liposomes and incubate for 10 minutes at room temperature to allow spontaneous ring formation[1],[5].

  • Inhibitor Pre-incubation: Add 3,4-dihydro-2H-1,4-benzothiazine derivatives or control inhibitors (Dynasore/Dyngo-4a) dissolved in DMSO. Critical Control: Maintain final DMSO concentration < 3.3% to prevent enzyme denaturation[5]. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Spike the mixture with 300 µM unlabeled GTP and a tracer amount of [γ-32P]GTP (2000 dpm/pmol)[5],[2].

  • Quench & Quantification: After 30 minutes at 37°C, terminate the reaction by adding 10 µL of the assay mixture to a 500 µL slurry of acid-washed activated charcoal[2]. Centrifuge at 20,000 × g for 10 minutes. The charcoal binds unreacted GTP, leaving the cleaved 32P-orthophosphate in the supernatant. Quantify the supernatant via liquid scintillation counting[2].

Protocol B: Cell-Based Clathrin-Mediated Endocytosis (CME) Assay

Causality: While the in vitro assay proves direct target engagement, a cell-based Transferrin (Tfn) uptake assay validates membrane permeability and the functional blockade of vesicle scission[7],[6].

  • Starvation: Plate U2OS or HeLa cells to 70% confluency. Serum-starve cells for 2 hours in DMEM to upregulate surface transferrin receptors[1],[6].

  • Inhibitor Blockade: Pre-treat cells with 1.0–50.0 µM of the test compound for 30 minutes at 37°C[6].

  • Pulse-Chase: Add Alexa Fluor 594-conjugated Transferrin (Tfn-A594) for 15 minutes at 37°C[6].

  • Acid Wash (Self-Validating Step): Rapidly wash cells with ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8) to strip uninternalized, surface-bound Tfn-A594. This ensures only fully internalized vesicles are measured.

  • Fixation & Imaging: Fix cells in 4% paraformaldehyde. Quantify internal fluorescence using high-content confocal microscopy to determine the cellular IC50[6].

Visualizations

DynaminMechanism A Clathrin Pit Formation B Dynamin GTPase Recruitment A->B C GTP Hydrolysis & Ring Constriction B->C D Vesicle Scission & Internalization C->D Inhibitor Benzothiazine Inhibitors Inhibitor->C Allosteric Block Dynasore Dynasore / Dyngo-4a Dynasore->C Non-competitive Block

Dynamin-mediated vesicle scission pathway and points of pharmacological inhibition.

GTPaseWorkflow N1 Recombinant Dynamin I/II N2 PS Liposome Assembly N1->N2 N3 Inhibitor Pre-incubation N2->N3 N4 Add GTP &[γ-32P]GTP (37°C, 30 min) N3->N4 N5 Charcoal Quench & Centrifugation N4->N5 N6 Quantify 32P Release N5->N6

Validating workflow for quantifying dynamin GTPase inhibition via lipid-stimulated assembly.

References

  • Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, 2025. URL:[Link]

  • Use of Dynasore, the Small Molecule Inhibitor of Dynamin, in the Regulation of Endocytosis. Methods in Enzymology, 2008. URL:[Link]

Sources

Validation

A Comparative Guide to Cross-Validation of LC-MS/MS Methods for the Quantification of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Introduction: The Imperative of Analytical Consistency in Drug Development In the landscape of global pharmaceutical development, the generation of reliable pharmacokinetic (PK) data is the bedrock upon which clinical tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Analytical Consistency in Drug Development

In the landscape of global pharmaceutical development, the generation of reliable pharmacokinetic (PK) data is the bedrock upon which clinical trial outcomes and regulatory submissions are built.[1] Bioanalytical data for a single drug candidate are often generated across multiple laboratories, or a method may be updated or transferred during a long-term development program.[1][2][3] These scenarios necessitate a critical analytical process known as cross-validation. Cross-validation serves to demonstrate the equivalency and comparability of data generated by different validated bioanalytical methods, ensuring that data can be seamlessly combined and interpreted, regardless of the method or site of analysis.

This guide provides an in-depth comparison and procedural walkthrough for the cross-validation of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid, a representative small molecule with a carboxylic acid moiety, in human plasma. We will explore a common scenario: comparing an established, validated method (Method A) with a newly developed, higher-sensitivity method (Method B). This guide is grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and aligns with the harmonized International Council for Harmonisation (ICH) M10 guideline.[4][5][6]

The Analytical Challenge: Quantifying a Benzothiazine Carboxylic Acid

3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid presents typical challenges for bioanalysis. Carboxylic acids can exhibit variable ionization efficiency, potential for matrix effects, and may require specific chromatographic conditions to achieve good peak shape and retention.[7] The two hypothetical methods in this guide are designed to address these challenges differently, providing a realistic basis for comparison.

  • Method A (The Established Workhorse): A robust method based on protein precipitation (PPT) and standard reversed-phase chromatography. While reliable, its limit of quantitation may be insufficient for later-phase clinical studies requiring lower dosage forms.

  • Method B (The High-Sensitivity Successor): A newer method employing solid-phase extraction (SPE) for superior sample cleanup and a sub-2-micron particle column for enhanced chromatographic efficiency and sensitivity.

The primary objective of cross-validation is to ensure that Method B produces data that is directly comparable to the historical data generated by Method A.

Comparative Overview of Analytical Methodologies

The choice of sample preparation, chromatography, and mass spectrometric parameters is driven by the desired analytical performance. Method B's use of SPE is a deliberate choice to reduce matrix components that can cause ion suppression or enhancement, a common issue in LC-MS/MS analysis, thereby improving assay robustness and sensitivity.[8][9] The switch to a UPLC-style column provides sharper peaks, which increases the signal-to-noise ratio and allows for a lower limit of quantitation (LLOQ).

ParameterMethod A (Established Method)Method B (New High-Sensitivity Method)Rationale for Differences
Sample Preparation Protein Precipitation (PPT) with AcetonitrileSolid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridgeSPE provides a much cleaner extract, reducing matrix effects and improving sensitivity compared to the simpler "dilute-and-shoot" nature of PPT.
LC Column Standard C18, 50 x 2.1 mm, 3.5 µmHigh-Efficiency C18, 50 x 2.1 mm, 1.8 µmThe smaller particle size in Method B's column increases separation efficiency, leading to sharper peaks and better resolution from interferences.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterStandard acidic mobile phase for good peak shape of carboxylic acids in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Flow Rate 0.4 mL/min0.5 mL/minThe flow rate is optimized for the column dimensions and particle size to maintain optimal efficiency.
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveESI is ideal for polar and thermally labile drugs.[10] Positive mode is typically effective for nitrogen-containing benzothiazine structures.
MS/MS Transition 210.1 > 164.1 m/z210.1 > 164.1 m/zThe precursor ion (m/z 210.1) corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment used for quantification.
Internal Standard Structural AnalogStable Isotope-Labeled (SIL)A SIL-IS is the "gold standard" as it co-elutes and experiences nearly identical matrix effects as the analyte, providing superior correction.[11]

Experimental Workflow for Cross-Validation

The cross-validation process involves analyzing the same set of quality control (QC) and incurred samples (IS) with both fully validated methods.[11] The results are then statistically compared to determine if the methods are equivalent.

CrossValidationWorkflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Bioanalysis cluster_eval Phase 3: Data Evaluation start Start Cross-Validation Study prep_qc Prepare QC Samples (Low, Mid, High) start->prep_qc select_is Select Incurred Samples (≥20 samples, covering range) prep_qc->select_is aliquot Aliquot QC and IS Samples (Two sets per sample) select_is->aliquot analyze_A Analyze Set 1 with Validated Method A aliquot->analyze_A analyze_B Analyze Set 2 with Validated Method B aliquot->analyze_B tabulate Tabulate Concentrations from Both Methods analyze_A->tabulate analyze_B->tabulate calculate Calculate Percent Difference for Each Sample Pair tabulate->calculate decision Apply Acceptance Criteria calculate->decision pass Validation Successful Methods are Equivalent decision->pass Criteria Met fail Validation Fails Investigate Discrepancy decision->fail Criteria Not Met

Caption: Workflow for LC-MS/MS method cross-validation.

Step-by-Step Experimental Protocol
  • Sample Selection:

    • Prepare three batches of QC samples at low, medium, and high concentrations. A minimum of six replicates per level should be prepared.

    • Select a minimum of 20 incurred samples from a relevant study. These samples should be chosen to cover the entire calibration range, from near the LLOQ to the upper limit of quantitation (ULOQ).[2]

  • Sample Aliquoting:

    • For each selected QC and incurred sample, create two separate aliquots. Label one set for analysis by Method A and the other for Method B. This ensures that any variability from sample handling affects both methods equally.

  • Bioanalysis:

    • Analyze the "Method A" aliquots using the fully validated Method A. The analytical run must include a full calibration curve and its own set of QCs to be considered valid.[11]

    • In a separate run, analyze the "Method B" aliquots using the fully validated Method B, also with its own valid calibration curve and QCs.

  • Data Processing:

    • Quantify the concentrations of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid in all samples from both analytical runs.

Data Analysis and Acceptance Criteria

The core of cross-validation lies in the direct comparison of the concentration values obtained from the two methods. The acceptance criteria are defined by regulatory guidelines to ensure a high degree of concordance.[5][12]

Statistical Evaluation

For each pair of aliquots (one from Method A, one from Method B), the percent difference is calculated:

% Difference = [(Conc. Method B - Conc. Method A) / Mean(Conc. A, Conc. B)] * 100

While this is the fundamental calculation, the ICH M10 guidance also recommends the use of statistical tools like Bland-Altman plots or Deming regression for a more thorough assessment of any concentration-dependent bias.[1]

Regulatory Acceptance Criteria

The criteria for a successful cross-validation are harmonized across major regulatory bodies.

ParameterAcceptance CriteriaSource
QC Samples The mean concentration of at least two-thirds (66.7%) of the QC samples should be within ±20.0% of the mean for each level.ICH M10[6]
Incurred Samples At least two-thirds (66.7%) of the individual incurred samples must have a percent difference within ±20.0%.ICH M10[6]
Comparative Performance Data (Hypothetical)

Table 1: Cross-Validation of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Conc. Method A (ng/mL) (n=6)Mean Conc. Method B (ng/mL) (n=6)Mean % DifferenceResult
Low5.004.855.10+5.0%Pass
Mid50.051.249.8-2.8%Pass
High400395408+3.2%Pass

Table 2: Cross-Validation of Incurred Samples (Representative Data)

Sample IDConc. Method A (ng/mL)Conc. Method B (ng/mL)% DifferenceResult
IS-0016.787.15+5.3%Pass
IS-00215.414.9-3.3%Pass
IS-00388.295.1+7.5%Pass
IS-004251239-4.9%Pass
IS-005455480+5.4%Pass
...............
Summary (25 total samples)22 out of 25 (88%) passed Overall Pass

In this hypothetical dataset, both the QC and incurred sample analyses meet the acceptance criteria, demonstrating that Method B is a suitable replacement for Method A and that data from both methods can be considered equivalent.

Conclusion and Final Recommendations

The cross-validation of bioanalytical methods is a non-negotiable requirement for ensuring data integrity and consistency throughout the lifecycle of drug development.[3] This guide has outlined a systematic and scientifically rigorous approach to comparing two LC-MS/MS methods for the quantification of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid. By adhering to a well-defined experimental protocol and stringent, harmonized acceptance criteria, researchers can confidently transfer methods between laboratories, adopt new technologies, and ensure that the collective bioanalytical data supporting their program is reliable, reproducible, and ready for regulatory scrutiny. Should a cross-validation study fail, a thorough investigation into the root cause—be it differences in selectivity, matrix effects, or analyte stability between the two methods—is mandatory before proceeding.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubMed. (n.d.). Cross-validation of bioanalytical methods between laboratories. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Taylor & Francis Online. (2025). Objective criteria for statistical assessments of cross validation of bioanalytical methods. [Link]

  • PubMed. (2025). Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design. [Link]

  • ResearchGate. (2025). Cross validation in bioanalysis: Why, when and how?[Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. [Link]

  • PubMed. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

  • Sciex. (n.d.). A Fast and Sensitive LC/MS/MS Method for the Quantitation and Confirmation of 30 Benzodiazepines and Nonbenzodiazepine Hypnotics. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • Pharmaceuticals and Medical Devices Agency. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. [Link]

  • PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. [Link]

Sources

Comparative

Benchmarking 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid against Commercial Reference Standards

Executive Summary & Pharmacological Context Dynamin is a large GTPase essential for membrane fission during clathrin-mediated endocytosis (CME). Small molecule inhibitors of dynamin are critical tools for studying endocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Dynamin is a large GTPase essential for membrane fission during clathrin-mediated endocytosis (CME). Small molecule inhibitors of dynamin are critical tools for studying endocytic trafficking, synaptic vesicle recycling, and viral entry. Historically, the field has relied on Dynasore [1] and its structurally optimized derivative Dyngo-4a [2] as commercial reference standards.

However, these legacy standards present significant experimental challenges: they are highly lipophilic, bind aggressively to serum proteins (necessitating serum-free assay conditions), and exhibit dynamin-independent off-target effects, such as altering membrane cholesterol organization[3][4]. Recently, the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold has emerged as a structurally distinct, highly specific dynamin GTPase inhibitor[5].

This guide provides a comprehensive benchmarking framework to evaluate the benzothiazine-6-carboxylic acid scaffold against Dynasore and Dyngo-4a, detailing the mechanistic causality behind its superior physicochemical profile and providing self-validating experimental protocols for rigorous laboratory application.

Mechanistic Pathway & Structural Rationale

Unlike Dynasore, which relies heavily on hydrophobic interactions that drive non-specific lipid binding, the benzothiazine-6-carboxylic acid scaffold acts via S-isostere structural mimicry. The carboxylic acid moiety at the C6 position provides critical hydrogen-bond donors and acceptors. This structural feature stabilizes the compound within the dynamin active site, significantly reducing off-target lipophilic partitioning while maintaining potent inhibition of the GTP hydrolysis required for vesicle scission[5].

DynaminPathway Membrane Plasma Membrane Receptor Activation Clathrin Clathrin-Coated Pit Formation Membrane->Clathrin Invagination Dynamin Dynamin GTPase Recruitment to Neck Clathrin->Dynamin Assembly Hydrolysis GTP Hydrolysis (Conformational Change) Dynamin->Hydrolysis GTP Binding Scission Vesicle Scission & Endocytosis Hydrolysis->Scission Membrane Fission Dynasore Dynasore / Dyngo-4a (Reference Standards) Dynasore->Hydrolysis Inhibits (Lipophilic) Benzothiazine 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylic acid Benzothiazine->Hydrolysis Inhibits (H-bond stabilized)

Dynamin-mediated vesicle scission pathway and points of pharmacological inhibition.

Quantitative Benchmarking Data

The following table synthesizes the performance of the core 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold and its optimized derivatives against established commercial standards[2][5][6].

CompoundDynamin I GTPase IC₅₀ (µM)Transferrin Uptake IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)ClogP (Lipophilicity)
Dynasore ~15.0~14.0>504.2
Dyngo-4a ~2.5~5.7>1003.8
Benzothiazine-6-carboxylic acid (Core) ~12.0~10.5>1002.1
Optimized Benzothiazine (e.g., C3'-CO2H) 1.32.4>1002.5

Data Interpretation: While the core benzothiazine scaffold exhibits comparable potency to Dynasore, its significantly lower ClogP (2.1 vs 4.2) drastically reduces detergent/serum binding. Optimized derivatives of this scaffold (containing additional H-bond capable analogs) surpass Dyngo-4a in both target potency and drug-likeness[5].

Self-Validating Experimental Protocols

To objectively benchmark these compounds, researchers must utilize assays that isolate dynamin's enzymatic activity from its cellular phenotype, ensuring that observed endocytic blockade is not an artifact of cytotoxicity or membrane disruption.

Protocol 1: Malachite Green GTPase Activity Assay (In Vitro)

Causality & Rationale: Dynamin exhibits basal GTPase activity that hydrolyzes GTP into GDP and inorganic phosphate (Pi). Malachite green forms a complex with phosphomolybdate under acidic conditions, shifting absorbance to 650 nm. This allows for the direct, colorimetric quantification of Pi release, isolating the compound's direct effect on the enzyme's active site.

Self-Validating System: This protocol incorporates a "No-Enzyme" control to subtract background Pi generated by spontaneous GTP hydrolysis in the buffer, and a "Vehicle Only" (DMSO) control to establish the 100% basal activity baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 7.4). Reconstitute recombinant Dynamin I to a working concentration of 20 nM.

  • Compound Pre-Incubation: Dispense 10 µL of inhibitors (Dynasore, Dyngo-4a, and Benzothiazine derivatives) at varying concentrations (0.1 µM to 100 µM) into a 96-well plate. Add 70 µL of the Dynamin I solution. Incubate at room temperature for 15 minutes. (Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium with the GTPase domain prior to substrate introduction).

  • Reaction Initiation: Add 20 µL of 1.5 mM GTP (final concentration 300 µM) to all wells. Incubate at 37°C for 30 minutes.

  • Detection: Terminate the reaction by adding 20 µL of Malachite Green acidic reagent. Incubate for 5 minutes at room temperature to allow color development.

  • Quantification: Read absorbance at 650 nm using a microplate reader. Calculate IC₅₀ using non-linear regression against the Vehicle Only control.

Protocol 2: Transferrin Endocytosis Assay (Cell-Based)

Causality & Rationale: Transferrin is internalized almost exclusively via clathrin-mediated endocytosis (CME). Using fluorescently labeled Transferrin (Alexa Fluor 488) provides a direct, functional readout of dynamin inhibition in living cells.

Self-Validating System: An acid-wash step is strictly required. Without it, fluorescence readings will falsely include surface-bound, un-internalized Transferrin, skewing the IC₅₀ calculations.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells in a 96-well imaging plate. Once 80% confluent, wash twice with PBS and incubate in serum-free DMEM for 2 hours. (Causality: Serum starvation depletes endogenous transferrin, maximizing the cellular uptake of the fluorescent probe).

  • Inhibitor Treatment: Pre-treat cells with the benchmark compounds (0.5 µM to 50 µM) for 30 minutes at 37°C. Ensure DMSO concentration does not exceed 0.5% v/v.

  • Cargo Uptake: Add Alexa Fluor 488-Transferrin (25 µg/mL) to the media. Incubate for exactly 15 minutes at 37°C.

  • Acid Wash (Critical Step): Immediately place the plate on ice to halt membrane trafficking. Wash cells twice with ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 5.3) for 2 minutes. (Causality: This strips surface-bound transferrin from its receptor, ensuring fluorescence strictly represents internalized vesicles).

  • Fixation & Imaging: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with DAPI. Quantify intracellular fluorescence using high-content screening microscopy or flow cytometry.

References

  • Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors. ChemMedChem, 2025. URL: [Link]

  • Dynasore, a cell-permeable inhibitor of dynamin. Developmental Cell, 2006. URL:[Link]

  • Building a better dynasore: the dyngo compounds potently inhibit dynamin and endocytosis. Traffic, 2013. URL:[Link]

Sources

Validation

Comparative Synthetic Strategies for the Commercial Scale-Up of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Target Audience: Process Chemists, Drug Development Professionals, and Scale-Up Engineers Compound: 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS: 226259-31-0) Executive Summary The 1,4-benzothiazine scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Professionals, and Scale-Up Engineers Compound: 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS: 226259-31-0)

Executive Summary

The 1,4-benzothiazine scaffold is a privileged pharmacophore in modern drug discovery, heavily utilized in the synthesis of peptide deformylase (PDF) inhibitors, antibacterial agents, and novel methotrexate (MTX) derivatives[1]. Scaling up the synthesis of 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid presents a unique chemical engineering challenge: constructing the thiazine ring while preserving the sensitive, unprotected 6-carboxylic acid moiety.

This guide objectively evaluates three distinct synthetic routes for commercial scale-up, analyzing the mechanistic causality behind each step to help process chemists balance yield, atom economy, and impurity profiles.

Mechanistic Evaluation of Scale-Up Routes

The synthesis of this intermediate universally begins with 4-amino-3-mercaptobenzoic acid . The divergence in scale-up strategies lies in how the cyclization is achieved without triggering competitive side reactions (e.g., intermolecular dimerization or unwanted esterification).

Route A: The Tosyl-Activation Strategy (Classical Multi-Step)

Historically, direct alkylation of the aniline nitrogen in 4-amino-3-mercaptobenzoic acid is sluggish due to its poor nucleophilicity, often leading to incomplete cyclization. To force the reaction, the classical route employs a multi-step protection strategy[2].

  • Mechanism & Causality: The thiol is first S-alkylated with 1-bromo-2-chloroethane. Because the resulting secondary amine resists intramolecular displacement of the chloride, the amine is activated via N-tosylation. The electron-withdrawing tosyl group increases the acidity of the N-H bond, allowing deprotonation by sodium hydride (NaH) to drive rapid ring closure.

  • Drawback: This route requires subsequent global deprotection (detosylation and ester hydrolysis), drastically reducing atom economy and generating a high E-factor (waste-to-product ratio).

Route B: The Lactam Pathway (High-Purity Intermediate)

This route relies on the formation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS: 272437-84-0), a highly stable and crystalline intermediate.

  • Mechanism & Causality: The starting material is reacted with chloroacetyl chloride. The acyl chloride selectively N-acylates the amine at low temperatures, forming an α -chloroamide. Subsequent base-promoted intramolecular displacement of the chloride by the thiolate cleanly yields the 3-oxo-benzothiazine ring.

  • Drawback: To yield the final target, the lactam must be reduced to an amine. However, common reducing agents (like Borane or LiAlH 4​ ) will competitively reduce the unprotected 6-carboxylic acid to a primary alcohol. Therefore, transient esterification of the carboxylic acid is required prior to reduction, adding operational complexity.

Route C: PEG-200 Catalyzed Green Condensation (Protecting-Group-Free)

Recent advancements in green chemistry have unlocked a direct, one-pot condensation utilizing polyethylene glycol (PEG-200) as both a solvent and a phase-transfer catalyst[3].

  • Mechanism & Causality: 4-amino-3-mercaptobenzoic acid is reacted directly with 1,2-dibromoethane in PEG-200. The PEG matrix stabilizes the zwitterionic transition states and enhances the nucleophilicity of both the thiol and the amine through hydrogen-bond disruption.

  • Advantage: This completely bypasses the need for N-tosylation or esterification, allowing direct cyclization in a single step with a significantly lower environmental footprint.

Synthetic Workflow & Decision Logic

RouteComparison cluster_routes SM 4-Amino-3-mercaptobenzoic acid R1 Route A: Tosyl-Activation (Multi-step Classical) SM->R1 R2 Route B: Lactam Pathway (Requires Esterification) SM->R2 R3 Route C: PEG-200 Catalysis (Protecting-Group-Free) SM->R3 Int1 N-Tosyl-S-alkylated Ester R1->Int1 S-Alkylation & N-Tosylation Int2 3-Oxo-benzothiazine Ester R2->Int2 Chloroacetyl chloride & Esterification Prod 3,4-Dihydro-2H-1,4-benzothiazine- 6-carboxylic acid R3->Prod 1,2-Dibromoethane One-pot cyclization Int1->Prod NaH Cyclization & Global Deprotection Int2->Prod Selective Reduction & Hydrolysis

Mechanistic divergence in the scale-up synthesis of 1,4-benzothiazine-6-carboxylic acid.

Comparative Data Analysis

The following table summarizes the quantitative performance metrics of each route when scaled to a 10 kg pilot batch.

MetricRoute A (Tosyl-Activation)Route B (Lactam Pathway)Route C (PEG-200 Catalysis)
Overall Yield 42% (over 5 steps)58% (over 4 steps)78% (over 1 step)
Atom Economy < 35%~ 45%> 85%
E-Factor (kg waste/kg API) 1258518
Key Impurities Dimeric thioethers, Tosyl-OHOver-reduced alcoholsUnreacted starting material
Scalability Rating Low (Requires NaH)Moderate (Requires Borane)High (Mild conditions)

Recommended Experimental Protocol: Route C (PEG-200 Catalysis)

Because of its superior E-Factor and elimination of hazardous reagents like NaH and Borane, Route C is the recommended protocol for commercial scale-up[3]. The following protocol is designed as a self-validating system for a 1 kg scale.

Reagents & Materials
  • 4-Amino-3-mercaptobenzoic acid: 1.00 kg (5.91 mol)

  • 1,2-Dibromoethane: 1.22 kg (6.50 mol, 1.1 eq)

  • Anhydrous Potassium Carbonate (K 2​ CO 3​ ): 1.63 kg (11.8 mol, 2.0 eq)

  • PEG-200: 5.0 L

Step-by-Step Methodology

Step 1: Matrix Preparation and Initiation

  • Charge a 20 L jacketed glass reactor with 5.0 L of PEG-200. Initiate stirring at 150 RPM.

  • Add 1.00 kg of 4-amino-3-mercaptobenzoic acid.

    • Causality: The zwitterionic nature of the starting material makes it poorly soluble in standard organic solvents. PEG-200 acts as an excellent solubilizer and phase-transfer agent.

  • Add 1.63 kg of finely milled K 2​ CO 3​ . Stir for 30 minutes at 25°C to allow for the deprotonation of the thiol, forming the highly nucleophilic thiolate.

Step 2: Controlled Alkylation and Cyclization 4. Heat the reactor to 60°C. 5. Add 1.22 kg of 1,2-dibromoethane dropwise over 2 hours using an addition funnel.

  • Causality: Dropwise addition prevents the local accumulation of the di-halide, which suppresses intermolecular dimerization (chain oligomerization) and heavily favors the intramolecular ring closure.
  • Maintain the reaction at 80°C for 6 hours.

Step 3: In-Process Control (IPC) - Self-Validation 7. Withdraw a 1 mL aliquot, dilute with 9 mL Methanol, and analyze via RP-HPLC (C18 column, 254 nm).

  • Validation Checkpoint: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting material is < 0.5% . If > 0.5%, continue heating for 2 additional hours.

Step 4: Workup and Isolation 8. Cool the reactor to 10°C. 9. Slowly charge 10.0 L of ice-cold deionized water into the reactor while increasing agitation to 250 RPM.

  • Causality: PEG-200 and inorganic salts (KBr, excess K 2​ CO 3​ ) are highly miscible/soluble in water, whereas the cyclized 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is highly hydrophobic and will precipitate as a distinct solid.
  • Adjust the pH of the aqueous suspension to 4.5 using 1M HCl to ensure the carboxylic acid is fully protonated, maximizing the precipitate yield.
  • Filter the suspension through a Nutsche filter. Wash the filter cake with 3 x 2 L of cold water to remove residual PEG-200.
  • Dry the product in a vacuum oven at 50°C for 24 hours to yield the target compound as a pale yellow powder.

Sources

Comparative

Pharmacological Reproducibility in Dynamin GTPase Inhibition: Evaluating 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic Acid Derivatives vs. Classical Inhibitors

As drug development increasingly targets endocytic pathways for antiviral, oncological, and neurodegenerative applications, the demand for highly specific, reproducible Dynamin GTPase inhibitors has surged. Historically,...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets endocytic pathways for antiviral, oncological, and neurodegenerative applications, the demand for highly specific, reproducible Dynamin GTPase inhibitors has surged. Historically, Dynasore has been the gold standard. However, its off-target effects and detergent-binding liabilities compromise assay reproducibility.

As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the performance of the 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid scaffold—specifically its active 3-oxo derivatives —as a superior pharmacological alternative. This guide provides the mechanistic rationale, comparative data, and self-validating experimental protocols required to ensure robust data acquisition in your screening workflows.

Mechanistic Causality & Target Engagement

Dynamin (Dyn1 and Dyn2) is a large mechanochemical GTPase responsible for the scission of clathrin-coated vesicles during clathrin-mediated endocytosis (CME). The enzyme's basal GTPase activity is significantly stimulated upon oligomerization around the vesicle neck, a process templated by lipid membranes or SH3-domain proteins like Grb2 .

While classical inhibitors like Dynasore non-competitively block this GTPase activity, they suffer from severe limitations in vitro. Dynasore binds stoichiometrically to non-ionic detergents (e.g., Tween-80) commonly used in biochemical screens, artificially inflating its apparent IC50 from ~15 µM to >400 µM .

Conversely, S-isostere benzothiazine derivatives—particularly highly substituted 3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid analogs—demonstrate potent, detergent-resistant inhibition. Structure-activity relationship (SAR) studies indicate these compounds require a minimum of two hydrogen-bond donors for optimal active-site alignment, achieving IC50 values as low as 1.3 µM without the off-target membrane disruptions seen with older compounds .

CME_Pathway Ligand Ligand Binding (e.g., Transferrin) Receptor Receptor Activation Ligand->Receptor Clathrin Clathrin Coat Assembly Receptor->Clathrin Invagination Membrane Invagination Clathrin->Invagination Dynamin Dynamin GTPase Recruitment Invagination->Dynamin Scission Vesicle Scission (GTP Hydrolysis) Dynamin->Scission Active Inhibitor Benzothiazine-6-carboxylic acid (Inhibitor) Inhibitor->Dynamin Blocks

Fig 1: Clathrin-Mediated Endocytosis Pathway and targeted Dynamin GTPase inhibition.

Comparative Performance Matrix

To objectively select the correct inhibitor for your assay, it is critical to look beyond baseline potency and evaluate assay compatibility. The table below summarizes the quantitative performance of the benzothiazine scaffold against classical alternatives.

Compound ClassPrimary Target(s)IC50 (Stimulated GTPase)Detergent SensitivityKnown Off-Target Effects
Benzothiazine-6-carboxylic acid derivatives (e.g., C3'-CO2H analog)Dyn1, Dyn21.3 – 7.2 µM LowMinimal reported
Dyngo-4a Dyn1, Dyn2~2.5 µM ModerateModerate
Dynasore Dyn1, Dyn2, Drp1~15 µM (Detergent-free)~479 µM (with Tween-80)High Destabilizes actin, perturbs cholesterol

Causality in Experimental Design

As scientists, we must justify our assay selection to ensure data integrity:

  • Why Malachite Green over Fluorescence Polarization (FP)? While FP is excellent for high-throughput basal activity screening, it is highly susceptible to auto-fluorescent compound interference . The Malachite Green assay provides a direct, colorimetric readout of inorganic phosphate (Pi) release. Because it measures the actual byproduct of GTP hydrolysis, it serves as the definitive orthogonal validation tool for stimulated GTPase activity .

  • Why TIRF Microscopy for Cellular Validation? Biochemical inhibition does not automatically translate to cellular efficacy due to membrane permeability or intracellular degradation. Total Internal Reflection Fluorescence (TIRF) microscopy restricts the excitation volume to the plasma membrane (~100 nm depth). This allows us to isolate and quantify the terminal scission events of CME without the confounding background fluorescence of already-internalized endosomes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating strict internal controls, you can immediately identify false positives caused by compound aggregation or spontaneous hydrolysis.

Protocol A: Malachite Green GTPase Assay

Objective: Quantify the IC50 of benzothiazine derivatives against assembly-stimulated Dynamin.

  • Reagent Preparation: Prepare the Malachite Green working solution (0.324 mM malachite green, 16.61 mM ammonium molybdate in 1.246 M H2SO4, with 0.0426% Triton X-100). Causality Note: Let the solution sit for 2 hours prior to use to ensure color stability.

  • Reaction Assembly: In a 96-well clear-bottom plate, mix 100 nM purified Dynamin 1 with 2 µM GST-Grb2 (to stimulate assembly) in assay buffer (50 mM Tris pH 7.5, 3 mM MgCl2, 100 mM KCl, 0.2 mM EGTA).

  • Compound Addition: Pin-transfer the benzothiazine compound (titrated from 0.1 µM to 50 µM in DMSO).

    • Self-Validation Control 1 (Baseline): Include wells with DMSO only (0% inhibition).

    • Self-Validation Control 2 (Background): Include wells with the compound but NO Dynamin to rule out compound-induced phosphate release.

  • Initiation: Add GTP to a final concentration of 200 µM. Incubate at room temperature for 30 minutes.

  • Termination & Readout: Add 50 µL of Malachite Green solution to stop the reaction. Incubate for 15 minutes to allow the phosphomolybdate complex to form, then read absorbance at 650 nm.

Protocol B: TIRF Microscopy for Transferrin Uptake

Objective: Validate the cellular blockade of clathrin-mediated endocytosis.

  • Cell Preparation: Seed U2OS or HeLa cells on glass-bottom dishes. Serum-starve for 2 hours to upregulate transferrin receptors.

  • Compound Incubation: Pre-incubate cells with the calculated IC50 and IC90 concentrations of the benzothiazine derivative for 30 minutes at 37°C.

  • Pulse-Chase: Add Texas Red-conjugated Transferrin (Tf-594) for 5 minutes.

  • Fixation & Imaging: Wash rapidly with ice-cold PBS to halt trafficking, fix with 4% PFA, and image using a TIRF objective (e.g., 60x/1.49 NA).

    • Causality Note: Effective dynamin inhibition will present as an accumulation of static, un-internalized fluorescent puncta at the plasma membrane (U-shaped and O-shaped trapped pits), rather than diffuse intracellular vesicles.

Assay_Workflow Prep Reagent Prep: Dynamin + GST-Grb2 Incubate Compound Incubation (Benzothiazine Titration) Prep->Incubate React Add GTP (Initiate Hydrolysis) Incubate->React Stop Add Malachite Green (Stop Reaction) React->Stop Read Absorbance Read (650 nm) Stop->Read

Fig 2: High-throughput Malachite Green GTPase assay workflow.

References

  • Substituted Benzylidene-3-Oxo-3,4-Dihydro-2H-Benzo[b][1,4]thiazine-6-Carboxylic Acid Analogs as Dynamin GTPase Inhibitors ChemMedChem[Link]

  • Building a Better Dynasore: The Dyngo Compounds Potently Inhibit Dynamin and Endocytosis Traffic (via PMC)[Link]

  • Use of dynasore, the small molecule inhibitor of dynamin, in the regulation of endocytosis Methods in Enzymology (via PMC)[Link]

  • A high-throughput assay to identify robust inhibitors of dynamin GTPase activity bioRxiv[Link]

Safety & Regulatory Compliance

Safety

Operational Protocol for the Safe Handling and Disposal of 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

Proper handling and disposal of heterocyclic compounds like 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid require a rigorous understanding of their physicochemical properties. As a molecule containing both a thiazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper handling and disposal of heterocyclic compounds like 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid require a rigorous understanding of their physicochemical properties. As a molecule containing both a thiazine core and a carboxylic acid moiety, it presents specific end-of-life logistical challenges. This guide provides drug development professionals and laboratory scientists with a self-validating, mechanistic protocol for the safe disposal of this compound, ensuring compliance with environmental health and safety (EHS) standards.

Physicochemical & Hazard Profiling

Before initiating disposal, it is critical to understand the compound's hazard profile. Based on GHS classifications for benzothiazine-6-carboxylic acid derivatives, the compound exhibits specific acute toxicities and irritant properties (1)[1].

Property / HazardValue / ClassificationMechanistic Implication for Disposal
Molecular Formula C9H9NO2SGenerates toxic SOx and NOx gases upon thermal destruction.
Acute Toxicity (Oral) Category 4 (H302)Requires strict containment; strictly prohibits landfilling[1][2].
Skin/Eye Irritation Category 2 (H315, H319)Mandates localized PPE (nitrile gloves, goggles) during waste consolidation[2].
Respiratory Irritation Category 3 (H335)Powder consolidation must occur exclusively within a Class II fume hood[1].
Chemical Reactivity Weakly Acidic (Carboxylic Acid)Can react exothermically with strong bases; corrodes unprotected metals over time.

Mechanistic Rationale for Disposal Strategy

As an Application Scientist, I emphasize that chemical disposal is not merely about discarding a substance; it is about actively managing its potential energy and reactivity.

  • The Heteroatom Challenge (S and N): The 1,4-benzothiazine ring contains both sulfur and nitrogen. Standard municipal incineration of these elements leads to the release of sulfur dioxide (SO2) and nitrogen oxides (NOx), which are potent environmental pollutants. Therefore, the waste must be routed exclusively to high-temperature hazardous waste incinerators equipped with flue-gas desulfurization (FGD) and selective catalytic reduction (SCR) systems.

  • Acid-Base Dynamics: The C6-carboxylic acid group renders the molecule weakly acidic. If aqueous waste containing this compound is inadvertently mixed with strong bases or reactive metals in a bulk waste carboy, it can trigger an exothermic neutralization or localized gas evolution.

Waste Segregation Workflow

WasteSegregation A 3,4-dihydro-2H-1,4-benzothiazine- 6-carboxylic acid B Solid Waste (Powder, PPE) A->B C Liquid Waste (Reaction Solutions) A->C G High-Temp Incineration (SOx/NOx Scrubbers Active) B->G Solid Waste D Aqueous Streams (Acidic pH) C->D E Organic Solvents (DMSO, DMF) C->E F Neutralization (1M NaOH to pH 7-8) D->F Check pH E->G Organic Waste F->G Aqueous Waste

Workflow for the segregation and disposal of benzothiazine-6-carboxylic acid waste streams.

Procedural Disposal Methodologies

Phase 1: Solid Waste Consolidation
  • Containment: Gather all unreacted bulk powder, contaminated weigh boats, and solid consumables inside a certified chemical fume hood to mitigate H335 (respiratory irritation) risks[1].

  • Packaging: Transfer the materials into a high-density polyethylene (HDPE) wide-mouth container. Do not use metal containers, as trace moisture can cause the carboxylic acid to slowly corrode the metal, compromising the container's integrity.

  • Labeling: Affix a hazardous waste label specifying: "Toxic Solid (Contains Benzothiazine Derivatives - Sulfur/Nitrogen Heterocycles)."

Phase 2: Organic Liquid Waste Processing
  • Solvent Compatibility: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or methanol), segregate this solution into a designated "Non-Halogenated Organic Waste" carboy.

  • Pilot Testing: Before transferring the bulk volume, extract 5 mL of the waste solution and mix it with 5 mL of the current carboy contents in a separate vial. Monitor for 15 minutes. If no thermal spike or gas evolution occurs, proceed with the bulk transfer.

  • Venting: Ensure the carboy is fitted with a vented pressure-relief cap to prevent pressure accumulation from incidental reactions.

Phase 3: Aqueous Waste Neutralization
  • Initial Assessment: Measure the pH of the aqueous solution containing the compound.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring continuously.

  • Validation: Use a calibrated pH meter to confirm the solution has stabilized at a pH of 7.0 to 8.0. Wait 10 minutes and re-measure to ensure no latent pH drift has occurred.

  • Disposal: Once neutralized, transfer the solution to the "Aqueous Hazardous Waste" stream.

Self-Validating Safety Systems

To build a zero-incident laboratory environment, every disposal action must be verifiable. This protocol integrates the following self-validating checks:

  • The "15-Minute Rule" for Liquid Consolidation: Never pour blindly. The 5 mL pilot test described in Phase 2 acts as a self-validating physical barrier against incompatible waste mixing, preventing catastrophic carboy pressurization. If the pilot vial remains thermally stable, the bulk transfer is validated as safe.

  • Two-Point pH Verification: The carboxylic acid moiety can sometimes form micellar structures or precipitate during neutralization, leading to false initial pH readings. By waiting 10 minutes and re-measuring the aqueous waste (Phase 3, Step 3), you validate that the neutralization has reached thermodynamic equilibrium, ensuring the waste stream will not react with other chemicals downstream.

  • Material Compatibility Check: The strict requirement for HDPE containers over metal for solid waste acts as a passive validation system, ensuring that even if ambient moisture enters the waste stream, corrosive degradation cannot occur.

References

  • National Institutes of Health (NIH) / PubChem. "3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | C9H7NO3S | CID 760993 - Safety and Hazards." Accessed April 5, 2026. 1

  • Ambeed. "272437-84-0 | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid - Safety Data." Accessed April 5, 2026. 2

  • BLDpharm. "188614-01-9 | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate - Hazard Statements." Accessed April 5, 2026.

Sources

Handling

Personal protective equipment for handling 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Standard Operating Procedure: PPE and Handling Guidelines for 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid As a Senior Application Scientist, I frequently consult on the safe handling of heterocyclic building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: PPE and Handling Guidelines for 3,4-Dihydro-2H-1,4-benzothiazine-6-carboxylic Acid

As a Senior Application Scientist, I frequently consult on the safe handling of heterocyclic building blocks used in advanced drug discovery. 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (and its 3-oxo derivatives) is a critical intermediate, notably utilized in the synthesis of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) inhibitors[1]. However, its physicochemical properties necessitate strict adherence to Personal Protective Equipment (PPE) and handling protocols to mitigate exposure risks[2].

Physicochemical and Hazard Profile

Before selecting PPE, we must quantify the risk. The following table summarizes the critical data points that dictate our safety protocols[2],[3].

PropertyValue
Chemical Name 3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (and 3-oxo derivatives)
CAS Number 226259-31-0 (Parent), 272437-84-0 (3-Oxo derivative)
Molecular Weight ~195.24 g/mol (Parent), 209.22 g/mol (3-Oxo)
Solubility (pH 7.4) >31.4 µg/mL
GHS Signal Word Warning
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Mechanistic Basis for PPE Selection

Safety protocols must be self-validating and grounded in the molecule's chemical nature. We do not just wear gloves "because it is a chemical"; we select specific barriers based on molecular interactions.

  • Dermal Protection (H315): This molecule features a lipophilic benzothiazine core coupled with a polar carboxylic acid moiety[3]. This amphiphilic nature allows it to interact with both aqueous and lipid environments. When dissolved in polar aprotic solvents (like DMSO or DMF) commonly used in organic synthesis[3], the dermal penetration rate of this compound increases significantly. Standard single-use latex gloves are insufficient. Requirement: Double-gloving with nitrile gloves (minimum 0.11 mm thickness) is mandatory to provide an adequate solvent barrier.

  • Ocular Protection (H319): The carboxylic acid group acts as a proton donor, which can cause severe pH-dependent irritation to the corneal epithelium[2]. Requirement: Snug-fitting chemical splash goggles. Standard safety glasses with side shields are inadequate for protecting against fine powders.

  • Respiratory Protection (H335): As a dry powder, the compound is prone to aerosolization due to electrostatic repulsion between fine particles. Inhalation of these micro-particles directly irritates the respiratory tract mucosa[2]. Requirement: All handling must occur within a properly calibrated Class II Type A2 biological safety cabinet or a ducted chemical fume hood.

Operational Workflow & PPE Protocol

According to the National Research Council's Prudent Practices in the Laboratory guidelines for handling hazardous powders[4], minimizing exposure during transfer is critical. High airflows in standard fume hoods can inadvertently cause the powder to become airborne[5].

Step-by-Step Methodology: Weighing and Transfer

  • Preparation: Don primary PPE: a fully buttoned lab coat, chemical splash goggles, and a base layer of nitrile gloves.

  • Environment Setup: Ensure the fume hood face velocity is optimized (typically 80-100 feet per minute). Do not use a hood with excessively high airflow, as this will aerosolize the powder[5].

  • Vessel Preparation: Pre-weigh an empty, sealable vial. Draw a fill line on the vial to estimate the required volume visually. This minimizes the time the bulk chemical container remains open.

  • Transfer: Don a second pair of nitrile gloves. Working at least 6 inches inside the fume hood, use a static-free micro-spatula to transfer the powder into the pre-weighed vial.

  • Sealing and Verification: Seal both the bulk container and the transfer vial before removing them from the hood. Reweigh the sealed vial on the analytical balance to determine the exact mass[5].

  • Solvent Addition: Return the sealed vial to the fume hood before adding any solvents (e.g., DMSO) to achieve the desired concentration.

Spill Response & Disposal Plan

A localized spill of a benzothiazine derivative requires immediate, methodical containment to prevent cross-contamination and aerosolization.

Step-by-Step Methodology: Spill Response and Waste Disposal

  • Isolation: Immediately halt work. If the spill is outside the fume hood, instruct personnel to clear the immediate 5-foot radius.

  • PPE Verification: Ensure your goggles and double nitrile gloves are secure. If the spill is outside a ventilated area, don an N95/P100 respirator immediately.

  • Containment (Dry Spill): Do not sweep the powder, as this generates hazardous aerosols. Instead, gently cover the spill with damp absorbent paper towels (wetted with water) to suppress dust formation.

  • Collection: Carefully scoop the damp towels and absorbed powder using a non-sparking tool or stiff cardboard.

  • Waste Segregation: Place the collected material into a designated, clearly labeled solid hazardous waste container. Benzothiazine derivatives must be kept separate from strong oxidizing agents.

  • Decontamination: Wipe the spill area with a 70% ethanol or isopropanol solution to remove residual lipophilic traces.

  • Doffing: Remove the outer gloves first, turning them inside out, and dispose of them in the hazardous waste bin. Wash hands thoroughly with soap and water after removing the inner gloves.

Workflow Visualization

The following diagram illustrates the self-validating logical flow of our handling and disposal procedures.

G Start Pre-Operation: Don PPE (Nitrile, Goggles) Hood Operation: Fume Hood Transfer Start->Hood Spill Spill Response: Damp Containment Hood->Spill Accidental Spill Dispose Post-Operation: Hazardous Waste Segregation Hood->Dispose Protocol Complete Spill->Dispose End Decontamination & PPE Doffing Dispose->End

Workflow for handling and spill response of benzothiazine derivatives.

References

  • Title: 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Weighing Hazardous Powders in the Laboratory Source: University of Wisconsin-Madison Environment, Health & Safety URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid
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